molecular formula C11H9NO B107995 4-Phenylpyridin-2-ol CAS No. 19006-81-6

4-Phenylpyridin-2-ol

Cat. No.: B107995
CAS No.: 19006-81-6
M. Wt: 171.19 g/mol
InChI Key: DNUDULSSNHKPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyridin-2-ol ( 19006-81-6) is a versatile heterocyclic building block with a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol. This compound is highly valued in medicinal chemistry and materials science for its multifunctional structure. Its primary application is as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment . The structural motif of this compound also appears in compounds being investigated for their anti-inflammatory and neuroprotective properties . Furthermore, it serves as a crucial precursor in the preparation of ligands for catalytic metal complexes, where it enhances reactivity and selectivity in asymmetric synthesis . Beyond pharmaceutical applications, this compound finds use in the design of organic semiconductors due to its favorable electron-transport characteristics . Safety and Handling: This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation. Researchers should refer to the Safety Data Sheet for detailed handling instructions . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or therapeutic applications.

Properties

IUPAC Name

4-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUDULSSNHKPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344683
Record name 4-Phenylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19006-81-6
Record name 4-Phenylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical History of 4-Phenylpyridin-2-ol Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpyridin-2-ol core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this important molecule. We will delve into the foundational classical syntheses, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, and trace their development into the more sophisticated and efficient catalytic methods employed today. The narrative will emphasize the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to create a self-validating and authoritative resource.

Introduction: The Significance of the 4-Phenyl-2-pyridone Moiety

The 2-pyridone ring system is a prominent structural motif found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a phenyl group at the C4 position imbues the pyridone core with unique steric and electronic properties, significantly influencing its interaction with biological targets. This compound, existing in tautomeric equilibrium with its 2-hydroxypyridine form, has emerged as a particularly valuable building block in drug discovery programs, underscoring the importance of efficient and scalable synthetic access.[1]

Historical Perspective: The Dawn of Pyridone Synthesis

The early history of this compound is intrinsically linked to the broader development of synthetic routes to polysubstituted pyridines and pyridones. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis can be traced back to the application of several classical named reactions developed for the construction of the pyridone ring.

The Guareschi-Thorpe Reaction: A Foundational Approach

One of the earliest and most significant methods for the synthesis of 2,6-dihydroxypyridines, which can serve as precursors to 4-aryl-2-pyridones, is the Guareschi-Thorpe reaction.[2][3] This condensation reaction, first reported by Icilio Guareschi and later refined by Jocelyn Field Thorpe, typically involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.[2][3]

The application of this methodology to the synthesis of a 4-phenyl substituted pyridone would involve the use of a phenyl-substituted β-ketoester. The general mechanism proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the dihydroxypyridine ring. Subsequent selective manipulation of the hydroxyl groups can then yield the desired this compound.

Experimental Protocol: Guareschi-Thorpe Synthesis of 4-Aryl-3-cyano-2,6-dihydroxypyridine

This protocol is a generalized representation based on modern adaptations of the Guareschi-Thorpe reaction.

  • Materials:

    • Aryl β-keto ester (e.g., ethyl benzoylacetate) (1 equivalent)

    • Cyanoacetamide (1 equivalent)

    • Potassium hydroxide (or other suitable base)

    • Methanol (solvent)

  • Procedure:

    • To a solution of the aryl β-keto ester in methanol, add cyanoacetamide.

    • Add a solution of potassium hydroxide in methanol dropwise to the reaction mixture.

    • Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the solid, wash with cold methanol, and dry under vacuum to yield the 4-aryl-3-cyano-2,6-dihydroxypyridine.[3]

The Bohlmann-Rahtz Pyridine Synthesis: An Alternative Pathway

Another classical approach to substituted pyridines is the Bohlmann-Rahtz synthesis, first described in 1957.[4][5] This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4][6] While not a direct synthesis of 2-pyridones, this method is crucial in the historical context of pyridine synthesis and can be adapted to produce precursors to the target molecule.

Modern modifications of the Bohlmann-Rahtz synthesis have significantly improved its utility by enabling a one-pot procedure under milder conditions, often employing acid catalysis to facilitate the cyclodehydration step at lower temperatures.[7][8]

Conceptual Workflow: Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate Condensation Ethynylketone Ethynylketone Ethynylketone->Intermediate Pyridine Substituted Pyridine Intermediate->Pyridine Heat/Acid Catalysis (Cyclodehydration)

Caption: Bohlmann-Rahtz pyridine synthesis workflow.

Evolution of Synthetic Strategies: Towards Modern Methodologies

While classical methods laid the groundwork, the demand for more efficient, versatile, and environmentally benign syntheses has driven the development of modern catalytic approaches for the preparation of this compound and its derivatives.

Catalytic and Multicomponent Reactions

Contemporary organic synthesis favors methodologies that are atom-economical and procedurally simple. In this context, multicomponent reactions (MCRs) have gained prominence for the construction of complex heterocyclic scaffolds like 2-pyridones in a single step.[9] These reactions, often catalyzed by transition metals or organocatalysts, allow for the convergent assembly of three or more starting materials, minimizing waste and purification steps.

For the synthesis of 4-aryl-2-pyridones, MCRs can involve the condensation of an aromatic aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a C-H acid in the presence of a suitable catalyst and base.

Comparative Analysis of Synthetic Routes
Synthetic MethodKey Starting MaterialsConditionsAdvantagesDisadvantages
Guareschi-Thorpe β-Ketoester, CyanoacetamideBasic, RefluxFoundational, reliable for dihydroxypyridine precursors.Often requires harsh conditions and subsequent functional group manipulation.
Bohlmann-Rahtz Enamine, EthynylketoneHigh temperature or acid catalysisVersatile for substituted pyridines.Two-step process in its classical form, requires specific starting materials.
Modern MCRs Aldehyde, Active Methylene Compound, C-H AcidOften catalytic (metal or organocatalyst), milder conditionsHigh atom economy, operational simplicity, diversity-oriented.Catalyst sensitivity, potential for side reactions.
Catalytic C-H Activation Pre-functionalized Pyridones, Arylating AgentsTransition metal catalysis (e.g., Palladium)Late-stage functionalization, high regioselectivity.Requires pre-synthesized pyridone core, catalyst cost.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and troubleshooting potential issues.

Mechanism: Guareschi-Thorpe Condensation

Guareschi_Thorpe_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization Ketoester β-Ketoester Intermediate1 Knoevenagel Adduct Ketoester->Intermediate1 Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Base-catalyzed Product 2,6-Dihydroxypyridine Intermediate2->Product

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenyl-2-Pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Pyridone Scaffold

In the landscape of modern medicinal chemistry, the 2-pyridone ring system stands out as a "privileged scaffold." Its unique combination of features—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a planar aromatic character—makes it an exceptionally versatile bioisostere for various functional groups, including amides and phenols.[1][2] Pyridone derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities from antiviral to anticancer.[3] The strategic placement of substituents, such as a phenyl group at the 4-position, profoundly influences the molecule's steric and electronic properties, thereby modulating its solubility, metabolic stability, and target engagement.[1][2] This guide provides a deep dive into the core physicochemical properties of 4-phenyl-2-pyridone, offering both foundational data and the experimental logic required for its effective application in research and development.

Molecular Identity and Structural Elucidation

Finalizing the identity of a compound is the foundational step upon which all subsequent experimental work is built. 4-Phenyl-2-pyridone is a distinct chemical entity with the following identifiers.

PropertyIdentifierSource
Chemical Name 4-phenyl-2(1H)-pyridoneIUPAC
Synonyms 4-Phenylpyridin-2-ol, 2-Hydroxy-4-phenylpyridine, 4-Phenyl-2-pyridon[4]
CAS Number 19006-81-6[4]
Molecular Formula C₁₁H₉NO[4]
Molecular Weight 171.20 g/mol [4]

The Core Principle: Lactam-Lactim Tautomerism

A defining characteristic of 2-pyridones is their existence as an equilibrium mixture of two tautomeric forms: the lactam (amide) form, 4-phenyl-2(1H)-pyridone, and the lactim (enol) form, 4-phenyl-2-hydroxypyridine.[5] This equilibrium is not static; its position is highly sensitive to the molecular environment, including solvent polarity and physical state (solid, liquid, or gas).[6][7]

  • Lactam Form: Generally, the lactam tautomer is the predominant species in polar solvents and in the solid state. Its stability is attributed to its greater dipole moment and favorable intermolecular interactions, such as hydrogen bonding in crystalline structures or with protic solvents.

  • Lactim Form: The aromatic lactim form can become more significant in the gas phase or in nonpolar solvents.[7] The formation of this tautomer is a critical consideration, as it presents a different set of functional groups (a hydroxyl group and a pyridine nitrogen) that can alter binding interactions and reactivity.[8]

The dynamic relationship between these two forms is a crucial mechanistic consideration for any protocol involving 4-phenyl-2-pyridone.

Tautomerism cluster_lactam Predominant in Polar Solvents cluster_lactim Favored in Gas Phase / Nonpolar Solvents Lactam 4-Phenyl-2(1H)-pyridone (Lactam) Lactim 4-Phenyl-2-hydroxypyridine (Lactim) Lactam->Lactim Proton Transfer

Caption: Lactam-Lactim Tautomeric Equilibrium of 4-Phenyl-2-Pyridone.

Summary of Physicochemical Properties

Precise physicochemical data is essential for designing experiments in drug formulation, ADME studies, and synthetic chemistry. While comprehensive experimental data for 4-phenyl-2-pyridone is not widely published, the following table consolidates available information and provides contextually relevant estimates.

PropertyValueComments and Justification
Melting Point (°C) Data Not AvailableFor the related isomer, 4-phenylpyridine, the melting point is 77-78 °C.[9] Due to the potential for hydrogen bonding in the pyridone, a higher melting point is anticipated for 4-phenyl-2-pyridone.
Boiling Point (°C) Data Not AvailableHigh boiling point expected due to polarity and molecular weight. The related 4-phenylpyridine boils at 274-275 °C.[9]
pKa Data Not AvailableThe molecule is amphoteric. The N-H proton is weakly acidic (pKa ~11-12, typical for 2-pyridones), and the carbonyl oxygen is weakly basic. The lactim tautomer has a phenolic proton (pKa ~9-10) and a more basic pyridine nitrogen (pKa ~5-6).
LogP ~2.16 (Predicted)This predicted value for the related 4-hydroxy-6-phenyl-2-pyridone suggests moderate lipophilicity, a balance between the polar pyridone core and the nonpolar phenyl ring.[10]
Solubility See Section 4.0Solubility is highly dependent on the solvent system due to the molecule's dual hydrophilic/lipophilic character.

Solubility Profile: A Practical Assessment

In drug development, solubility dictates bioavailability and formulation strategies. The structure of 4-phenyl-2-pyridone—combining a polar, hydrogen-bonding capable pyridone head with a lipophilic phenyl tail—results in a nuanced solubility profile.

  • Aqueous Solubility: Expected to be low. The energetic cost of disrupting the water-water hydrogen bonding network to accommodate the nonpolar phenyl group is significant. Solubility may be slightly enhanced at high or low pH due to salt formation, but the neutral form will likely predominate at physiological pH.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is predicted. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the pyridone ring, while their alkyl chains can interact favorably with the phenyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents are excellent hydrogen bond acceptors for the pyridone N-H and can effectively solvate the polar regions of the molecule without the highly ordered structure of water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the phenyl group is compatible with these solvents, the highly polar pyridone moiety would be poorly solvated, making dissolution energetically unfavorable.

Protocol 4.1: Experimental Determination of Thermodynamic Solubility

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system for ensuring equilibrium is reached.

  • Preparation: Add an excess amount of solid 4-phenyl-2-pyridone to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 2 hours to permit the undissolved solid to settle. Subsequently, withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially inflating the measured concentration.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of 4-phenyl-2-pyridone using a validated analytical method, typically HPLC-UV.

  • Validation of Equilibrium: To confirm that equilibrium was reached, repeat the quantification at a later time point (e.g., 72 hours). The concentration should remain unchanged from the 48-hour measurement.

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Spectroscopic Profile

While a definitive, published spectrum for 4-phenyl-2-pyridone is elusive, a highly accurate prediction can be constructed by analyzing the spectra of closely related analogs like N-phenyl-2-pyridone and 4-phenylpyridine.[9][11]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ ~11.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyridone ring. Its breadth is due to quadrupole broadening and exchange.

  • δ ~7.8-7.9 ppm (d, 1H): The proton at the C6 position of the pyridone ring, adjacent to the nitrogen. It will appear as a doublet coupled to the C5 proton.

  • δ ~7.6-7.7 ppm (m, 2H): The two ortho protons of the phenyl ring.

  • δ ~7.4-7.5 ppm (m, 3H): The meta and para protons of the phenyl ring, which will likely overlap.

  • δ ~6.5 ppm (dd, 1H): The proton at the C5 position of the pyridone ring.

  • δ ~6.3 ppm (d, 1H): The proton at the C3 position of the pyridone ring.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • δ ~164 ppm: Carbonyl carbon (C2) of the pyridone ring.

  • δ ~140-145 ppm: Quaternary carbons of the phenyl ring (C1') and the pyridone ring (C4, C6).

  • δ ~129-130 ppm: Phenyl ring carbons (C2', C3', C4', C5', C6').

  • δ ~118 ppm: Pyridone ring carbon (C5).

  • δ ~105 ppm: Pyridone ring carbon (C3).

Experimental Protocol for pKa Determination

The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH, profoundly impacting its absorption, distribution, and target interaction. A UV-spectrophotometric titration is a robust method for determining pKa.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-phenyl-2-pyridone in a co-solvent like methanol or DMSO to ensure complete dissolution.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer system is often employed.

  • Titration Series: Create a series of samples in quartz cuvettes. Each cuvette should contain the same final concentration of the compound (achieved by adding a small, identical aliquot of the stock solution) and a different buffer, ensuring the co-solvent concentration is kept constant and minimal (e.g., <1%).

  • UV-Vis Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample. As the pH changes and the molecule ionizes, the chromophore will be altered, leading to systematic shifts in the absorbance spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.

Caption: Workflow for UV-Spectrophotometric pKa Determination.

Conclusion

4-Phenyl-2-pyridone is a molecule of significant interest, embodying the versatile characteristics of the pyridone scaffold. Its physicochemical profile is dominated by the lactam-lactim tautomeric equilibrium, which dictates its solubility, hydrogen bonding potential, and acid-base properties. While a complete set of experimental data requires further investigation, the principles and protocols outlined in this guide provide a robust framework for researchers to characterize and effectively utilize this compound in synthetic and medicinal chemistry endeavors. A thorough understanding of these foundational properties is not merely academic; it is the cornerstone of rational drug design and development.

References

An In-Depth Technical Guide to the Tautomerism of 4-Phenylpyridin-2-ol and 4-Phenyl-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactim (4-phenylpyridin-2-ol) and lactam (4-phenyl-2-pyridone) forms of this substituted pyridine derivative is a subject of significant academic and industrial interest. This dynamic equilibrium is highly sensitive to environmental factors, profoundly influencing the molecule's physicochemical properties, reactivity, and biological activity. Understanding and controlling this tautomerism is paramount in fields such as medicinal chemistry, materials science, and chemical synthesis. This technical guide provides a comprehensive exploration of the core principles governing this tautomeric relationship, the impact of the 4-phenyl substituent, and detailed experimental and computational methodologies for its characterization. By synthesizing theoretical underpinnings with practical, field-proven protocols, this document serves as an essential resource for professionals engaged in the study and application of pyridone-based compounds.

Introduction: The Dynamic Nature of Pyridone Tautomerism

Pyridin-2-one and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the lactam (amide) and the lactim (enol) form.[1][2] This phenomenon, a type of prototropic tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. In the case of the subject compound, this equilibrium is between 4-phenyl-2-pyridone and this compound.

The position of this equilibrium is not fixed; it is a delicate balance influenced by a confluence of factors including the solvent environment, temperature, and the electronic nature of substituents on the pyridine ring.[3][4] The prevalence of one tautomer over the other dictates the molecule's aromaticity, hydrogen bonding capabilities, and overall electronic distribution, thereby impacting its utility in various applications. For instance, the ability of 2-pyridone to act as a catalyst in various reactions is attributed to its tautomeric properties.

The introduction of a phenyl group at the 4-position of the pyridone ring introduces further complexity and nuance to this equilibrium. The electronic and steric effects of this substituent play a crucial role in modulating the relative stabilities of the lactam and lactim forms, a central theme that will be explored in this guide.

The Influence of the 4-Phenyl Substituent

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing via an inductive effect, but it can also act as an electron-donating or -withdrawing group through resonance, depending on the electronic demands of the system. In the context of the pyridone ring, the phenyl group's ability to engage in conjugation can stabilize the pyridone (lactam) form. The extended π-system can delocalize the electron density of the amide functionality, thereby increasing its stability.

Steric Effects: The steric bulk of the phenyl group is not expected to play a major role in directly influencing the tautomeric equilibrium, as the proton transfer occurs at the N1 and O2 positions, which are relatively distant from the C4 position.

Aromaticity: A key driving force in pyridone tautomerism is the gain or loss of aromaticity.[3] The this compound (lactim) form possesses a fully aromatic pyridine ring. In contrast, the 4-phenyl-2-pyridone (lactam) form has a diene-like system within the ring, which disrupts full aromaticity. However, the amide resonance within the lactam form provides a significant stabilizing effect. Computational studies on the parent 2-pyridone system have shown that these opposing factors result in a delicate energetic balance.[5]

The Decisive Role of the Solvent Environment

The solvent is arguably the most critical external factor governing the position of the tautomeric equilibrium for pyridone derivatives.[4] The general trend observed is that polar, protic solvents favor the more polar lactam (pyridone) form, while non-polar, aprotic solvents favor the less polar lactim (hydroxypyridine) form. In the solid state, the pyridone form is almost exclusively observed due to its ability to form stable, hydrogen-bonded dimers.

This solvent-dependent behavior can be rationalized by considering the differences in polarity and hydrogen-bonding capabilities of the two tautomers.

  • 4-Phenyl-2-pyridone (Lactam): This tautomer possesses a highly polar amide group, making it a good hydrogen bond donor (N-H) and acceptor (C=O). In polar, protic solvents like water or alcohols, it can engage in strong intermolecular hydrogen bonds with the solvent molecules, leading to significant stabilization.

  • This compound (Lactim): This tautomer is less polar than the lactam form. While it can act as a hydrogen bond donor (O-H) and acceptor (ring nitrogen), its interactions with polar solvents are generally weaker than those of the lactam form. In non-polar solvents, where self-association through dimerization can be a dominant stabilizing factor, the lactim form can be more prevalent.

The following table summarizes the expected dominant tautomer in various solvent environments:

Solvent ClassDominant TautomerRationale
Polar Protic4-Phenyl-2-pyridoneStrong hydrogen bonding interactions with the solvent stabilize the highly polar amide group.
Polar Aprotic4-Phenyl-2-pyridoneThe large dipole moment of the lactam form is stabilized by the polar nature of the solvent.
Non-Polar AproticThis compoundWeaker intermolecular interactions favor the less polar lactim form. Dimerization may play a role.
Gas PhaseComparable AbundanceIn the absence of solvent, the intrinsic stabilities of the two tautomers are very similar.
Solid State4-Phenyl-2-pyridoneFormation of stable, hydrogen-bonded dimers favors the lactam structure.

Methodologies for Characterization and Quantification

A multi-faceted approach employing both spectroscopic and computational techniques is essential for a thorough understanding of the tautomeric equilibrium of 4-phenyl-2-pyridone.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for qualitatively and quantitatively assessing tautomeric equilibria. The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic environment, which differs significantly between the lactam and lactim forms.

  • ¹H NMR Spectroscopy: The chemical shifts of the ring protons, particularly the proton at the 5-position (adjacent to the phenyl group) and the 6-position (adjacent to the nitrogen), will be distinct for each tautomer. The N-H proton of the lactam form and the O-H proton of the lactim form will also have characteristic chemical shifts, although these can be broad and their observation may be solvent-dependent. In a solution containing a mixture of tautomers, separate sets of signals may be observed if the rate of interconversion is slow on the NMR timescale. If the interconversion is fast, an averaged spectrum will be observed, and the chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • ¹³C NMR Spectroscopy: The chemical shift of the C2 carbon is particularly diagnostic. In the lactam form (4-phenyl-2-pyridone), this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the lactim form (this compound), the C2 carbon is bonded to a hydroxyl group and will resonate at a more upfield chemical shift.

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly effective method for quantifying the tautomeric equilibrium constant (K_T). The lactam and lactim forms have distinct chromophores and therefore exhibit different absorption maxima (λ_max).[1] The extended conjugation in the lactam form generally leads to a longer wavelength absorption compared to the lactim form.

By recording the UV-Vis spectra in a range of solvents with varying polarities, the shift in the equilibrium can be monitored. The tautomeric equilibrium constant, K_T = [lactam]/[lactim], can be determined by analyzing the changes in the absorbance at the λ_max of each tautomer.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are invaluable for complementing experimental studies.[3][5] These methods can be used to:

  • Calculate the relative energies of the two tautomers in the gas phase and in different solvent environments (using continuum solvation models like PCM).

  • Predict the geometric parameters (bond lengths and angles) of each tautomer.

  • Simulate the NMR chemical shifts and UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

  • Investigate the transition state for the proton transfer reaction, providing insights into the kinetics of the tautomerization process.

Experimental Protocols

The following sections provide detailed, field-proven protocols for the synthesis and analysis of 4-phenyl-2-pyridone.

Synthesis of 4-Phenyl-2(1H)-pyridone

While several synthetic routes to 2-pyridones exist, a common and effective method involves the condensation of a β-ketoester with an appropriate nitrogen source. A more direct approach for the synthesis of the parent 4-phenylpyridine involves a Suzuki-Miyaura coupling.[1] A subsequent oxidation or hydroxylation at the 2-position would be required to yield the target compound. A general procedure for the synthesis of pyridone derivatives is provided below, which can be adapted for 4-phenyl-2-pyridone.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate starting materials (e.g., a derivative of 3-oxo-3-phenylpropanoate and a suitable ammonia equivalent).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or a mixture of ethanol and water. A basic catalyst, like piperidine or pyridine, is often employed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a short period, then heat to reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. The product may precipitate and can be collected by filtration. Wash the solid with a suitable solvent (e.g., methanol, followed by diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

Determination of the Tautomeric Equilibrium Constant (K_T) by UV-Vis Spectroscopy

This protocol is adapted from the methodology described for structurally similar compounds.[1]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of 4-phenyl-2-pyridone of a known concentration (e.g., 1 x 10⁻³ M) in a non-polar solvent where the lactim form is expected to be the sole or major species (e.g., cyclohexane or dioxane).

  • Preparation of Sample Solutions: Prepare a series of solutions with a constant, low concentration of 4-phenyl-2-pyridone (e.g., 1 x 10⁻⁵ M) in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • Acquisition of UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer. Use the pure solvent as the reference.

  • Data Analysis:

    • Identify the λ_max for the lactim and lactam forms from the spectra in the non-polar and highly polar solvents, respectively.

    • In solvents where both tautomers are present, the spectrum will be a superposition of the spectra of the two forms.

    • The tautomeric equilibrium constant (K_T) can be calculated using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known or can be estimated from the spectra in the extreme solvent conditions:

      K_T = ([Pyridone])/([Hydroxypyridine]) = (A - A_OH)/(A_P - A) * (ε_OH)/(ε_P)

      where A is the absorbance of the solution at a specific wavelength, A_OH and A_P are the absorbances of the pure hydroxypyridine and pyridone forms at that wavelength, and ε_OH and ε_P are their respective molar absorptivities.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Tautomeric Equilibrium

Caption: The tautomeric equilibrium between the lactim and lactam forms.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images.

Experimental Workflow for K_T Determination

Workflow A Synthesize and Purify 4-Phenyl-2-pyridone B Prepare Stock Solution in Non-Polar Solvent A->B C Prepare Dilute Solutions in Various Solvents B->C D Acquire UV-Vis Spectra C->D E Identify λ_max for Lactim and Lactam Forms D->E F Calculate K_T in Each Solvent E->F G Analyze Solvent Effects F->G

Caption: Workflow for the experimental determination of the tautomeric equilibrium constant (K_T).

Conclusion and Future Directions

The tautomerism of this compound and 4-phenyl-2-pyridone is a finely balanced equilibrium governed by the interplay of intramolecular electronic effects and intermolecular interactions with the surrounding medium. The 4-phenyl substituent, through its electronic influence, modulates the intrinsic stability of the tautomers, while the solvent environment plays a decisive role in dictating the predominant form in solution. A thorough understanding of this dynamic process is critical for the rational design and application of this important class of heterocyclic compounds.

Future research should focus on the precise experimental determination of the tautomeric equilibrium constant (K_T) for 4-phenyl-2-pyridone in a comprehensive range of solvents. Such quantitative data would be invaluable for developing predictive models of tautomerism in substituted pyridones. Furthermore, detailed kinetic studies of the proton transfer process, both experimentally and computationally, would provide deeper insights into the mechanism and timescale of this fundamental chemical transformation.

References

An In-Depth Technical Guide to Keto-Enol Equilibrium in Substituted Pyridin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Central to their chemical behavior and, consequently, their pharmacological profile is the phenomenon of keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium between the pyridin-2-one (keto/lactam) and 2-hydroxypyridine (enol/lactim) forms. We will delve into the fundamental principles governing this equilibrium, the profound influence of substituents, and the critical role of the surrounding environment, including solvent and pH. Furthermore, this document will detail established experimental methodologies for the characterization and quantification of these tautomeric forms, offering field-proven insights to aid in the rational design and development of novel therapeutics.

Introduction: The Dynamic Nature of Pyridin-2-ones

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] In the case of pyridin-2-ones, the equilibrium between the keto (amide) and enol (hydroxy) forms is a delicate balance influenced by several factors.[4][5] The position of this equilibrium is of paramount importance in drug discovery, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and steric profiles.[3][6] These differences can significantly impact a molecule's interaction with biological targets, ultimately dictating its efficacy and pharmacokinetic properties.[3][7]

The keto form, often referred to as the lactam, contains an amide-like functionality, while the enol form, or lactim, presents an aromatic pyridine ring with a hydroxyl group. While the keto form is generally favored in the solid state and in polar solvents, the enol form can become more prevalent in the gas phase and in non-polar solvents.[4][5][8]

Caption: General Keto-Enol Equilibrium in Pyridin-2-ones.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these influences is crucial for predicting and controlling the tautomeric preference of a given pyridin-2-one derivative.

Substituent Effects: The Power of Electronic and Steric Tuning

The nature and position of substituents on the pyridine ring play a pivotal role in modulating the keto-enol equilibrium.[9][10] These effects can be broadly categorized as electronic and steric.

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the ring and, consequently, the relative stability of the tautomers.

    • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl, -F): These groups, particularly when positioned at C3 or C5, tend to stabilize the more aromatic enol form by withdrawing electron density from the ring.[9][10] This inductive and/or resonance withdrawal enhances the acidity of the N-H proton in the keto form, favoring the shift towards the enol tautomer.

    • Electron-Donating Groups (e.g., -NH₂, -OR): Conversely, electron-donating groups can stabilize the keto form.[9] By increasing the electron density in the ring, they can enhance the basicity of the carbonyl oxygen, making it a better hydrogen bond acceptor and thus favoring the lactam structure.

  • Steric Effects: The size and conformation of substituents can introduce steric hindrance that may favor one tautomer over the other. Bulky groups adjacent to the nitrogen or oxygen atoms can influence the planarity of the system and create steric strain that is relieved in one of the tautomeric forms.

Substituent_Effects Influence of Substituents on Equilibrium cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) Equilibrium Keto-Enol Equilibrium EWG e.g., -NO₂, -CN EWG_Effect Stabilizes Enol Form (Increased Aromaticity) EWG->EWG_Effect EWG_Effect->Equilibrium Shifts Towards Enol EDG e.g., -NH₂, -OR EDG_Effect Stabilizes Keto Form (Enhanced H-Bonding) EDG->EDG_Effect EDG_Effect->Equilibrium Shifts Towards Keto

Caption: Logical relationship of substituent electronic effects.

Solvent Effects: The Role of Polarity and Hydrogen Bonding

The solvent environment has a profound impact on the tautomeric equilibrium.[5][8][10]

  • Polar Solvents (e.g., water, alcohols): These solvents tend to favor the more polar keto (lactam) form.[4][5][8] The ability of polar solvents to engage in hydrogen bonding with both the N-H and C=O groups of the lactam provides significant stabilization.

  • Non-polar Solvents (e.g., cyclohexane, benzene): In non-polar environments, the less polar enol (lactim) form is often favored.[4][5] In the absence of strong solvent-solute interactions, the inherent aromaticity of the 2-hydroxypyridine ring becomes a more dominant stabilizing factor. In some cases, both tautomers can coexist in comparable amounts in non-polar solvents.[4]

pH Effects: The Influence of Ionization

The pH of the medium can also influence the tautomeric equilibrium, primarily by affecting the ionization state of the molecule.[11] At different pH values, the pyridin-2-one can exist as a neutral species, a cation, or an anion, each with its own tautomeric preference. The acid-base properties of the pyridin-2-one derivatives, which are influenced by the substituents, will determine the pH range over which these different species predominate.[6]

Experimental Characterization of Tautomeric Equilibrium

Accurate determination of the tautomeric ratio is essential for structure-activity relationship (SAR) studies. Several spectroscopic techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely used technique for studying tautomerism in solution.[12][13][14][15][16][17] Both ¹H and ¹³C NMR can provide distinct signals for the keto and enol forms, allowing for their quantification.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyridin-2-one in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Signal Assignment: Identify the characteristic proton signals for both the keto and enol tautomers. Key signals to monitor include the N-H proton of the keto form and the O-H proton of the enol form, as well as the aromatic protons which will have different chemical shifts in each tautomer.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers. The equilibrium constant (KT = [enol]/[keto]) can then be calculated.

Causality Behind Experimental Choices: The choice of solvent is critical as it directly influences the equilibrium position.[5][8][10] Using a range of solvents with varying polarities provides a comprehensive picture of the tautomeric behavior. Constant temperature control is essential as the equilibrium is temperature-dependent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying keto-enol equilibria, particularly for compounds where NMR signals may be broad or overlapping.[18][19][20][21][22] The keto and enol forms typically exhibit distinct absorption maxima due to differences in their electronic structures.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a series of solutions of the substituted pyridin-2-one in the solvent of interest at a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Spectral Deconvolution: If the spectra of the pure keto and enol forms are known or can be estimated (e.g., from methylated analogues or computational methods), the observed spectrum of the mixture can be deconvoluted to determine the relative concentrations of each tautomer.[19]

  • Isosbestic Point Analysis: In some cases, an isosbestic point may be observed when the equilibrium is perturbed (e.g., by changing solvent polarity or pH). The presence of an isosbestic point is a strong indicator of a two-component equilibrium.

Experimental_Workflow Workflow for Tautomer Analysis cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Substituted Pyridin-2-one NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Quantification Quantify Tautomer Ratio (Integration/Deconvolution) NMR->Quantification UV_Vis->Quantification Equilibrium_Constant Calculate K_T Quantification->Equilibrium_Constant

Caption: A typical experimental workflow for tautomer analysis.

Data Presentation and Interpretation

For effective comparison and SAR analysis, quantitative data on tautomeric ratios should be presented in a clear and structured format.

Table 1: Tautomeric Equilibrium of Substituted Pyridin-2-ones in Different Solvents

Substituent (Position)Solvent% Keto (Pyridin-2-one)% Enol (2-Hydroxypyridine)KT ([enol]/[keto])
HCyclohexane~50~50~1.0
HWater>99<1<0.01
5-NO₂CDCl₃Data dependent on specific studyData dependent on specific studyData dependent on specific study
4-CH₃DMSO-d₆Data dependent on specific studyData dependent on specific studyData dependent on specific study

Note: The values for substituted pyridin-2-ones are illustrative and would be populated with experimental data. The equilibrium in water for the parent compound strongly favors the pyridone form.[4] In cyclohexane, both tautomers are present in comparable amounts.[4]

Conclusion and Future Perspectives

The keto-enol tautomerism of substituted pyridin-2-ones is a fundamental aspect of their chemistry with profound implications for their biological activity. A comprehensive understanding of the factors that govern this equilibrium is indispensable for the rational design of novel drug candidates. By leveraging spectroscopic techniques such as NMR and UV-Vis, researchers can quantitatively assess the tautomeric preferences of their compounds and correlate these findings with biological data.

Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric equilibria, thereby accelerating the drug discovery process.[9][23] Furthermore, the synthesis of novel pyridin-2-one derivatives with finely tuned tautomeric properties will continue to be a promising avenue for the discovery of new and effective therapeutics.

References

Spectroscopic data of 4-Phenylpyridin-2-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylpyridin-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a molecule of significant interest in medicinal chemistry and materials science. As a substituted 2-hydroxypyridine, its structural elucidation is profoundly influenced by the well-established phenomenon of keto-enol tautomerism. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features in the context of its predominant tautomeric form, 4-phenyl-2(1H)-pyridone.

The insights presented herein are grounded in fundamental spectroscopic principles and validated through data from authoritative sources, providing researchers and drug development professionals with a reliable reference for the characterization of this and related compounds.

The Critical Role of Tautomerism in this compound

Before delving into the specific spectral data, it is imperative to address the tautomeric equilibrium that governs the structure of this compound. 2-Hydroxypyridine derivatives exist in a dynamic equilibrium between the enol (pyridin-2-ol) and the keto (2-pyridone) forms. For most 2-hydroxypyridines, the equilibrium overwhelmingly favors the 2-pyridone tautomer due to the greater stability of the amide resonance within the pyridone ring. This preference is a critical factor in interpreting all subsequent spectroscopic data.

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (4-Phenyl-2(1H)-pyridone) cluster_stability Driving Force enol Aromatic Hydroxyl Form keto Amide/Lactam Form (Predominant) enol->keto Equilibrium Favors Keto stability Amide Resonance Stabilization keto->stability achieves

Figure 1: Tautomeric equilibrium of this compound, highlighting the predominance of the 2-pyridone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-phenyl-2(1H)-pyridone, both ¹H and ¹³C NMR provide definitive evidence for the predominance of the keto tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-phenyl-2(1H)-pyridone is characterized by distinct signals for the protons on both the pyridone and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic systems.

Table 1: Representative ¹H NMR Data for 4-Phenyl-2(1H)-pyridone

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.3d~1.5
H-5~6.7dd~7.0, 2.5
H-6~7.5d~7.0
Phenyl H (ortho)~7.6m-
Phenyl H (meta, para)~7.4m-
N-H>11.0 (broad)br s-

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the N-H proton to >11.0 ppm is a hallmark of the 2-pyridone structure, indicative of a proton attached to a nitrogen within a conjugated amide system. The coupling patterns of the pyridone ring protons (H-3, H-5, H-6) are consistent with the proposed substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides unequivocal evidence for the 2-pyridone tautomer through the presence of a signal corresponding to a carbonyl carbon.

Table 2: Representative ¹³C NMR Data for 4-Phenyl-2(1H)-pyridone

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (C=O)>160
C-3~105
C-4~145-150
C-5~120
C-6~135-140
Phenyl C (ipso)~130-135
Phenyl C~125-130

The key diagnostic signal is the peak for C-2, which appears significantly downfield (>160 ppm), a region characteristic of carbonyl carbons. The presence of this signal virtually excludes the enol tautomer, which would instead show a signal for an oxygen-bearing aromatic carbon (C-2) at a much more upfield position (typically ~150-155 ppm).

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis prep Dissolve this compound in deuterated solvent (e.g., DMSO-d6) H1_NMR Acquire ¹H NMR Spectrum prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum prep->C13_NMR analyze_H1 Analyze chemical shifts, coupling constants, and integrations H1_NMR->analyze_H1 analyze_C13 Identify key signals, especially the carbonyl carbon (>160 ppm) C13_NMR->analyze_C13 confirm Confirm 2-Pyridone Structure analyze_H1->confirm analyze_C13->confirm

Figure 2: Workflow for NMR-based structural confirmation of the 4-phenyl-2(1H)-pyridone tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the presence of specific functional groups, making it an excellent tool for differentiating between the enol and keto tautomers.

Table 3: Key IR Absorption Bands for 4-Phenyl-2(1H)-pyridone

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200-2800 (broad)Medium
C-H Stretch (Aromatic)3100-3000Medium
C=O Stretch (Amide)~1660-1680Strong
C=C Stretch (Ring)~1600, ~1550Medium-Strong

The most telling absorption is the strong band in the region of 1660-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a cyclic amide (lactam). The absence of a sharp O-H stretching band around 3500-3600 cm⁻¹ further corroborates the absence of a significant population of the enol form. The broad absorption observed between 3200-2800 cm⁻¹ is typical for the N-H stretch of a hydrogen-bonded amide in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. For this compound, the molecular ion peak will confirm the elemental composition.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₁₁H₉NO

  • Molecular Weight: 171.07 g/mol

  • Expected [M+H]⁺: 172.0757 (in high-resolution MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. Fragmentation patterns would likely involve the loss of CO (m/z = 143) from the pyridone ring, followed by further fragmentation of the resulting phenylpyridine radical cation. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z = 172 would be the predominant ion observed in positive ion mode.

Conclusion

The combined spectroscopic evidence from NMR, IR, and MS analyses conclusively demonstrates that this compound exists almost exclusively as its 4-phenyl-2(1H)-pyridone tautomer in common solvents and in the solid state. The key diagnostic features are the carbonyl signal (>160 ppm) in the ¹³C NMR spectrum, the strong C=O stretching band (~1670 cm⁻¹) in the IR spectrum, and the downfield N-H proton signal (>11 ppm) in the ¹H NMR spectrum. This comprehensive understanding is vital for any researcher working on the synthesis, modification, or biological evaluation of this important chemical scaffold.

1H NMR and 13C NMR analysis of 4-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Phenylpyridin-2-ol

Authored by: A Senior Application Scientist

Introduction: The Structural Dichotomy of this compound

This compound stands as a significant heterocyclic scaffold in medicinal chemistry and materials science. Its structural and electronic properties are pivotal to its function, making unambiguous characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating its molecular structure in solution. However, the analysis is not trivial due to the compound's existence in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This guide provides a comprehensive, field-proven approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule, focusing on how the spectral data definitively reveals the predominant tautomeric state. Understanding this equilibrium is critical, as the chemical properties and biological activity of the two tautomers can differ significantly.[1][2][3]

This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental design and spectral interpretation.

The Tautomeric Equilibrium: A Central Hypothesis

The core of the NMR analysis for this molecule is to determine which of the two tautomers, the aromatic alcohol (this compound) or the non-aromatic amide (4-phenylpyridin-2(1H)-one), predominates in solution. Literature on related 2-hydroxypyridine systems overwhelmingly indicates that the pyridin-2(1H)-one form is significantly more stable and is the species observed in solution NMR. Our experimental approach and data interpretation will be geared towards validating this hypothesis.

Caption: The two possible tautomers of the target molecule.

Part 1: Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[4] A flawed sample will yield ambiguous data, compromising the entire analysis. The following protocol is a self-validating system designed to produce high-resolution spectra.

Solvent Selection: The Rationale

The choice of a deuterated solvent is critical. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for several reasons:

  • Solubility: The compound exhibits excellent solubility in DMSO, ensuring a homogeneous solution necessary for sharp spectral lines.

  • Observation of Exchangeable Protons: As a hydrogen bond acceptor, DMSO slows down the chemical exchange of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, resonance. In protic solvents like D₂O or CD₃OD, this proton would rapidly exchange with the solvent's deuterium, rendering it invisible.[5]

  • Chemical Shift Range: The residual solvent peak for DMSO-d₆ (~2.50 ppm for ¹H) and its carbon signals (~39.5 ppm for ¹³C) are in a region that typically does not overlap with the signals of interest for this molecule.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry glass vial. Higher concentrations are required for the less sensitive ¹³C nucleus.[4][6]

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial. This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[4][7]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is crucial for achieving a highly uniform magnetic field (good shimming).

  • Filtration: To remove any particulate matter (dust, undissolved microcrystals) that can severely degrade spectral resolution, filter the solution. Draw the sample into a clean Pasteur pipette with a small, tightly packed plug of cotton or glass wool at its neck and transfer the filtrate directly into a high-quality 5 mm NMR tube.[8][9]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower 10 cm, with a lint-free wipe dampened with isopropanol or acetone to remove any dirt or fingerprints.[6]

Instrumentation and Acquisition Parameters
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30). Proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon.[10]

    • Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2 seconds.

Part 2: Spectral Interpretation and Structural Elucidation

The following analysis is based on the expected spectrum of the dominant 4-phenylpyridin-2(1H)-one tautomer.

G Sample Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) Acquire1H Acquire 1H Spectrum (400 MHz, 32 scans) Sample->Acquire1H Acquire13C Acquire 13C{1H} Spectrum (101 MHz, 2048 scans) Sample->Acquire13C Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire1H->Process Acquire13C->Process Analyze1H Analyze 1H Data (Chemical Shift, Integration, Coupling) Process->Analyze1H Analyze13C Analyze 13C Data (Chemical Shift Assignment) Process->Analyze13C Structure Elucidate Structure (Confirm Tautomer) Analyze1H->Structure Analyze13C->Structure

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals for eight distinct protons. The key is to analyze their chemical shifts, integration values (proton count), and splitting patterns (coupling).

  • N-H Proton (H1): A broad singlet is expected far downfield, typically in the δ 11.0-12.5 ppm range. This significant deshielding is characteristic of an amide N-H proton involved in hydrogen bonding. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential slow chemical exchange. The presence of this signal is strong evidence for the pyridin-2(1H)-one tautomer.

  • Phenyl Group Protons (H2', H3', H4'): The five protons of the phenyl ring will appear in the typical aromatic region of δ 7.3-7.8 ppm .

    • The two ortho protons (H2') and two meta protons (H3') will likely appear as overlapping multiplets.

    • The single para proton (H4') will be a triplet, often distinguishable within the multiplet.

  • Pyridinone Ring Protons (H3, H5, H6):

    • H6: This proton is adjacent to the nitrogen atom and is expected to be a doublet in the δ 7.5-7.8 ppm region. It is coupled to H5.

    • H5: This proton is adjacent to the phenyl-substituted carbon and will appear as a doublet of doublets (dd) around δ 6.3-6.5 ppm . It is coupled to both H6 and H3.

    • H3: This proton is adjacent to the carbonyl group and is expected to be a small doublet around δ 6.2-6.4 ppm . The coupling to H5 is typically small (meta-coupling).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. We expect to see 9 distinct signals, as C2' and C3' of the phenyl ring are equivalent by symmetry.

  • Carbonyl Carbon (C2): This is the most diagnostic signal. For the pyridin-2(1H)-one tautomer, a peak characteristic of a carbonyl/amide carbon is expected in the δ 160-165 ppm range.[11] If the pyridin-2-ol tautomer were present, this carbon (C-OH) would be significantly more shielded, appearing around δ 155-160 ppm. This single peak is the most powerful piece of evidence for the amide structure.

  • Phenyl-substituted Carbon (C4): This quaternary carbon is expected around δ 145-150 ppm .

  • Phenyl Group Carbons (C1', C2', C3', C4'):

    • The ipso-carbon (C1') will be a quaternary peak around δ 135-140 ppm .

    • The ortho (C2') and meta (C3') carbons will appear as intense signals in the δ 125-130 ppm range.[12]

    • The para-carbon (C4') will be found around δ 128-132 ppm .

  • Pyridinone Ring Carbons (C3, C5, C6):

    • C6: This carbon, adjacent to the nitrogen, is expected around δ 140-145 ppm .

    • C3 & C5: These two carbons will appear in the more shielded region of the sp² carbons, typically between δ 105-120 ppm .

Part 3: Data Summary and Conclusion

The following tables summarize the anticipated NMR data for 4-phenylpyridin-2(1H)-one in DMSO-d₆.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1 (N-H) 11.0 - 12.5 br s - 1H
H6 7.5 - 7.8 d ~7-8 1H
H2'/H3'/H4' 7.3 - 7.8 m - 5H
H5 6.3 - 6.5 dd ~7-8, ~2-3 1H
H3 6.2 - 6.4 d ~2-3 1H

(br s = broad singlet, d = doublet, m = multiplet, dd = doublet of doublets)

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm)
C2 (C=O) 160 - 165
C4 145 - 150
C6 140 - 145
C1' 135 - 140
C4' 128 - 132
C2'/C3' 125 - 130

| C3 / C5 | 105 - 120 |

Conclusion

The comprehensive NMR analysis provides unambiguous evidence for the structure of this compound in solution. The key diagnostic markers—the downfield N-H proton signal in the ¹H spectrum and the carbonyl signal (~162 ppm) in the ¹³C spectrum—conclusively establish that the molecule exists predominantly, if not exclusively, as the 4-phenylpyridin-2(1H)-one tautomer in DMSO solution. This guide outlines a robust methodology, from sample preparation to spectral interpretation, enabling researchers to confidently characterize this important heterocyclic compound and its derivatives.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 4-Phenyl-2-Pyridone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-Phenyl-2-Pyridone in Drug Discovery

The pyridone ring system, particularly the 2-pyridone and 4-pyridone isomers, is a recurring motif in numerous approved drugs and clinical candidates.[3][4] These heterocycles can act as bioisosteres for amides, phenyls, and other aromatic systems, offering advantages in terms of metabolic stability, solubility, and target engagement.[1] The introduction of a phenyl group at the 4-position of the 2-pyridone core imparts a specific steric and electronic profile, influencing the molecule's interaction with biological targets and its solid-state properties.

A critical aspect of characterizing any new active pharmaceutical ingredient (API) is the comprehensive understanding of its solid-state chemistry. The crystal structure provides the definitive atomic coordinates, revealing crucial information about:

  • Molecular Conformation: The spatial arrangement of the phenyl and pyridone rings.

  • Intermolecular Interactions: The network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[2]

  • Polymorphism: The existence of different crystal forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.

This guide will navigate the essential steps to unlock this structural information for 4-phenyl-2-pyridone and its derivatives.

The Cornerstone Technique: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the atomic-level structure of a crystalline material.[6] This non-destructive technique provides a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be precisely determined.[7][8]

The fundamental principle of SCXRD lies in the interaction of X-rays with the periodic arrangement of atoms in a crystal lattice. When a focused beam of monochromatic X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays. Due to the regular spacing of the atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these diffracted spots as the crystal is rotated, a complete dataset can be collected.

The experimental workflow for SCXRD can be broken down into several key stages, each with critical considerations for success.

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-Phenyl-2-Pyridone crystal_growth Growing High-Quality Single Crystals synthesis->crystal_growth Purified Compound mounting Crystal Mounting crystal_growth->mounting Suitable Crystal diffractometer Diffractometer Setup (X-ray Source, Goniometer, Detector) mounting->diffractometer Mounted Crystal data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Processed Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Structural Model validation Structure Validation (CIF Generation) structure_refinement->validation Refined Structure

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Synthesis and Purification of 4-Phenyl-2-Pyridone

The journey to a crystal structure begins with the synthesis of the target compound. While various synthetic routes to substituted 2-pyridones exist, a common approach involves the condensation of a β-ketoester with an appropriate nitrogen source. For 4-phenyl-2-pyridone, this could involve the reaction of an ethyl benzoylacetate derivative. It is imperative that the synthesized compound is of high purity, as impurities can significantly hinder crystallization.

Exemplary Synthetic Protocol (Conceptual):

  • Reaction Setup: Combine ethyl benzoylacetate and a suitable ammonia equivalent (e.g., ammonium acetate) in a high-boiling point solvent such as ethanol.

  • Cyclization: Heat the reaction mixture under reflux for a specified period to facilitate the condensation and cyclization reaction.

  • Work-up and Purification: After cooling, the product may precipitate. The crude product should be collected and purified, typically by recrystallization from an appropriate solvent system, to achieve high purity.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in SCXRD. The ideal crystal should be a single, well-formed block, free of cracks and defects, with dimensions typically in the range of 0.1-0.3 mm. Several techniques can be employed for the crystallization of organic molecules like 4-phenyl-2-pyridone:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration promotes the formation of ordered crystal nuclei.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is critical and often requires empirical screening. A good starting point is a solvent in which the compound has moderate solubility.

Data Collection: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[7] The mounted crystal is then placed in a diffractometer, which consists of an X-ray source, the goniometer, and a detector. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with X-rays and recording the resulting diffraction patterns on the detector.

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities and their positions, is then processed. The unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal) are determined from the geometry of the diffraction pattern.

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, the phase information is lost. Computational methods, such as direct methods or Patterson methods, are used to generate an initial estimate of the phases. These initial phases are then used to calculate an electron density map, which should reveal the positions of the atoms in the crystal structure.

This initial model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and other parameters are adjusted to improve the agreement. The final result is a detailed crystallographic model, typically presented as a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: Deciphering the Solid-State Architecture

The CIF file contains a wealth of information that allows for a detailed analysis of the crystal structure. Key aspects to examine for 4-phenyl-2-pyridone and its analogs include:

Molecular Conformation and Geometry

The analysis begins with the examination of the individual molecule. Key parameters to consider are:

  • Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values can provide insights into the electronic structure of the molecule.

  • Torsion Angles: The torsion angle between the phenyl ring and the pyridone ring is of particular interest, as it defines the overall conformation of the molecule. This can be influenced by steric hindrance and intermolecular interactions.

Intermolecular Interactions and Supramolecular Assembly

The way in which individual molecules pack together in the crystal is determined by a network of non-covalent interactions. For 4-phenyl-2-pyridone, the following are expected to be significant:

  • Hydrogen Bonding: The 2-pyridone moiety possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This makes it highly prone to forming strong, directional hydrogen bonds, which often dominate the crystal packing. A common motif for 2-pyridones is the formation of centrosymmetric dimers through a pair of N-H···O hydrogen bonds.

  • π-π Stacking: The aromatic phenyl and pyridone rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions can be in a face-to-face or offset arrangement.

  • C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors and oxygen atoms or aromatic rings as acceptors, also play a crucial role in stabilizing the crystal lattice.

The analysis of these interactions helps to understand the supramolecular assembly of the molecules in the crystal.[2]

Visualization of Supramolecular Interactions

Supramolecular_Interactions cluster_dimer Hydrogen-Bonded Dimer cluster_stacking π-π Stacking cluster_weak Weak Interactions Molecule_A 4-Phenyl-2-Pyridone (A) Molecule_B 4-Phenyl-2-Pyridone (B) Molecule_A->Molecule_B N-H···O Molecule_B->Molecule_A N-H···O Dimer_1 Dimer (I) Dimer_2 Dimer (II) Dimer_1->Dimer_2 π-π Interaction Molecule_C Adjacent Molecule (C) Dimer_1->Molecule_C C-H···O / C-H···π

Caption: Conceptual diagram of potential intermolecular interactions in the crystal structure of 4-phenyl-2-pyridone.

Tautomerism and Polymorphism

The 2-pyridone ring can exist in tautomeric equilibrium with its 2-hydroxypyridine form. While in solution the equilibrium can be solvent-dependent, in the solid state, one tautomer is typically favored. SCXRD provides unambiguous evidence for the dominant tautomeric form in the crystal.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in drug development. Different polymorphs can exhibit different physical properties, including melting point, solubility, and stability. A thorough crystallographic study should involve screening for different polymorphic forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Data Deposition and Retrieval: The Role of the CCDC

Once a crystal structure has been determined and validated, it is standard practice to deposit the crystallographic data in a public database. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. Each entry in the CSD is assigned a unique CCDC deposition number, which allows researchers to easily retrieve the data. When searching for the crystal structure of a specific compound, the CCDC is the primary resource.

Conclusion and Future Directions

The determination of the crystal structure of 4-phenyl-2-pyridone is a crucial step in harnessing its full potential in drug discovery. This guide has outlined the comprehensive workflow, from synthesis and crystal growth to data collection and structural analysis. The insights gained from the crystal structure, particularly regarding intermolecular interactions and potential polymorphism, are invaluable for understanding the solid-state behavior of this important scaffold.

For researchers working with 4-phenyl-2-pyridone and its derivatives, the systematic application of the principles and techniques described herein will enable the elucidation of their solid-state structures, providing a solid foundation for the development of new and improved therapeutics. The continued exploration of the crystal engineering of this privileged scaffold will undoubtedly lead to novel materials with tailored properties for pharmaceutical applications.

References

Introduction: The Context of 4-Phenylpyridin-2-ol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylpyridin-2-ol

This compound, and its tautomeric form 4-phenyl-2-pyridone, represents a core heterocyclic structure of interest in medicinal chemistry and drug development.[1][2] As a versatile drug intermediate, its physicochemical properties are not merely academic points of data; they are critical determinants of its viability in synthesis, formulation, and ultimately, its potential therapeutic application. A thorough understanding of a molecule's solubility and stability is a non-negotiable prerequisite for advancing any compound through the development pipeline. Poor solubility can cripple bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[3]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, chemists, and formulation scientists, offering not just protocols, but the strategic rationale behind them. We will explore the theoretical underpinnings of its behavior, provide robust experimental methodologies for its characterization, and discuss the development of essential stability-indicating analytical methods.

Foundational Physicochemical Properties and Structural Considerations

Before delving into experimental analysis, it is crucial to understand the inherent chemical nature of this compound.

Molecular Identity:

  • Molecular Formula: C₁₁H₉NO[1]

  • Molecular Weight: 171.199 g/mol [1]

  • CAS Number: 19006-81-6[1]

1.1 The Critical Role of Tautomerism

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium is with 4-Phenyl-1H-pyridin-2-one.

Caption: Tautomeric equilibrium of this compound.

For most pyridone/pyridinol systems, the pyridone (keto) form is significantly more stable and predominates in solution.[4][5] This is rationalized by the aromatic, charge-separated resonance structure of the pyridone, which places a negative charge on the highly electronegative oxygen atom.[4] This tautomerism profoundly impacts solubility and stability, as the two forms have different hydrogen bonding capabilities, polarity, and reactivity. For the remainder of this guide, we will consider the compound as this equilibrium mixture, with the pyridone form likely being dominant.

Solubility Profile: A Predictive and Experimental Approach

Solubility dictates how a compound can be handled, purified, formulated, and ultimately, how it behaves in a biological system. Due to a lack of specific published quantitative data, we present a predictive analysis and a comprehensive experimental protocol.

2.1 Predicted Qualitative Solubility

The molecular structure, with its nonpolar phenyl ring and polar pyridone core, suggests a nuanced solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly SolubleThe pyridone moiety can hydrogen bond with protic solvents, but the large, hydrophobic phenyl group will limit aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can engage in strong dipole-dipole interactions with the polar pyridone ring without the competing hydrogen bonds of water.
Nonpolar Hexane, ToluenePoorly SolubleThe overall polarity of the pyridone core is too high for significant dissolution in nonpolar media.
Chlorinated Dichloromethane, ChloroformModerately SolubleThese solvents offer a balance, capable of interacting with the phenyl ring while accommodating the moderate polarity of the molecule.

2.2 Experimental Workflow for Solubility Determination

A robust and reproducible method for determining equilibrium solubility is the shake-flask method. The following workflow is the industry standard.

Solubility_Workflow A Preparation of Saturated Solution (Add excess solid to known volume of solvent) B Equilibration (Agitate at constant temp for 24-48h) A->B C Phase Separation (Centrifuge or allow to settle) B->C D Sample Withdrawal & Filtration (Filter supernatant with 0.22 µm syringe filter) C->D E Dilution (Dilute filtrate with mobile phase) D->E F Analytical Quantification (Inject onto calibrated HPLC system) E->F G Calculation (Determine concentration in mg/mL or µg/mL) F->G

Caption: Experimental workflow for equilibrium solubility determination.

2.3 Detailed Protocol: Equilibrium Solubility Measurement

  • Causality: The goal is to allow the system to reach a thermodynamic equilibrium where the solvent is fully saturated with the solute. Using excess solid ensures this saturation point is reached and maintained.[6]

Methodology:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., ~10 mg).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C) for 24 to 48 hours. This extended mixing is critical to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For faster separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any microscopic particulate matter.

  • Analysis: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method, such as the HPLC-UV method described below.

2.4 Analytical Method for Quantification: RP-HPLC

  • Causality: A robust analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for its precision and sensitivity.[7][8]

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid to ensure consistent ionization).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-280 nm range).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve. Ensure the curve is linear over the expected concentration range of the solubility samples.

Stability Profile and Forced Degradation

Forced degradation studies are a regulatory requirement and a cornerstone of drug development.[9][10] They are intentionally aggressive studies designed to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[3][11]

3.1 Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze all samples by HPLC-UV/MS (Compare stressed vs. control) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid & solution) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Development of a Stability-Indicating Method Analysis->Outcome

Caption: Workflow for conducting forced degradation studies.

3.2 Detailed Protocols for Forced Degradation Studies

  • Causality: The conditions are chosen to mimic extreme environmental exposures, targeting specific chemical liabilities within the molecule. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely destroying the parent molecule.[10]

General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • For each condition, mix the stock solution with the stressor. Include a control sample stored under ambient conditions.

  • After the specified time, neutralize the acid and base samples.

  • Analyze all samples by a suitable HPLC method, ideally coupled with Mass Spectrometry (HPLC-MS) for initial identification of degradant masses.

Specific Conditions:

  • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60-80 °C for several hours.

  • Base Hydrolysis: Mix stock with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for several hours. The amide-like bond in the pyridone ring is often susceptible to base-catalyzed hydrolysis.

  • Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature for up to 24 hours.

  • Thermal Degradation: Expose solid powder and a solution of the compound to high heat (e.g., 80-100 °C) for 24-48 hours.[12]

  • Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3.3 Proposed Degradation Pathways

Based on the structure, several degradation pathways are plausible. The primary goal of the forced degradation study is to confirm which of these occur.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound C₁₁H₉NO Hydrolysis Ring-Opened Product e.g., Amino-keto acid Parent:f0->Hydrolysis:f0  Base/Acid Hydrolysis Oxidation1 N-Oxide Pyridine N-Oxide Parent:f0->Oxidation1:f0  Oxidation (H₂O₂) Oxidation2 Aromatic Hydroxylation Hydroxylated Phenyl Ring Parent:f0->Oxidation2:f0  Oxidation / Metabolism

Caption: Proposed major degradation pathways for this compound.

3.4 Summarizing Stability Data

The results of the forced degradation study should be compiled into a clear summary table.

Stress ConditionReagent/SettingTime (hr)Temp (°C)% Assay of Parent% DegradationNo. of DegradantsComments/Major Degradant (RT)
Control 50:50 ACN:H₂O4825100.00.00No degradation
Acid Hydrolysis 0.1 M HCl248085.214.82Major peak at RT = X.X min
Base Hydrolysis 0.1 M NaOH84078.521.53Significant degradation
Oxidation 3% H₂O₂242592.17.91Minor degradation
Thermal (Solid) Oven4810099.50.50Highly stable as solid
Photolytic ICH Q1B Chamber242595.05.01Sensitive to light

Conclusion

The characterization of this compound's solubility and stability is a multi-faceted process that forms the bedrock of its pharmaceutical development. This guide provides the strategic and methodological framework necessary for this critical task. By combining predictive analysis based on chemical principles with rigorous experimental verification, researchers can build a comprehensive data package. This package is essential for making informed decisions in process chemistry, formulation design, and regulatory submissions, ultimately enabling the successful translation of a promising molecule from the laboratory to a potential therapeutic.

References

A Technical Guide to the Biological Activity Screening of Novel Pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: The Pyridin-2-one Scaffold as a Cornerstone in Drug Discovery

The pyridin-2-one nucleus is recognized in medicinal chemistry as a "privileged scaffold." This designation is earned due to its recurrence in a multitude of natural products and its core presence in numerous FDA-approved pharmaceuticals.[1][2] The unique electronic and structural properties of the pyridin-2-one ring system, which can act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide array of biological targets.[2] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a logical, field-tested framework for the systematic screening of novel pyridin-2-one derivatives. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the key molecular mechanisms that these compounds are known to modulate. Our objective is to equip you with the strategic and technical knowledge to efficiently identify and characterize promising new therapeutic agents from this versatile chemical class.

Part 1: Anticancer Activity Screening Cascade

The investigation of pyridin-2-one derivatives as anticancer agents is a highly active area of research. Their efficacy often stems from their ability to inhibit key enzymes, particularly protein kinases, that are dysregulated in cancer cells and drive tumor progression.[5][6][7][8] The screening process is best approached as a cascade, starting with broad cytotoxicity assays and progressively narrowing down to specific molecular targets and mechanisms of action.

Initial Cytotoxicity Screening: Establishing Foundational Activity

The first critical question for any novel compound is whether it possesses cytotoxic or cytostatic activity against cancer cells. The primary workhorse for this initial screen is the tetrazolium salt-based assay, such as the MTT or XTT assay.

The Scientific Rationale: These assays provide a robust and high-throughput method to quantify cell viability. The underlying principle is the enzymatic reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in metabolically active, living cells. This reduction produces a colored formazan product, the amount of which is directly proportional to the number of viable cells. A potent anticancer compound will reduce the metabolic activity of the cells, leading to a decreased colorimetric signal.

Experimental Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume exponential growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: Prepare a serial dilution of the novel pyridin-2-one derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9][10]

  • Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. The IC₅₀ represents the concentration at which the compound inhibits cell growth by 50%.[9]

Data Presentation: Summarizing Cytotoxicity

Quantitative data from the initial screening should be organized into a clear, comparative table.

CompoundCell Line (Tissue of Origin)IC₅₀ (µM) after 48hPositive Control (Doxorubicin) IC₅₀ (µM)
Pyridin-2-one AMCF-7 (Breast Adenocarcinoma)4.5 ± 0.30.8 ± 0.1
Pyridin-2-one AHepG2 (Hepatocellular Carcinoma)2.8 ± 0.20.9 ± 0.1
Pyridin-2-one APC-3 (Prostate Carcinoma)8.1 ± 0.61.5 ± 0.2
Pyridin-2-one BMCF-7 (Breast Adenocarcinoma)15.2 ± 1.10.8 ± 0.1
Pyridin-2-one BHepG2 (Hepatocellular Carcinoma)11.9 ± 0.90.9 ± 0.1
Pyridin-2-one BPC-3 (Prostate Carcinoma)> 501.5 ± 0.2
Note: Data are hypothetical examples for illustrative purposes.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select & Culture Cancer Cell Lines E1 Seed Cells in 96-Well Plates P1->E1 P2 Prepare Serial Dilutions of Pyridin-2-one Derivatives E2 Treat Cells with Compounds (48-72h) P2->E2 E1->E2 E3 Add MTT Reagent (4h Incubation) E2->E3 E4 Solubilize Formazan with DMSO E3->E4 A1 Measure Absorbance (570 nm) E4->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 Values A2->A3

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Delving into Mechanism of Action (MoA)

Once a compound demonstrates promising cytotoxicity, the subsequent investigation must focus on how it kills cancer cells. Key mechanisms for anticancer agents include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

A hallmark of effective chemotherapy is the ability to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying this process via flow cytometry.

The Scientific Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to fluoresce brightly. This dual-staining strategy allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the pyridin-2-one derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[9]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for binding and intercalation.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic).

Visualization: Intrinsic Apoptosis Pathway

Many chemotherapeutic agents, including certain pyridin-2-one derivatives that act as kinase inhibitors, trigger the intrinsic (mitochondrial) pathway of apoptosis.[7]

G Cmpd Pyridin-2-one Derivative Stress Cellular Stress (e.g., Kinase Inhibition) Cmpd->Stress Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Stress->Bcl2 Inhibits BaxBak Pro-apoptotic (Bax, Bak) Stress->BaxBak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ExecCasp Caspase-3 (Executioner) Casp3->ExecCasp Apoptosis Apoptosis ExecCasp->Apoptosis

Caption: Intrinsic apoptosis pathway activated by a test compound.

Pyridin-2-one derivatives have been shown to induce cell cycle arrest, particularly at the G2/M transition, preventing mitotic entry.[11][12] This can be quantified by analyzing the DNA content of cells using propidium iodide staining.

The Scientific Rationale: The amount of DNA in a cell doubles during the S (synthesis) phase of the cell cycle. Therefore, cells in the G1 phase have a 2n DNA content, while cells in the G2 and M phases have a 4n DNA content. Cells in the S phase have an intermediate amount. PI is a stoichiometric dye that binds to DNA, meaning the intensity of its fluorescence is directly proportional to the amount of DNA present. By analyzing a population of PI-stained cells with a flow cytometer, one can generate a histogram that clearly resolves the G1, S, and G2/M populations, allowing for the detection of cell cycle arrest at a specific phase.

Experimental Protocol 3: Cell Cycle Analysis via PI Staining

  • Cell Culture and Treatment: As in the apoptosis assay, treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence of the PI signal.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.

Target Identification: Kinase Inhibition Assays

A significant number of pyridin-2-one derivatives owe their anticancer activity to the inhibition of specific protein kinases.[1] Identifying the specific kinase(s) targeted by a lead compound is a critical step in drug development.

The Scientific Rationale: Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein. Kinase inhibition assays are designed to measure this activity. Modern assays are often luminescence-based, such as the ADP-Glo™ Kinase Assay. This system works in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, a detection reagent is added to convert the ADP generated by the kinase into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light output.

Experimental Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., c-Src, PIM-1, VEGFR-2), its specific substrate, and ATP at a concentration near its Kₘ.[5][7][10]

  • Compound Addition: Add the pyridin-2-one derivative at a range of concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • ADP-to-ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration. To determine selectivity, this assay should be run in parallel against a panel of different kinases.

Visualization: Kinase Signaling Pathway Inhibition

G cluster_pathway Signal Transduction Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) Src c-Src Kinase RTK->Src Downstream Downstream Signaling (e.g., Ras/MAPK) Src->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyridin-2-one Kinase Inhibitor Inhibitor->Block

Caption: Inhibition of a kinase like c-Src blocks downstream signaling.

Part 2: Antimicrobial Activity Screening

The pyridin-2-one scaffold is also a promising source of new antimicrobial agents, with documented activity against a range of bacterial and fungal pathogens.[13][14][15] The foundational screening method for these agents is the determination of the Minimum Inhibitory Concentration (MIC).

The Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is a quantitative and reproducible technique to determine MIC values.[16][17] It involves challenging a standardized inoculum of the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.

Experimental Protocol 5: Broth Microdilution for Antibacterial MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridin-2-one derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator dye like resazurin can be added to aid visualization.

Experimental Protocol 6: Broth Microdilution for Antifungal (Yeast) MIC Determination

This protocol is adapted from CLSI document M27 for yeast susceptibility testing.[17][18]

  • Inoculum Preparation: Prepare an inoculum of the yeast (e.g., Candida albicans ATCC 90028) and adjust it spectrophotometrically to a concentration that will yield a final inoculum of 0.5 - 2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the compounds in RPMI-1640 medium buffered with MOPS.

  • Inoculation & Incubation: Inoculate the wells and incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC by visually observing the lowest concentration that causes a significant reduction in growth (typically ≥50%) compared to the positive control.

Data Presentation: Summarizing Antimicrobial Activity

MIC values should be tabulated to compare the activity of different derivatives against a panel of microorganisms.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Yeast) MIC (µg/mL)
Pyridin-2-one C83216
Pyridin-2-one D4168
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
Note: Data are hypothetical examples for illustrative purposes. N/A = Not Applicable.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Standardized Microbial Inoculum E1 Inoculate Wells of 96-Well Plate P1->E1 P2 Prepare Serial Dilutions of Compounds in Broth P2->E1 E2 Incubate Plate (16-24h for Bacteria, 24-48h for Fungi) E1->E2 A1 Visually Inspect for Turbidity/Growth E2->A1 A2 Determine Minimum Inhibitory Concentration (MIC) A1->A2

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

This guide has outlined a systematic, multi-tiered approach to screening novel pyridin-2-one derivatives for anticancer and antimicrobial activities. The described cascade—progressing from broad phenotypic screens (cytotoxicity, MIC) to more defined mechanistic assays (apoptosis, cell cycle, enzyme inhibition)—provides a robust framework for identifying lead compounds and elucidating their modes of action. Each protocol is designed to be self-validating through the use of appropriate controls, ensuring the trustworthiness of the generated data.

The journey from a novel derivative to a clinical candidate is long and requires further extensive investigation beyond this initial screening. Promising compounds identified through these in vitro assays must subsequently be evaluated for their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), toxicity profiles in non-cancerous cells and, ultimately, their efficacy and safety in preclinical in vivo models. The foundational screening data, however, is the critical first step that directs all future research and development efforts.

References

Methodological & Application

Synthesis of 4-Phenylpyridin-2-ol from Pyridine Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpyridin-2-ol and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing as core structures in pharmaceuticals and functional organic materials. The synthesis of these compounds, particularly with precise control over regioselectivity, is a critical task for chemists in these fields. This guide provides a comprehensive overview and detailed protocols for a reliable synthetic route to this compound, starting from readily available pyridine precursors. The presented methodology emphasizes not just the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is most effectively approached through a convergent strategy that involves the formation of a key intermediate, a 4-halo-2-hydroxypyridine derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. This method offers a high degree of flexibility and control. The overall synthetic workflow is depicted below.

G A 2-Amino-4-chloropyridine B Diazotization & Hydrolysis A->B NaNO₂, H₂SO₄, H₂O C 4-Chloro-2-hydroxypyridine B->C D O-Benzylation (Protection) C->D BnBr, K₂CO₃, Acetone E 2-(Benzyloxy)-4-chloropyridine D->E F Suzuki-Miyaura Coupling E->F PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O G 2-(Benzyloxy)-4-phenylpyridine F->G H Hydrogenolysis (Deprotection) G->H H₂, Pd/C, EtOH I This compound H->I

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-2-hydroxypyridine

The initial step involves the conversion of the commercially available 2-Amino-4-chloropyridine to 4-Chloro-2-hydroxypyridine. This transformation is achieved via a diazotization reaction, followed by in-situ hydrolysis of the resulting diazonium salt.

Protocol 1: Synthesis of 4-Chloro-2-hydroxypyridine

Rationale: The amino group at the 2-position is converted into a diazonium salt using sodium nitrite under acidic conditions. The diazonium group is an excellent leaving group and is readily displaced by water to yield the corresponding hydroxypyridine. Sulfuric acid is used as the acidic medium.

Materials:

  • 2-Amino-4-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cautiously add 2-Amino-4-chloropyridine (1.0 eq) to a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Chloro-2-hydroxypyridine as a solid.

Part 2: Protection of the Hydroxyl Group

To prevent potential side reactions and catalyst inhibition during the subsequent Suzuki-Miyaura coupling, the hydroxyl group of 4-Chloro-2-hydroxypyridine is protected as a benzyl ether.

Protocol 2: Synthesis of 2-(Benzyloxy)-4-chloropyridine

Rationale: The hydroxyl group is deprotonated by a mild base, potassium carbonate, to form a phenoxide-like species which then acts as a nucleophile, displacing the bromide from benzyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

Materials:

  • 4-Chloro-2-hydroxypyridine

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-Chloro-2-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-(Benzyloxy)-4-chloropyridine.

Part 3: Suzuki-Miyaura Cross-Coupling

This is the pivotal step where the C-C bond between the pyridine ring and the phenyl group is formed. The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile reaction for this purpose.[1][2][3][4][5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L₂-Ar' TM->PdII_Ar ArB Ar'B(OH)₂ + Base ArB->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3: Synthesis of 2-(Benzyloxy)-4-phenylpyridine

Rationale: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of 2-(Benzyloxy)-4-chloropyridine. Phenylboronic acid, activated by a base, then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.[6] A mixture of dioxane and water is a common solvent system, and potassium carbonate serves as the base. Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for this transformation.[2]

Materials:

  • 2-(Benzyloxy)-4-chloropyridine

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a Schlenk flask, combine 2-(Benzyloxy)-4-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain 2-(Benzyloxy)-4-phenylpyridine.

Part 4: Deprotection to Yield this compound

The final step is the removal of the benzyl protecting group to unveil the desired this compound. Catalytic hydrogenolysis is the most common and efficient method for this deprotection.[7][8][9]

Protocol 4: Synthesis of this compound

Rationale: The benzyl ether is cleaved by hydrogen gas in the presence of a palladium on carbon catalyst. The reaction proceeds via the hydrogenolysis of the C-O bond of the benzyl ether, releasing toluene as a byproduct. Ethanol is a common solvent for this reaction.

Materials:

  • 2-(Benzyloxy)-4-phenylpyridine

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve 2-(Benzyloxy)-4-phenylpyridine (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (10-20% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to give the final product as a solid.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1 2-Amino-4-chloropyridine4-Chloro-2-hydroxypyridineNaNO₂, H₂SO₄, H₂O, 0-10 °C70-80
2 4-Chloro-2-hydroxypyridine2-(Benzyloxy)-4-chloropyridineBnBr, K₂CO₃, Acetone, reflux85-95
3 2-(Benzyloxy)-4-chloropyridine2-(Benzyloxy)-4-phenylpyridinePhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-100 °C75-90
4 2-(Benzyloxy)-4-phenylpyridineThis compoundH₂, 10% Pd/C, EtOH, rt90-99

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and pyridine rings, as well as a broad singlet for the hydroxyl proton (which may exchange with D₂O).[10][11]

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₉NO, MW: 171.20 g/mol ).

  • Melting Point: The purified compound should have a sharp melting point.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound from a commercially available pyridine precursor. By understanding the rationale behind each step—from the initial diazotization to the final palladium-catalyzed coupling and deprotection—researchers can confidently execute this synthesis and adapt it for the preparation of analogous compounds. The provided protocols are intended to serve as a reliable starting point for laboratory synthesis, and may be optimized further based on specific experimental requirements and available resources.

References

Application Notes and Protocols for the Synthesis of 4-Arylpyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Arylpyridines in Modern Drug Discovery

The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and clinical candidates.[1][2] Its prevalence stems from the unique electronic properties and three-dimensional architecture it imparts to molecules, enabling crucial interactions with biological targets. The synthesis of these compounds, therefore, is a critical endeavor for drug development professionals. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the construction of the pivotal C-C bond that defines 4-arylpyridines.[3][4] This application note provides an in-depth guide for researchers, offering both a theoretical framework and practical, field-proven protocols for the successful synthesis of 4-arylpyridines.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organic halide.[5] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the pyridyl halide, forming a Pd(II) complex.[6][7] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: In this crucial step, the organic group from the boronic acid or ester is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the 4-arylpyridine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6]

Below is a visualization of the catalytic cycle:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR R-B(OR')_2 Base Transmetal Transmetalation (R-B(OR')_2 + Base) PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product 4-Arylpyridine (Ar-R) RedElim->Product ArX 4-Halopyridine (Ar-X) ArX->OxAdd Boronic Arylboronic Acid/Ester (R-B(OR')_2) Boronic->Transmetal

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Reaction Components and Considerations for 4-Arylpyridine Synthesis

The success of a Suzuki-Miyaura coupling for 4-arylpyridine synthesis hinges on the judicious selection of several key components.

ComponentOptions and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[6][8] The choice often depends on the ligand used. Pre-formed catalysts with specific ligands can also be highly effective.[9]
Ligand The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging couplings involving heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[10][11]
Pyridyl Electrophile 4-chloropyridines are economically attractive but less reactive than 4-bromopyridines or 4-iodopyridines.[6] The choice often involves a trade-off between cost and reactivity.
Boron Reagent Arylboronic acids are widely used, but boronic esters (e.g., pinacol esters) can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[12]
Base The base activates the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.[5][6]
Solvent Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate the reaction.[5] Toluene is also a viable option.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-arylpyridines. These are intended as starting points and may require optimization based on the specific substrates used.

Protocol 1: General Procedure for the Synthesis of 4-Phenylpyridine from 4-Chloropyridine

This protocol utilizes a common and cost-effective starting material.

Materials:

  • 4-Chloropyridine hydrochloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 4-chloropyridine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylpyridine.

Protocol 2: Microwave-Assisted Synthesis of a Substituted 4-Arylpyridine

Microwave irradiation can significantly reduce reaction times.[11]

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Substituted arylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 4-bromopyridine (0.5 mmol), the arylboronic acid pinacol ester (0.6 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol), and cesium carbonate (1.0 mmol).

  • Add the degassed 1,4-dioxane/water mixture (2.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the catalyst loading, using a more active ligand, or switching to a more reactive halide (e.g., from chloro to bromo). Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using boronic esters or running the reaction under anhydrous conditions (if the base allows) can mitigate this issue.[5]

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[11] The use of bulky, electron-rich ligands can often overcome this challenge by sterically hindering this coordination.

  • Impurity Generation from Ligands: In some cases, impurities derived from the aryl groups on phosphine ligands can be observed.[1][2] Careful selection of the ligand and purification are crucial in API synthesis.

Workflow Visualization

The general workflow for setting up a Suzuki-Miyaura coupling for 4-arylpyridine synthesis is outlined below.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Solid Reagents (Pyridyl Halide, Boronic Acid, Base, Catalyst, Ligand) B Add to Reaction Vessel A->B C Inert Atmosphere (Evacuate/Backfill with N2/Ar) B->C D Add Degassed Solvents C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extraction H->I J Drying and Concentration I->J K Purification (Column Chromatography) J->K

A general experimental workflow for 4-arylpyridine synthesis.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 4-arylpyridines, providing a reliable and versatile route to this important class of compounds. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently construct these valuable scaffolds. The protocols and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of this powerful transformation in the pursuit of novel therapeutics.

References

Palladium-Catalyzed Synthesis of Substituted Pyridin-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridin-2-ones

Substituted pyridin-2-ones are a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and drug development. Their scaffold is a common motif in a wide array of biologically active molecules and natural products. The development of efficient and versatile synthetic methods to access these structures is, therefore, a critical endeavor for researchers and scientists. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and elegant tool for the construction of the pyridin-2-one core, offering high levels of selectivity and functional group tolerance under relatively mild conditions.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of substituted pyridin-2-ones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to illustrate the scope and limitations of these powerful synthetic tools.

Strategic Approaches to Palladium-Catalyzed Pyridin-2-one Synthesis

The versatility of palladium catalysis allows for several distinct approaches to the synthesis of substituted pyridin-2-ones. The primary strategies that will be discussed in this guide are:

  • C-H Activation and Functionalization: Directing group-assisted C-H activation has become a cornerstone of modern organic synthesis. In the context of pyridin-2-one synthesis, this strategy enables the direct coupling of various partners to a pre-existing pyridine or amide backbone.

  • Annulation and Cyclization Reactions: These methods involve the construction of the pyridin-2-one ring from acyclic precursors through palladium-catalyzed cascade or domino reactions. These approaches are highly atom-economical and can generate significant molecular complexity in a single step.

I. Palladium-Catalyzed C-H Activation for Pyridin-2-one Synthesis

Palladium-catalyzed C-H activation has revolutionized the way organic chemists approach the synthesis of complex molecules. By enabling the direct functionalization of otherwise inert C-H bonds, this strategy obviates the need for pre-functionalized starting materials, leading to more efficient and environmentally benign synthetic routes.

Mechanistic Insights: The Role of the Directing Group

A key feature of many palladium-catalyzed C-H activation reactions is the use of a directing group. This functional group, typically containing a heteroatom such as nitrogen or oxygen, coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond. This chelation assistance facilitates the C-H bond cleavage event, which is often the rate-determining step of the catalytic cycle. A general mechanistic cycle for a pyridine-directed C-H activation is depicted below.

CH_Activation_Mechanism Substrate Pyridine Substrate Intermediate_A Cyclopalladated Intermediate (A) Substrate->Intermediate_A C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Intermediate_A Intermediate_B Oxidative Addition or Migratory Insertion Intermediate (B) Intermediate_A->Intermediate_B Coordination Coupling_Partner Coupling Partner (e.g., Alkene, Alkyne) Coupling_Partner->Intermediate_B Product Functionalized Pyridin-2-one Intermediate_B->Product Reductive Elimination Regenerated_Catalyst Regenerated Pd(II) Catalyst Intermediate_B->Regenerated_Catalyst Regeneration Regenerated_Catalyst->Pd_Catalyst Catalytic Cycle Annulation_Mechanism Reactant_A Vinyl Allene Intermediate_A Palladacyclopentene Intermediate (A) Reactant_A->Intermediate_A Reactant_B Isocyanate Intermediate_B Coordination of Isocyanate (B) Reactant_B->Intermediate_B Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Intermediate_A Intermediate_A->Intermediate_B Intermediate_C Migratory Insertion Intermediate (C) Intermediate_B->Intermediate_C Migratory Insertion Product Substituted Pyridin-2-one Intermediate_C->Product Reductive Elimination Regenerated_Catalyst Regenerated Pd(0) Catalyst Intermediate_C->Regenerated_Catalyst Regeneration Regenerated_Catalyst->Pd_Catalyst Catalytic Cycle

The Pivotal Role of 4-Phenylpyridin-2-ol in Modern Drug Discovery: Application Notes and Protocols for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 4-Phenylpyridin-2(1H)-one Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 4-phenylpyridin-2(1H)-one core has emerged as one such scaffold, demonstrating remarkable versatility and efficacy, particularly in the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of 4-Phenylpyridin-2-ol as a key intermediate in the synthesis of these inhibitors, offering both the strategic rationale behind its use and detailed, field-proven protocols for its application.

The significance of the 4-phenylpyridin-2(1H)-one moiety lies in its unique combination of structural features. The pyridinone ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors. The phenyl group at the 4-position provides a vector for introducing a wide array of substituents that can be tailored to occupy specific hydrophobic pockets within the kinase domain, thereby enhancing both potency and selectivity. This inherent modularity allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.

This document will focus on the application of this compound in the synthesis of Src family kinase inhibitors, a class of non-receptor tyrosine kinases that are frequently dysregulated in various human cancers and have become important targets for anticancer drug design.[1][2] We will delve into the synthesis of the core intermediate, its elaboration into potent inhibitors, and the biological assays used to validate their activity.

I. Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a critical first step in the development of this class of inhibitors. A robust and scalable synthesis is paramount for its utility in a drug discovery program. Several synthetic routes have been reported, with the following being a widely adopted and reliable method.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the preparation of 4-arylpyridin-2(1H)-ones.

Materials and Reagents:

  • Appropriate 4-arylidene-2-phenyloxazol-5(4H)-ones

  • Enamines of ethyl acetoacetate

  • Phosphorus oxychloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvents (e.g., ethanol, ethyl acetate, chloroform)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1,4,5,6-tetrahydropyridin-6-ones: A mixture of the appropriate azlactone (4-arylidene-2-phenyloxazol-5(4H)-one) and an enamine of ethyl acetoacetate is heated at 180°C for 1.5 hours without a solvent.[3] The resulting mixture is cooled and purified by column chromatography on silica gel to yield the corresponding ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylate.[3]

  • Conversion to oxazolo[5,4-b]pyridines: The tetrahydropyridin-6-one from the previous step is heated under reflux with phosphorus oxychloride for 1.5 hours.[3] The reaction mixture is then evaporated to dryness, diluted with cold water, and the resulting solid is filtered and washed with water to give the corresponding ester of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acid.[3]

  • Alkaline Hydrolysis to 4-Arylpyridin-2(1H)-ones: The oxazolo[5,4-b]pyridine derivative is subjected to alkaline hydrolysis to yield the final 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylic acid ester.[3]

Expert Insights: The choice of starting materials allows for the introduction of diversity at the 4-position of the pyridinone ring. The reaction conditions are well-established, and the purification procedures are standard for organic synthesis laboratories. This multi-step synthesis, while seemingly complex, provides a reliable route to the desired core structure.

II. Elaboration of this compound into Potent Src Kinase Inhibitors

With the this compound core in hand, the next stage involves its chemical modification to generate a library of potential kinase inhibitors. A common strategy is to introduce substituents that can interact with specific residues in the kinase active site.

Workflow for Inhibitor Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound (Core Intermediate) B Functionalization of the Pyridinone Ring (e.g., N-alkylation, Halogenation) A->B Step 1 C Suzuki or Buchwald-Hartwig Cross-Coupling Reactions B->C Step 2 D Library of 4-Phenylpyridin-2-one Derivatives C->D Step 3 E In vitro Kinase Assay (e.g., Src Kinase) D->E Screening F Cell-Based Proliferation Assays (e.g., MTT) D->F Screening G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H H->B Iterative Design caption Workflow for developing 4-phenylpyridin-2-one based inhibitors.

Caption: Workflow for developing 4-phenylpyridin-2-one based inhibitors.

Protocol 2: Synthesis of a Representative Src Kinase Inhibitor

This protocol is a representative example of how this compound can be elaborated into a potent Src kinase inhibitor. The specific reagents and conditions would be adapted based on the desired final compound.

Materials and Reagents:

  • This compound

  • Appropriate boronic acid or pinacol ester

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Base (e.g., Na2CO3)

  • Solvents (e.g., toluene, ethanol, water)

  • Reagents for N-alkylation (e.g., alkyl halide, base)

Procedure:

  • O-Benzylation (Protection): The hydroxyl group of the pyridinone is often protected, for example, as a benzyl ether, to prevent side reactions in subsequent steps.[4] This is typically achieved by reacting the pyridin-2-ol with benzyl bromide in the presence of a base like silver carbonate.[4]

  • Suzuki-Miyaura Coupling: The protected this compound derivative (if it contains a suitable leaving group like a halogen) is then subjected to a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid or pinacol ester.[4] This step introduces diversity at a specific position of the phenyl ring. The reaction is typically carried out in a suitable solvent mixture with a palladium catalyst and a base.[4]

  • Deprotection: The protecting group (e.g., benzyl group) is removed to regenerate the pyridin-2(1H)-one. This can be achieved through catalytic hydrogenolysis using a palladium catalyst.[4]

  • N-Alkylation (Optional): The nitrogen of the pyridinone ring can be alkylated to introduce further diversity and modulate the compound's properties. This is typically done by reacting the pyridinone with an alkyl halide in the presence of a base.

Expert Insights: The use of palladium-catalyzed cross-coupling reactions is a powerful tool in modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. The choice of the boronic acid is critical for exploring the SAR and optimizing the inhibitor's potency and selectivity. The optional N-alkylation step can significantly impact the compound's pharmacokinetic properties.

III. Biological Evaluation and Mechanism of Action

Once a library of 4-phenylpyridin-2-one derivatives has been synthesized, they must be evaluated for their biological activity.

Protocol 3: In Vitro Src Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against Src kinase.

Materials and Reagents:

  • Recombinant Src kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use with a non-radioactive detection method)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (depending on the assay format, e.g., phosphospecific antibodies for ELISA or Western blot, or reagents for luminescence-based assays)

Procedure:

  • Assay Setup: In a microplate, combine the Src kinase, peptide substrate, and assay buffer.

  • Compound Addition: Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known Src inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will vary depending on the assay format.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundSrc Kinase IC₅₀ (µM)
Reference Inhibitor 0.1
Compound A 12.5[1]
Compound B > 100
Compound C 5.2
Mechanism of Action: Inhibition of the Src Signaling Pathway

Src family kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[5] Their dysregulation is a hallmark of many cancers. Inhibitors based on the 4-phenylpyridin-2-one scaffold typically act as ATP-competitive inhibitors, binding to the active site of Src and preventing the phosphorylation of its downstream substrates.

G cluster_pathway Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor 4-Phenylpyridin-2-one Inhibitor Inhibitor->Src Inhibition caption Inhibition of the Src signaling pathway by a 4-phenylpyridin-2-one derivative.

Caption: Inhibition of the Src signaling pathway by a 4-phenylpyridin-2-one derivative.

By inhibiting Src, these compounds can effectively block these downstream signaling cascades, leading to the suppression of tumor growth and metastasis.[2][6]

IV. Conclusion and Future Directions

This compound has proven to be a highly valuable intermediate in the discovery of novel kinase inhibitors. The inherent versatility of the 4-phenylpyridin-2(1H)-one scaffold allows for extensive chemical modification, enabling the development of potent and selective inhibitors against a range of kinase targets. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery.

Future efforts in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties and novel mechanisms of action. The exploration of this privileged scaffold is far from exhausted, and it is anticipated that this compound will continue to be a key building block in the development of new and effective therapeutics for years to come.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Pyridin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-2-one Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many of these conditions.

Within the medicinal chemist's toolkit, the pyridin-2-one moiety is recognized as a "privileged scaffold."[1][2] This designation arises from its remarkable ability to serve as a versatile framework for constructing potent and selective inhibitors against various kinase targets. Several FDA-approved drugs, including Palbociclib (CDK4/6), Trametinib (MEK1/2), and Ripretinib (KIT/PDGFRA), feature this core structure, underscoring its clinical significance.[1]

The utility of the pyridin-2-one scaffold stems from its unique physicochemical properties. It can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the carbonyl oxygen), enabling it to form crucial interactions with the hinge region of the kinase ATP-binding site.[1][2] Furthermore, it serves as an effective bioisostere for amides, phenyls, and other heterocyclic rings, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability.[2][3]

This guide provides a comprehensive overview of the synthesis of pyridin-2-one-based kinase inhibitors, detailing common synthetic strategies, a step-by-step experimental protocol, and an analysis of the structure-activity relationships that govern their potency and selectivity.

Core Synthetic Strategies for the Pyridin-2-one Ring System

The construction of the pyridin-2-one core is a critical first step in the synthesis of these inhibitors. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust methods have been established in the literature.

1. Condensation and Cyclization Reactions: One of the most classical and widely used approaches involves the condensation of an active methylene compound with a 1,3-dicarbonyl equivalent, followed by intramolecular cyclization. A common variant is the Michael addition of a cyanoacetamide derivative to an α,β-unsaturated ketone, which, after cyclization, yields a highly substituted 2-pyridone.[4] This method is valued for its operational simplicity and the diversity of functional groups that can be incorporated.

2. Transition Metal-Catalyzed Annulation: Modern synthetic organic chemistry has introduced powerful transition-metal-catalyzed methods. Rhodium(III)-catalyzed C-H bond activation and subsequent [3+3] annulation of enaminones with acrylates provides an efficient, one-step route to N-substituted 2-pyridones.[5] This strategy is particularly advantageous for its high atom economy and ability to construct complex scaffolds from readily available starting materials.[4][5]

3. Synthesis from Unsaturated Acids and Nitriles: A versatile method involves the reaction of lithium dienediolates, generated from the double deprotonation of α,β-unsaturated carboxylic acids, with various nitriles.[6] The resulting γ-adduct undergoes spontaneous intramolecular cyclization to furnish the 2-pyridone ring.[6] This tandem reaction is notable for its broad applicability with both alkyl and aryl nitriles.

4. [4+2] Annulation Strategies: Cycloaddition reactions provide another powerful avenue. For instance, a facile [4+2] annulation of in situ generated azadienes with active methylene compounds can produce structurally diverse 2-pyridones in good yields.[7]

Below is a workflow diagram illustrating the general path from scaffold synthesis to a final, characterized kinase inhibitor.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization & Purification cluster_2 Characterization & Evaluation Start Starting Materials (e.g., Unsaturated Ketones, Enaminones) Synth Pyridin-2-one Core Synthesis (e.g., Condensation, Annulation) Start->Synth Func Side Chain Installation (e.g., Cross-Coupling, Alkylation) Synth->Func Core Scaffold Purify Purification (Chromatography, Recrystallization) Func->Purify Char Structural Characterization (NMR, MS, HPLC) Purify->Char Pure Inhibitor Bio Biological Evaluation (Kinase Assay, Cell Proliferation) Char->Bio SAR cluster_info SAR Insights Pyridone R1_label R1 (N-substitution): - Modulates solubility and cell permeability. - Can occupy hydrophobic pocket. - Small alkyl groups often optimal. R3_label R3 Position: - Often a small group (e.g., -CN, -H). - Bulky groups may clash with hinge region. R4_label R4 Position: - Can be extended into solvent-exposed region. - Polar groups can enhance solubility. R6_label R6 (Aryl/Heteroaryl): - Critical for potency. - Occupies hydrophobic pocket near gatekeeper residue. - Substitution pattern fine-tunes selectivity. MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyridin-2-one Inhibitor (e.g., Binimetinib) Inhibitor->MEK Inhibition

References

Catalytic applications of metal complexes with 4-Phenylpyridin-2-ol ligands

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, characterization, and catalytic applications of metal complexes featuring the 4-Phenylpyridin-2-ol ligand, designed for researchers, scientists, and professionals in drug development.

Introduction: The Unique Potential of this compound in Catalysis

In the vast landscape of ligand design for transition metal catalysis, the this compound scaffold represents a particularly intriguing class of molecules. This ligand exists in a tautomeric equilibrium between its pyridinol and pyridone forms, a characteristic that endows it with exceptional versatility. Upon deprotonation, it acts as a robust, bidentate N,O-donor, forming highly stable chelate rings with a variety of metal centers.

The combination of a pyridine nitrogen—a classic coordinating atom in countless successful catalysts—with an anionic pyridinolate oxygen offers a unique electronic profile. The anionic oxygen is a strong σ-donor, which can increase electron density at the metal center, potentially facilitating key catalytic steps like oxidative addition. The phenyl group at the 4-position provides a site for steric and electronic tuning through substitution, allowing for the fine-control of the catalyst's reactivity and selectivity. These features make metal complexes of this compound promising candidates for a range of catalytic transformations, from carbon-carbon bond formation to oxidation and dehydrogenative coupling reactions.

This guide provides detailed application notes and step-by-step protocols for the synthesis of the ligand, the preparation of its metal complexes, and their use in several key catalytic applications.

Section 1: Synthesis of Ligand and a Representative Metal Complex

The successful application of any ligand in catalysis begins with its efficient synthesis and subsequent coordination to a metal precursor. The following protocols outline a robust synthesis of the this compound ligand and a representative Ruthenium(II) complex.

Application Note: Ligand and Complex Synthesis Strategy

The synthesis of the this compound ligand is approached via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming aryl-aryl bonds[1]. This strategy involves coupling a suitable pyridine building block with phenylboronic acid. Subsequent coordination to a metal, such as ruthenium, is typically achieved by reacting the ligand with a stable metal precursor, like the [Ru(p-cymene)Cl₂]₂ dimer. The p-cymene arene ligand creates a "piano-stool" geometry, which is a common and effective motif in catalysis as it provides both stability and open coordination sites for the catalytic cycle to proceed.

Protocol 1.1: Synthesis of this compound Ligand

This protocol describes the synthesis of the target ligand from 4-chloropyridin-2-ol and phenylboronic acid via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • 4-chloropyridin-2-ol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-chloropyridin-2-ol (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate small vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of toluene until a homogeneous solution is formed. This in-situ generation of the active Pd(0) catalyst is a common practice in cross-coupling reactions.

  • Reagent Addition: Add the catalyst mixture to the main reaction flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and distilled water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 1.2: Synthesis of a [Ru(p-cymene)(4-Phenylpyridin-2-olate)Cl] Complex

This protocol details the synthesis of a representative Ruthenium(II) "piano-stool" complex. The deprotonation of the ligand's hydroxyl group by a mild base allows it to coordinate as an anionic N,O-donor.

Materials:

  • This compound (from Protocol 1.1)

  • Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)

  • Sodium acetate (NaOAc)

  • Methanol, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the [Ru(p-cymene)Cl₂]₂ dimer (1.0 eq.) and this compound (2.1 eq.) in anhydrous methanol.

  • Base Addition: Add sodium acetate (2.5 eq.) to the solution. Sodium acetate acts as a mild base to deprotonate the pyridinol, facilitating its coordination to the ruthenium center.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours. The color of the solution should change, indicating complex formation.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Redissolve the resulting solid in dichloromethane and filter through a pad of Celite to remove sodium chloride and excess sodium acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a dichloromethane/hexane mixture to yield the final complex as a crystalline solid.

  • Characterization: The final complex should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Application in Acceptorless Dehydrogenative Coupling

Acceptorless dehydrogenative coupling (ADC) is a highly atom-economical process that forms new bonds with the liberation of hydrogen gas (H₂) as the only byproduct. Ruthenium complexes featuring proton-responsive, cooperative ligands are particularly adept at this transformation.

Application Note: The Role of the Hydroxypyridine Ligand in ADC

Ruthenium complexes with ligands containing a 2-hydroxypyridine moiety have proven to be effective catalysts for the dehydrogenative coupling of alcohols to form esters. The catalytic cycle is thought to involve a cooperative mechanism where the N-H and O-H bonds of the ligand participate in proton and hydride transfer steps. The pyridone/pyridinolate functionality can act as a proton shuttle, facilitating the release of H₂ and the regeneration of the active catalyst. This ligand-metal cooperation is crucial for achieving high catalytic turnover without the need for external hydrogen acceptors.

Protocol 2.1: Catalytic Dehydrogenative Coupling of Benzyl Alcohol to Benzyl Benzoate

This protocol describes the use of the synthesized Ruthenium(II) complex as a pre-catalyst for the ADC of benzyl alcohol.

Materials:

  • [Ru(p-cymene)(4-Phenylpyridin-2-olate)Cl] (from Protocol 1.2)

  • Benzyl alcohol, anhydrous

  • Toluene, anhydrous

  • Schlenk flask, reflux condenser, oil bath, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the Ruthenium complex (0.01 eq., 1 mol%).

  • Reagent Addition: Add anhydrous toluene followed by anhydrous benzyl alcohol (1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) in an oil bath with vigorous stirring. The evolution of hydrogen gas can be observed (use a bubbler to monitor).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR.

  • Completion and Analysis: After 24 hours (or upon completion as determined by monitoring), cool the reaction mixture to room temperature. The conversion and yield can be determined by GC analysis using an internal standard.

  • Purification: The product, benzyl benzoate, can be isolated by removing the solvent under reduced pressure and purifying the residue via column chromatography.

Data Summary: Dehydrogenative Coupling Performance

The following table summarizes representative data for ADC reactions catalyzed by related Ruthenium-hydroxypyridine complexes.

EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1Benzyl Alcohol111024>95
21-Hexanol212048~80
3Ethanol210048~75
Workflow: Catalytic Cycle for Dehydrogenative Coupling

The diagram below illustrates the proposed catalytic cycle, highlighting the cooperative role of the hydroxypyridine ligand.

G cluster_cycle Catalytic Cycle A [Ru(II)-L(N,O)] Active Catalyst B [Ru(II)-L(N,O)(RCH₂OH)] Alcohol Coordination A->B + RCH₂OH C [Ru(II)-H(L(N-H,O))] β-Hydride Elimination (Forms Aldehyde) B->C - H⁺ D [Ru(II)-H(L(N-H,O))(RCH₂OH)] Hemiacetal Formation C->D + RCH₂OH E [Ru(II)-H₂(L(N,O))] Second β-H Elimination D->E - Ester E->A - H₂ F H₂ Release caption Proposed mechanism for ADC of alcohols.

Proposed mechanism for ADC of alcohols.

Section 3: Application in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simple precursors[2]. The choice of ligand is paramount to the success of these reactions, dictating catalyst stability, activity, and selectivity.

Application Note: Rationale for 4-Phenylpyridin-2-olate in Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, ligands are required to stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle. Pyridine-based ligands have been used extensively for this purpose. The 4-Phenylpyridin-2-olate ligand offers potential advantages as a strongly donating, anionic N,O-chelator. This strong chelation can prevent catalyst decomposition at high temperatures and may promote the reductive elimination step, which is often rate-limiting. The increased electron density on the palladium center could also facilitate the initial oxidative addition of the aryl halide.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general method for using a Pd(II) complex of this compound as a pre-catalyst in a Suzuki-Miyaura reaction. A Pd(II) pre-catalyst is typically reduced in situ to the active Pd(0) species.

Materials:

  • A pre-synthesized Pd(II) complex, e.g., [Pd(4-Phenylpyridin-2-olate)₂(OAc)₂]

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Distilled water

  • Schlenk tube, magnetic stirrer, oil bath, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk tube, add the Pd(II) complex (0.02 eq., 2 mol%), 4-bromoanisole (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Atmosphere Control: Evacuate the tube and backfill with an inert gas (Argon). Repeat three times.

  • Solvent Addition: Add anhydrous toluene and a small amount of distilled water (e.g., a 10:1 toluene:water ratio). The presence of water can be beneficial in Suzuki couplings.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.

Data Summary: Representative Suzuki-Miyaura Conditions

The following table summarizes typical conditions and outcomes for Suzuki-Miyaura reactions catalyzed by Pd(II) complexes with various substituted pyridine ligands.

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
14'-BromoacetophenonePhenylboronic acidK₃PO₄Toluene80>95
24-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100~90
31-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃Dioxane90>98
Workflow: The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_cycle Suzuki-Miyaura Cycle A Pd(0)L₂ Active Catalyst B Ar-Pd(II)L₂-X Oxidative Adduct A->B Oxidative Addition (+ Ar-X) C Ar-Pd(II)L₂-Ar' Transmetalation Product B->C Transmetalation (+ Ar'B(OH)₂ / Base) C->A Reductive Elimination (- Ar-Ar') caption General catalytic cycle for Suzuki-Miyaura coupling.

General catalytic cycle for Suzuki-Miyaura coupling.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von 4-Phenylpyridin-2-ol für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Leitender Anwendungswissenschaftler, Gemini-Laboratorien

Datum: 2026-01-04

Betreff: Strategien zur Synthese und Diversifizierung der 4-Phenylpyridin-2-ol-Leitstruktur für die Wirkstoffforschung

Zusammenfassung und wissenschaftliche Bedeutung

Das 4-Phenylpyridin-2-on-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie, die eine bemerkenswerte Vielseitigkeit und ein breites Spektrum an pharmakologischen Aktivitäten aufweist.[1] Insbesondere haben Derivate dieser Klasse eine hohe Wirksamkeit als positive allosterische Modulatoren (PAMs) des muskarinischen Acetylcholinrezeptors M1 (M1 mAChR) gezeigt.[1][2][3][4] Diese Rezeptoren sind ein vielversprechendes Ziel für die Behandlung von kognitiven Defiziten bei Erkrankungen wie Alzheimer und Schizophrenie.[1][3][4] Die Fähigkeit, die Affinität und/oder Wirksamkeit des endogenen Liganden Acetylcholin zu potenzieren, bietet einen subtilen und potenziell sichereren therapeutischen Ansatz im Vergleich zu orthosterischen Agonisten.

Dieser anwendungsorientierte Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Derivatisierung von this compound. Das Ziel ist die Erstellung von fokussierten Substanzbibliotheken für das biologische Screening. Wir werden strategische Modifikationen an drei Schlüsselpositionen des Moleküls untersuchen: dem Sauerstoffatom der Hydroxylgruppe, dem Stickstoffatom des Pyridinonrings und dem Phenylring. Für jede Strategie werden die zugrunde liegende chemische Logik, detaillierte Schritt-für-Schritt-Protokolle und die erwarteten Ergebnisse erläutert, um Forschern die rationale Entwicklung neuartiger M1-PAMs und anderer biologisch aktiver Moleküle zu ermöglichen.

Die this compound-Leitstruktur: Ein Überblick der Derivatisierungspunkte

Die Tautomerie zwischen der 2-Hydroxy- und der 2-Pyridon-Form ist ein entscheidendes Merkmal dieses Gerüsts. Die Reaktivität kann an mehreren Stellen gezielt gesteuert werden, um die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle zu modulieren. Die drei primären Angriffspunkte für die Derivatisierung sind:

  • Position 1 (N-Atom): Die Alkylierung oder Arylierung des Stickstoffs beeinflusst direkt die sterischen und elektronischen Eigenschaften des Pyridonrings und kann die Wasserstoffbrückenbindungsfähigkeit verändern.

  • Position 2 (O-Atom): Die Umwandlung der Hydroxylgruppe in Ether oder Ester verändert die Polarität, Lipophilie und das Potenzial für Wasserstoffbrückenbindungen, was für die Membranpermeabilität und die Zielbindung entscheidend ist.

  • Position 4 (Phenylring): Die Funktionalisierung des Phenylrings, typischerweise durch Kreuzkupplungsreaktionen, ermöglicht die Einführung einer Vielzahl von Substituenten zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) in der "tiefen" Tasche des Rezeptors.

.

Abbildung 1: Schlüsselpositionen für die Derivatisierung am this compound-Gerüst.

Protokolle zur chemischen Derivatisierung

Die folgende Sektion beschreibt detaillierte Protokolle für die gezielte Modifikation des this compound-Gerüsts.

O-Alkylierung (Ether-Synthese): Selektive Modifikation der Hydroxylgruppe

Die selektive O-Alkylierung von 2-Pyridonen kann eine Herausforderung darstellen, da eine Konkurrenzreaktion am Stickstoffatom stattfindet. Die Verwendung von Silbersalzen, wie Silbercarbonat (Ag₂CO₃), in aprotischen, unpolaren Lösungsmitteln hat sich als äußerst effektive Methode erwiesen, um die Reaktion gezielt zur Bildung des 2-Alkoxypyridin-Produkts zu lenken.[5][6][7][8] Der Silberkation scheint mit dem Stickstoffatom zu koordinieren, wodurch dessen Nukleophilie blockiert und die O-Alkylierung begünstigt wird.[8]

Protokoll 3.1: Silbercarbonat-vermittelte O-Alkylierung

O_Alkylation_Workflow Start This compound + Alkylhalogenid (R-X) Reagents Ag₂CO₃ Lösungsmittel (z.B. Toluol) Start->Reagents Reaction Rühren bei RT bis 70°C (TLC-Kontrolle) Reagents->Reaction Workup Filtration (Celite®) Konzentration Reaction->Workup Purification Säulenchromatographie Workup->Purification Product 2-Alkoxy-4-phenylpyridin (Produkt) Purification->Product

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Alkylierung.

Materialien:

  • This compound

  • Alkylhalogenid (z.B. Benzylbromid, Methyliodid) (1.1 - 1.5 Äquivalente)

  • Silbercarbonat (Ag₂CO₃) (1.0 - 1.2 Äquivalente)

  • Wasserfreies Toluol oder Benzol

  • Celite®

Vorgehensweise:

  • In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben werden this compound (1.0 Äquiv.) und Silbercarbonat (1.1 Äquiv.) in wasserfreiem Toluol suspendiert.

  • Das Alkylhalogenid (1.2 Äquiv.) wird zu der Suspension hinzugefügt.

  • Die Reaktionsmischung wird unter Lichtausschluss (Kolben mit Alufolie umwickeln) bei Raumtemperatur oder leicht erhöhter Temperatur (bis 70 °C) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständigem Umsatz wird die Reaktionsmischung durch ein Bett aus Celite® filtriert, um die Silbersalze zu entfernen. Das Celite®-Bett wird mit Toluol oder Ethylacetat nachgewaschen.

  • Das Filtrat wird im Vakuum eingeengt.

  • Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine 2-Alkoxy-4-phenylpyridin-Derivat zu erhalten.

Erwartete Ergebnisse: Diese Methode führt in der Regel zu moderaten bis exzellenten Ausbeuten des O-alkylierten Produkts mit hoher Regioselektivität.[7]

N-Alkylierung: Gezielte Funktionalisierung des Pyridon-Stickstoffs

Die selektive N-Alkylierung wird typischerweise durch die Verwendung von Alkalimetallsalzen des Pyridons in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) erreicht.[5] Eine besonders effektive Methode für 4-Alkoxy-2-pyridone, die auf this compound übertragbar ist, verwendet Kalium-tert-butoxid als Base und Tetrabutylammoniumiodid als Katalysator.

Protokoll 3.2: Selektive N-Alkylierung mit t-BuOK/TBAI

Materialien:

  • This compound

  • Alkylhalogenid (z.B. Methyliodid, Benzylbromid) (1.5 Äquivalente)

  • Kalium-tert-butoxid (t-BuOK) (1.2 Äquivalente)

  • Tetrabutylammoniumiodid (TBAI) (katalytische Menge, z.B. 0.1 Äquivalente)

  • Wasserfreies Tetrahydrofuran (THF) oder DMF

Vorgehensweise:

  • This compound (1.0 Äquiv.) und TBAI (0.1 Äquiv.) werden in einem trockenen Rundkolben in wasserfreiem THF oder DMF gelöst.

  • Die Lösung wird auf 0 °C abgekühlt und Kalium-tert-butoxid (1.2 Äquiv.) wird portionsweise zugegeben. Die Mischung wird für 15-30 Minuten bei 0 °C gerührt.

  • Das Alkylhalogenid (1.5 Äquiv.) wird langsam zugetropft.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die DC eine vollständige Umsetzung anzeigt.

  • Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung vorsichtig beendet.

  • Die wässrige Phase wird mehrmals mit Ethylacetat oder Dichlormethan extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

ParameterO-Alkylierung (Ether)N-Alkylierung
Typische Base Silbercarbonat (Ag₂CO₃)Kalium-tert-butoxid (t-BuOK)
Lösungsmittel Unpolar aprotisch (Toluol)Polar aprotisch (DMF, THF)
Katalysator Keiner erforderlichTBAI (optional, aber empfohlen)
Selektivität Hoch für O-ProduktHoch für N-Produkt

Tabelle 1: Vergleich der Reaktionsbedingungen für selektive O- vs. N-Alkylierung.

Modifikation des Phenylrings: Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Miyaura-Kreuzkupplung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[9][10][11][12] Um den Phenylring des 4-Phenylpyridin-2-ols zu derivatisieren, wird typischerweise von einem halogenierten Vorläufer, wie z.B. 4-(4-Bromphenyl)pyridin-2-ol, ausgegangen. Dieses kann dann mit einer Vielzahl von Boronsäuren oder Boronsäureestern gekoppelt werden, um diverse biarylische Strukturen zu erzeugen.

Protokoll 3.3: Palladium-katalysierte Suzuki-Miyaura-Kupplung

Suzuki_Workflow Start 4-(4-Bromphenyl)pyridin-2-ol + Arylboronsäure (Ar-B(OH)₂) Reagents Pd-Katalysator (z.B. Pd(PPh₃)₄) Base (z.B. K₃PO₄, Na₂CO₃) Lösungsmittel (Dioxan/H₂O) Start->Reagents Reaction Erhitzen unter Inertgas (80-100°C) Reagents->Reaction Workup Extraktion Trocknen Konzentration Reaction->Workup Purification Säulenchromatographie Workup->Purification Product 4-(Biphenyl-4-yl)pyridin-2-ol (Produkt) Purification->Product

Abbildung 3: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kreuzkupplung.

Materialien:

  • 4-(4-Bromphenyl)pyridin-2-ol

  • Arylboronsäure oder -ester (1.1 - 1.2 Äquivalente)

  • Palladiumkatalysator (z.B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (z.B. Kaliumphosphat, K₃PO₄ oder Natriumcarbonat, Na₂CO₃) (2.0 - 3.0 Äquivalente)

  • Lösungsmittelsystem (z.B. 1,4-Dioxan/Wasser, Toluol/Wasser)

  • Inertgas (Argon oder Stickstoff)

Vorgehensweise:

  • Ein Schlenkrohr wird mit 4-(4-Bromphenyl)pyridin-2-ol (1.0 Äquiv.), der Arylboronsäure (1.1 Äquiv.), der Base (2.0 Äquiv.) und dem Palladiumkatalysator (z.B. 5 mol% Pd(PPh₃)₄) befüllt.

  • Das Gefäß wird evakuiert und dreimal mit Inertgas gespült.

  • Ein entgastes Lösungsmittelgemisch (z.B. Dioxan/Wasser 4:1) wird zugegeben.

  • Die Reaktionsmischung wird auf 80-100 °C erhitzt und gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gewünschte Biaryl-Derivat zu erhalten.

O-Acylierung (Ester-Synthese)

Die Veresterung der Hydroxylgruppe ist eine weitere wichtige Derivatisierungsstrategie. Die Reaktion von this compound mit einem Säurechlorid in Gegenwart einer Base wie Pyridin ist eine schnelle und irreversible Methode zur Synthese der entsprechenden Ester. Diese Reaktion wird oft als Schotten-Baumann-Reaktion bezeichnet.

Protokoll 3.4: Pyridin-katalysierte O-Acylierung

Materialien:

  • This compound

  • Säurechlorid (R-COCl) (1.1 - 1.2 Äquivalente)

  • Wasserfreies Pyridin (als Lösungsmittel und Base)

  • Wasserfreies Dichlormethan (DCM) (optional, als Co-Lösungsmittel)

Vorgehensweise:

  • This compound (1.0 Äquiv.) wird in einem trockenen Rundkolben in wasserfreiem Pyridin (und optional DCM) gelöst.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Das Säurechlorid (1.1 Äquiv.) wird langsam zu der gekühlten Lösung getropft.

  • Die Reaktionsmischung wird für 1-3 Stunden bei 0 °C und anschließend bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung in eine Mischung aus Eis und verdünnter Salzsäure gegossen, um das überschüssige Pyridin zu neutralisieren und das Produkt auszufällen.

  • Der feste Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet. Alternativ kann die Mischung mit DCM oder Ethylacetat extrahiert werden.

  • Die organische Phase wird nacheinander mit verdünnter HCl, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen, getrocknet und eingeengt.

  • Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Struktur-Wirkungs-Beziehungen (SAR) und biologische Relevanz

Die Derivatisierung des 4-Phenylpyridin-2-on-Gerüsts hat zu wichtigen Erkenntnissen über die SAR für die M1-PAM-Aktivität geführt.[2][13] Studien haben gezeigt, dass verschiedene Substituenten an den drei Hauptpositionen die Affinität, die Kooperativität mit Acetylcholin und die intrinsische Wirksamkeit der Verbindungen signifikant beeinflussen können.[2][3][13]

ModifikationspositionBeispiel-SubstituentBeobachtete Wirkung auf M1-PAM-AktivitätReferenz
N-Alkylierung Benzylgruppen mit polaren AnhängenErhöhte Kooperativität und Wirksamkeit[2][13]
O-Alkylierung Kleine AlkylgruppenOft geringere Aktivität im Vergleich zu N-Alkylierung[5]
Phenylring (meta) Methoxy-GruppeKann die Potenz und Selektivität verbessern[13]
Phenylring (para) Halogene, kleine AlkylgruppenToleriert, aber größere Gruppen können die Aktivität verringern[2][13]

Tabelle 2: Zusammenfassung der allgemeinen Struktur-Wirkungs-Beziehungen für 4-Phenylpyridin-2-on-Derivate als M1-PAMs.

Diese Daten unterstreichen die Bedeutung einer systematischen Derivatisierung, um die pharmakologischen Eigenschaften zu optimieren. Die in diesem Leitfaden beschriebenen Protokolle bieten eine robuste Grundlage für die Synthese von vielfältigen Bibliotheken, die für ein umfassendes SAR-Screening erforderlich sind.

Schlussfolgerung

Der this compound-Kern ist eine äußerst wertvolle Leitstruktur für die Entwicklung von Modulatoren für neurologische Zielmoleküle. Die Fähigkeit, selektiv und effizient Derivate an den N-1-, O-2- und Phenyl-4-Positionen zu synthetisieren, ist entscheidend für die Wirkstoffforschung. Die hier vorgestellten Protokolle für die O-Alkylierung, N-Alkylierung, Suzuki-Miyaura-Kupplung und O-Acylierung sind bewährte und zuverlässige Methoden, um die chemische Vielfalt zu erhöhen und die Struktur-Wirkungs-Beziehungen systematisch zu untersuchen. Durch die Anwendung dieser Synthesestrategien können Forschungsteams die Entwicklung neuer, hochselektiver und wirksamer Therapeutika beschleunigen.

Referenzen

  • Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. PMC - PubMed Central. Verfügbar unter: --INVALID-LINK--

  • 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor | Request PDF. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor. PubMed. Verfügbar unter: --INVALID-LINK--

  • 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications. Verfügbar unter: --INVALID-LINK--

  • 4-phenylpyridin-2-one derivatives: a novel class of positive allosteric modulator of the M>1> muscarinic acetylcholine receptor. Monash University. Verfügbar unter: --INVALID-LINK--

  • Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. MDPI. Verfügbar unter: --INVALID-LINK--

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Verfügbar unter: --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Verfügbar unter: --INVALID-LINK--

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Verfügbar unter: --INVALID-LINK--

  • Synthesis of 2-pyridones. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Verfügbar unter: --INVALID-LINK--

  • Synthesis of 2-pyridones. University of Bristol. Verfügbar unter: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Verfügbar unter: --INVALID-LINK--

  • Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems | Request PDF. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4Hydroxy2-quinolones: Synthesis of 2,4-Dialkoxyquinolines | Request PDF. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. Verfügbar unter: --INVALID-LINK--

  • Synthesis of 1-Phenylacetone from Ethylbenzene. YouTube. Verfügbar unter: --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Substituted Pyridin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the regioselective synthesis of substituted pyridin-2-ones. This scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is fraught with challenges, particularly concerning the precise placement of substituents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions. We will move beyond simple protocols to explain the underlying chemical principles that govern success in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of pyridin-2-ones. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Poor Regioselectivity in the Functionalization of a Pre-formed Pyridin-2-one Ring

Problem: My C-H functionalization (e.g., arylation, alkylation) on an N-substituted pyridin-2-one is producing a mixture of C3 and C5 isomers, with low selectivity for my desired product.

Potential Causes:

  • Weak Directing Group Effect: The directing group on the nitrogen may not be sufficient to exclusively direct the metallation to a single position.

  • Steric Hindrance: A bulky substituent at the C6 position can disfavor functionalization at the C5 position, leading to mixtures. Conversely, sterics can be exploited to direct reactions away from a certain position.

  • Competing Reaction Pathways: The chosen catalyst system (metal and ligand) may have an inherent electronic bias that competes with the directing group's influence. For instance, some palladium-catalyzed processes have an intrinsic preference for certain positions.[4]

  • Incorrect Catalyst or Ligand Choice: The ligand plays a crucial role in the catalyst's coordination sphere, influencing both steric and electronic properties, which in turn dictates regioselectivity.

Suggested Solutions:

  • Optimize the Directing Group (DG): If your synthesis allows, consider a more effective directing group. Groups capable of forming a stable 5- or 6-membered cyclometalated intermediate are highly effective. For example, the pyridyl group in N-aryl-2-aminopyridines is a powerful directing group for C-H activation.[5]

  • Leverage Steric Effects: If you desire C3 functionalization, ensure the C5 position is not sterically blocked. To favor C5, the C3 position should be unhindered. This principle is fundamental in sterically-driven iridium-catalyzed borylation reactions, which can selectively functionalize the meta-position relative to bulky groups.[6]

  • Systematic Catalyst and Ligand Screening: The choice of transition metal and its coordinating ligand is paramount. A change from a palladium to a rhodium or manganese catalyst can completely alter the regiochemical outcome.[4][7] For example, manganese-based reactions have shown high selectivity for the C3 position of 2-pyridones.[4]

    Table 1: Influence of Metal Catalyst on C-H Functionalization Regioselectivity

    Catalyst System Target Position Typical Substrate Key Feature Reference
    Pd(OAc)₂ / Ligand C5 or C3 N-Aryl Pyridin-2-ones Highly dependent on directing group and ligand choice. [5]
    [RhCp*Cl₂]₂ C3 2-Aminopyridines Often directed by a coordinating group on the substrate. [6]
    Ni(OAc)₂ / AlMe₃ C6 N-H or N-Alkyl Pyridin-2-ones Achieves regioselective alkenylation/alkylation at the C6-H bond. [4]

    | Mn(OAc)₃ | C3 | N-H or N-Alkyl Pyridin-2-ones | Complements other methods by offering high C3 selectivity. |[4] |

  • Modify Reaction Conditions: Temperature and solvent can significantly influence selectivity. Run a temperature screen (e.g., from room temperature to 80°C) and test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF).

Issue 2: Unwanted O-Alkylation/Arylation Instead of N-Alkylation/Arylation

Problem: I am trying to synthesize an N-substituted pyridin-2-one from the parent N-H pyridin-2-one, but I am getting a significant amount of the O-substituted 2-alkoxypyridine isomer.

Potential Causes:

  • Ambident Nucleophile Reactivity: The pyridin-2-one anion is an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms. The site of attack (N vs. O) is highly sensitive to reaction conditions.[8]

  • Hard and Soft Acid-Base (HSAB) Mismatch: According to HSAB theory, hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (e.g., allyl bromide) prefer the softer nitrogen atom.

  • Counter-ion and Solvent Effects: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) and the solvent polarity can influence the location of the charge on the pyridone anion and the reaction outcome. Polar aprotic solvents (like DMF or DMSO) often favor N-alkylation, while polar protic solvents can favor O-alkylation through hydrogen bonding.

Suggested Solutions:

  • Optimize the Base and Solvent System: This is the most critical factor.

    • For N-Alkylation: Use a strong base like NaH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile. The use of cesium carbonate (Cs₂CO₃) is often effective as the larger, softer cation associates more loosely, making the nitrogen lone pair more available.

    • For O-Alkylation: Use a base like sodium ethoxide in ethanol, or silver carbonate (Ag₂CO₃), which is known to promote O-alkylation.

  • Employ a Copper-Catalyzed N-Arylation: For N-arylation, classical methods are often low-yielding. A mild, copper-catalyzed approach using diaryliodonium salts or aryl iodides provides excellent chemoselectivity for N-arylation over O-arylation.[9]

    Protocol 1: Copper-Catalyzed N-Arylation of Pyridin-2-one [9]

    • To an oven-dried flask, add the pyridin-2-one (1.0 equiv), aryl iodide (1.2 equiv), copper(I) iodide (CuI, 10 mol%), and a suitable ligand like L-proline or DMEDA (20 mol%).

    • Add potassium carbonate (K₂CO₃, 2.0 equiv) as the base.

    • Add anhydrous DMSO or DMF as the solvent.

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction at 80-120°C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Issue 3: Low Yield in Cycloaddition Reactions to Form the Pyridin-2-one Core

Problem: My aza-Diels-Alder or [2+2+2] cycloaddition reaction to construct the pyridin-2-one ring is giving a low yield or failing completely.

Potential Causes:

  • Poor HOMO-LUMO Overlap: The electronic properties of the reacting partners (e.g., 1-azadiene and dienophile) are mismatched, leading to a high activation energy barrier for the cycloaddition.[10]

  • Thermal Instability: The required reaction temperature may be causing decomposition of the starting materials or the product.

  • Inactive Catalyst: In transition-metal-catalyzed [2+2+2] cycloadditions, the catalyst may be poisoned or may not be the optimal choice for the specific alkyne/nitrile substrates.[11][12]

  • Steric Hindrance: Bulky substituents on the reacting partners can prevent them from achieving the necessary transition state geometry.

Suggested Solutions:

  • Tune Electronic Properties: Modify the substituents on your starting materials. For a normal-electron-demand aza-Diels-Alder, the reaction is favored between an electron-rich diene and an electron-poor dienophile. Adding an electron-withdrawing group to the dienophile can significantly improve the reaction rate.

  • Use High-Pressure Conditions or Lewis Acid Catalysis: For sluggish Diels-Alder reactions, applying high pressure (5-15 kbar) can promote the reaction by favoring the more compact transition state. Alternatively, a Lewis acid can be used to activate the dienophile, lowering its LUMO energy and accelerating the reaction.

  • Optimize the Catalyst System for [2+2+2] Cycloadditions: A wide range of cobalt, rhodium, and nickel catalysts are used for these reactions. It is crucial to screen different metal precursors and ligands. For instance, cobalt-catalyzed systems are well-developed for synthesizing pyridines with excellent control over regioselectivity.[11]

  • Consider an Alternative Strategy: If cycloaddition fails, a condensation-based strategy might be more effective. For example, reactions involving 1,3-dicarbonyl compounds and an amine source are robust methods for building the pyridinone core.[3]

Frequently Asked Questions (FAQs)

Q1: How do I decide on a synthetic strategy: build the ring or functionalize a pre-existing one?

This is a critical decision that depends on the target molecule's substitution pattern.

  • Functionalize a Pre-existing Ring (C-H Activation): This is often the most efficient approach if you start with a simple, commercially available pyridin-2-one and need to install substituents at specific positions. Modern C-H activation methods offer powerful tools for this, allowing for late-stage functionalization which is highly valuable in drug discovery.[4][13] This strategy is ideal for creating libraries of analogs from a common intermediate.

  • Build the Ring (Cycloaddition/Condensation): This strategy is necessary when the required substitution pattern is complex and cannot be easily achieved by functionalizing a simple pyridin-2-one. For example, if you need a fully substituted ring, building it from acyclic precursors via a cycloaddition or a multicomponent reaction is often the only viable path.[1][10]

Below is a decision-making workflow to help guide your choice.

Synthesis_Strategy_Decision start Define Target Pyridin-2-one Structure q1 Is the core substitution pattern simple and accessible from commercial starting materials? start->q1 strategy1 Strategy 1: Functionalize Pre-formed Ring q1->strategy1  Yes strategy2 Strategy 2: De Novo Ring Synthesis q1->strategy2  No method1a C-H Activation (Pd, Rh, Mn, Ni catalysis) strategy1->method1a method1b Electrophilic/Nucleophilic Substitution strategy1->method1b method2a Cycloaddition (Aza-Diels-Alder, [2+2+2]) strategy2->method2a method2b Condensation / MCR (e.g., from 1,3-dicarbonyls) strategy2->method2b

Caption: Decision workflow for choosing a synthetic strategy.

Q2: How do electronic effects control regioselectivity in aza-Diels-Alder reactions for pyridin-2-one synthesis?

Regioselectivity in aza-Diels-Alder reactions is primarily governed by the electronic interactions between the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the 1-azadiene and the dienophile.

In a normal-electron-demand reaction, the key interaction is between the HOMO of the azadiene and the LUMO of the dienophile. The reaction proceeds through a transition state where the orbital coefficients (the size of the orbital lobes) on the interacting atoms are matched. The atoms with the largest orbital coefficients on the HOMO and LUMO will preferentially bond.

  • Electron Donating Groups (EDGs) on the azadiene raise its HOMO energy, making it more reactive.

  • Electron Withdrawing Groups (EWGs) on the dienophile lower its LUMO energy, also increasing reactivity.

The placement of these groups dictates the regiochemical outcome by polarizing the π-system and changing the relative sizes of the orbital coefficients at each end of the reacting system.

Caption: FMO control of regioselectivity in aza-Diels-Alder reactions.

Q3: What is the mechanism of regioselectivity in the reaction of activated pyridine N-oxides?

Activating a pyridine N-oxide, for example with triflic anhydride (Tf₂O), generates a highly electrophilic N-triflyloxypyridinium intermediate. This species is susceptible to nucleophilic attack at either the C2 or C4 position. The regioselectivity of the subsequent nucleophilic addition is a delicate balance of factors:

  • Electronic Activation: The N-OTf group is a powerful electron-withdrawing group, making the C2 and C4 positions highly electron-deficient and thus electrophilic.

  • Steric Hindrance: Substituents on the pyridine ring can sterically block one position, favoring attack at the other. A substituent at C3 will hinder attack at both C2 and C4, but often C2 more so. A substituent at C2 will strongly disfavor further attack at C2.

  • Nature of the Nucleophile: Bulky nucleophiles will preferentially attack the less sterically hindered position, which is often C4.

A regioselective synthesis of 2- or 4-substituted pyridines can be achieved by carefully choosing the substitution pattern on the starting N-oxide.[14] For an unsubstituted N-oxide, a mixture of 2- and 4-substituted products is often obtained.[14]

References

Technical Support Center: Purification of 4-Phenylpyridin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Phenylpyridin-2-ol and its diverse analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of this important class of compounds. Our approach is rooted in fundamental chemical principles and extensive field experience to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Unique Purification Challenges of 4-Phenylpyridin-2-ols

This compound and its analogs are versatile scaffolds in medicinal chemistry and materials science.[1][2] However, their purification is often non-trivial due to a combination of inherent chemical properties:

  • Tautomerism: These compounds exist in a tautomeric equilibrium between the pyridin-2-ol and the pyridone form. This equilibrium is sensitive to solvent, pH, and temperature, which can lead to purification difficulties such as band broadening or the appearance of multiple spots/peaks in chromatography.[3]

  • Amphoteric Nature: The presence of an acidic hydroxyl group and a basic pyridine nitrogen imparts amphoteric character, influencing solubility and interactions with chromatographic stationary phases.

  • Aromatic System: The phenyl ring can engage in π-π stacking interactions, potentially causing aggregation or affecting chromatographic behavior.

This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of purified this compound shows two sets of peaks. Is my compound impure?

A1: Not necessarily. The presence of two sets of peaks in the NMR spectrum is a classic indication of the keto-enol tautomerism between this compound and 4-phenylpyridin-2(1H)-one.[3] The ratio of these tautomers can vary significantly depending on the NMR solvent, concentration, and temperature.

Troubleshooting Steps:

  • Solvent Study: Acquire NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe shifts in the tautomeric equilibrium.

  • Variable Temperature NMR: Perform a variable temperature NMR experiment. Changes in the peak ratios with temperature are indicative of an equilibrium process rather than the presence of a fixed impurity.

  • LC-MS Analysis: To confirm purity, utilize a technique like LC-MS. Under a specific set of mobile phase conditions, the tautomers will likely interconvert rapidly on the column timescale, often resulting in a single chromatographic peak with a mass corresponding to your compound.

Part 2: Troubleshooting Common Purification Issues

Issue 1: Difficulty in Chromatographic Separation - Co-elution and Peak Tailing

Q2: I'm observing significant peak tailing and poor separation of my this compound analog during silica gel chromatography. What is the cause and how can I fix it?

A2: Peak tailing with pyridine-containing compounds on silica gel is a common problem.[4] It is primarily caused by the strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica.[4] This leads to non-ideal elution behavior.

Troubleshooting & Optimization Protocol:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[3][4] The competing base will preferentially interact with the acidic silanol sites, masking them from your analyte and resulting in a more symmetrical peak shape.

    • pH Adjustment: While less common in normal phase chromatography, ensuring your mobile phase is not acidic can help.

  • Stationary Phase Selection:

    • Neutralized Silica: Use silica gel that has been pre-treated or "neutralized" with a base like triethylamine.[3]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina.[3] For reverse-phase chromatography, end-capped C18 columns are designed to minimize interactions with residual silanols.[4]

  • Instrumental and Methodological Checks:

    • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[4] Try reducing the sample load.

    • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker polarity than your mobile phase.

Workflow for Troubleshooting Peak Tailing:

Caption: A systematic workflow for diagnosing and resolving peak tailing in the chromatography of this compound analogs.

Issue 2: Low Recovery After Purification

Q3: I am experiencing significant loss of my compound during purification. What are the likely causes and solutions?

A3: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, degradation, or losses during work-up procedures.[3]

Troubleshooting Steps:

  • Irreversible Adsorption:

    • As with peak tailing, the acidic nature of silica gel can lead to strong, sometimes irreversible, binding of basic compounds. The use of a neutralized stationary phase or the addition of a basic modifier to the mobile phase can mitigate this.[3]

  • Compound Degradation:

    • Some complex analogs may be sensitive to the acidic environment of silica gel. To test for this, perform a simple 2D TLC analysis.[4]

      • Spot your crude material on a TLC plate.

      • Develop the plate in your chosen solvent system.

      • Dry the plate and then turn it 90 degrees.

      • Develop the plate again in the same solvent system.

      • If new spots appear off the diagonal, it indicates that your compound is degrading on the stationary phase. In this case, switching to a more inert stationary phase is recommended.[4]

  • Work-up Losses (Acid-Base Extraction):

    • Due to the amphoteric nature of this compound, improper pH control during aqueous extractions can lead to the compound partitioning into the wrong layer.

    • Key Principle: The compound will be more soluble in the aqueous layer when it is ionized (as a salt) and more soluble in the organic layer when it is neutral.

    • To extract into an aqueous basic solution (e.g., 1M NaOH), the phenolic proton will be removed, forming a water-soluble phenoxide.

    • To extract into an aqueous acidic solution (e.g., 1M HCl), the pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt.

    • Carefully adjust the pH of the aqueous layer to re-neutralize the compound and force it back into an organic solvent for recovery. Always check the pH of the aqueous layer after neutralization to ensure complete precipitation or extraction.[5][6]

Acid-Base Extraction Workflow for Purification:

G cluster_0 Initial Mixture in Organic Solvent cluster_1 Aqueous Extraction (Basic) cluster_2 Isolation A Crude Product (this compound + Neutral Impurities) B Add 1M NaOH(aq) A->B C Organic Layer: Neutral Impurities B->C Separate Layers D Aqueous Layer: Sodium 4-phenylpyridin-2-olate B->D E Acidify with 1M HCl(aq) to pH ~7 D->E F Precipitated/Extracted Pure this compound E->F

Caption: A simplified workflow for the purification of this compound from neutral impurities using acid-base extraction.

Issue 3: Difficulty with Recrystallization

Q4: My this compound analog is "oiling out" instead of crystallizing, or no crystals are forming at all. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree. No crystal formation usually indicates that the solution is not saturated or that nucleation is inhibited.[8]

Troubleshooting Protocol for Recrystallization:

  • If Oiling Out Occurs:

    • Re-heat the Solution: Add a small amount of additional solvent to dissolve the oil, then allow it to cool more slowly.

    • Lower the Saturation Temperature: Try cooling the solution to a temperature just above where it oils out and hold it there to encourage slower crystal growth.

    • Change Solvent System: The chosen solvent may be inappropriate. A systematic screening of solvents is recommended.[9]

  • If No Crystals Form:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[3] This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[3]

    • Increase Concentration: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.[9]

    • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[8][9]

Solvent Selection for Recrystallization:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10]

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good starting point for polar compounds.
Isopropanol 82Polar ProticSimilar to ethanol, but less volatile.
Acetone 56Polar AproticIts low boiling point can make it tricky to work with.[9]
Ethyl Acetate 77Mid-PolarityA versatile solvent for a range of polarities.
Toluene 111Non-PolarUseful for less polar analogs.
Water 100Very PolarCan be used, especially in mixed solvent systems, if the compound has sufficient polarity.

This table provides general guidance. Experimental testing is crucial for identifying the optimal solvent for your specific analog.

References

Technical Support Center: Optimization of Suzuki Coupling for 4-Phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of 4-phenylpyridines. The inherent electronic properties of the pyridine ring can present unique challenges, and this guide aims to equip you with the knowledge to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you might encounter during the synthesis of 4-phenylpyridines via Suzuki coupling.

Issue 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in Suzuki coupling. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common procedure involves at least three cycles of evacuating the flask and backfilling with the inert gas.[1]

  • Reagent Quality:

    • Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are notoriously less reactive and often necessitate specialized, highly active catalyst systems.[1][3]

    • Boronic Acid/Ester: Pyridineboronic acids can be prone to decomposition.[4] It is advisable to use fresh, high-purity reagents. Consider using more stable boronic esters, such as pinacol esters, to mitigate degradation.[5][6]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Using a fresh batch is a simple but often effective troubleshooting step.

Advanced Troubleshooting:

If the initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters is warranted.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount for a successful Suzuki coupling. While Pd(PPh₃)₄ is a classic choice, more advanced catalyst systems often provide superior results, especially for challenging substrates like heteroaryl halides.[7][8] Consider screening a panel of ligands, including bulky, electron-rich phosphines like SPhos and XPhos, which are known to promote the key steps of the catalytic cycle.[9][10]

  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[7][11] However, an inappropriate base can also promote side reactions. For 4-phenylpyridine synthesis, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][8][12] The choice of base can be solvent-dependent, and a small screen is often beneficial.

  • Solvent System: The Suzuki reaction can be performed in a variety of solvents, including biphasic systems (e.g., toluene/water, dioxane/water) or single organic solvents (e.g., THF, DMF).[12] The solvent choice can influence the solubility of reagents and the efficacy of the base. For instance, a THF/water mixture can be effective when using boronic acids.[6]

Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products. Identifying and minimizing these impurities is crucial for obtaining a clean product.

Common Side Products and Their Mitigation:

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid.[13] It is often promoted by the presence of oxygen.[13][14]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are the primary solutions.[2][15] Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes be advantageous over in situ reduction of a Pd(II) precatalyst.[10]

  • Protodeboronation: This is a significant side reaction where the boronic acid or ester group is replaced by a hydrogen atom, leading to the formation of pyridine.[16] Heteroaromatic boronic acids, including pyridine derivatives, can be particularly susceptible to this pathway.[16][17][18]

    • Solution: The choice of base and solvent can influence the rate of protodeboronation.[16] For problematic substrates, using milder bases or anhydrous conditions might be beneficial. Additionally, using a more stable boronic ester derivative can help suppress this side reaction.[19] Some studies have shown that bulky phosphine ligands can paradoxically accelerate protodeboronation, so careful ligand selection is key.[20]

  • Phenylated Impurities from Phosphine Ligands: In some cases, the phenyl groups from phosphine ligands like triphenylphosphine (PPh₃) can be transferred to the pyridine ring, leading to the formation of phenylated byproducts.[5][21]

    • Solution: If this is a persistent issue, switching to a ligand that does not contain phenyl groups or using a ligand-free catalyst system could be a viable strategy.[5] A detailed study has shown that optimizing the base and catalyst loading can also suppress the formation of these impurities.[5][21]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[11][22][23][24] The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.[11][23]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.[11][23]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[22][23]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q2: How do I choose the right catalyst and ligand for my 4-phenylpyridine synthesis?

A2: There is no single "best" catalyst system, as the optimal choice depends on the specific substrates. However, for heteroaryl couplings, modern catalyst systems often outperform older ones. A good starting point is to screen a small set of catalysts and ligands.

Catalyst PrecursorLigandKey Features
Pd(OAc)₂SPhosEffective for a broad range of substrates, including heteroaryl chlorides.[19]
Pd₂(dba)₃XPhosBulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[9]
Pd(dppf)Cl₂(none)A stable and easy-to-handle precatalyst, often effective for general Suzuki couplings.[4][5]
Pd(PPh₃)₄(none)A classic catalyst, but can be less active for challenging substrates and may lead to phenylated impurities.[8][25]

Q3: What is the role of the base, and which one should I use?

A3: The base is essential for activating the boronic acid to facilitate the transmetalation step.[7] The choice of base can significantly impact the reaction outcome.

BaseCommon SolventsNotes
K₂CO₃Toluene/H₂O, Dioxane/H₂O, MeCN/H₂OA versatile and commonly used base.[4][5]
Cs₂CO₃Dioxane, THFA stronger base that can be effective for less reactive substrates.[5]
K₃PO₄Toluene, DioxaneAnother strong base, often used in challenging couplings.[8][26]
KFTHFA milder base that can be useful when base-sensitive functional groups are present.[7]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.[1][25]

Experimental Protocols

General Procedure for Suzuki Coupling of a 4-Halopyridine with Phenylboronic Acid

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-halopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[25]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][25]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and the degassed solvent system (e.g., 8 mL of a 4:1 mixture of 1,4-dioxane and water).[5][25]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][22]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1][25]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1][22]

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-Halopyridine, Phenylboronic Acid, Base inert Establish Inert Atmosphere (3x Vac/Backfill) reagents->inert catalyst Add Catalyst and Degassed Solvent inert->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify

Caption: A general workflow for the Suzuki coupling reaction.

References

Minimizing by-product formation in 4-arylpyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of 4-arylpyridines, providing concise, evidence-based answers to guide your experimental design.

Q1: What are the most prevalent by-products in the Suzuki-Miyaura synthesis of 4-arylpyridines?

A1: The most common by-products include homocoupling products of the boronic acid or ester, dehalogenated starting materials, and impurities derived from the phosphine ligands.[1][2][3] Homocoupling of the arylboronic acid is often promoted by the presence of oxygen.[4] Additionally, phenylated impurities can arise from the phosphorus ligands used in the reaction.[1][2][5]

Q2: How can I minimize homocoupling of the boronic acid reagent in a Suzuki-Miyaura reaction?

A2: To minimize homocoupling, it is crucial to maintain an inert atmosphere throughout the reaction by thoroughly degassing the solvent and reaction vessel and performing the reaction under an inert gas like argon or nitrogen.[1] The choice of palladium precursor is also important; using a Pd(0) source or a precatalyst that rapidly reduces to Pd(0) can be beneficial. Some Pd(II) precatalysts can be reduced by the organoboron compound, leading to homocoupling.[6]

Q3: What role does the choice of phosphine ligand play in by-product formation?

A3: The phosphine ligand significantly influences the reaction's outcome. Bulky, electron-rich ligands can promote the desired reductive elimination step and suppress side reactions. However, certain phosphine ligands, particularly those with aryl substituents, can be a source of impurities. For instance, phenyl-containing phosphine ligands can lead to the formation of phenylated by-products.[1][2][5] Therefore, careful selection of the ligand is essential for a clean reaction.

Q4: In Negishi coupling for 4-arylpyridine synthesis, what are the typical side reactions?

A4: Common side reactions in Negishi coupling include the homocoupling of the organozinc reagent and the organohalide.[7] The formation of homocoupled by-products can occur through a second transmetalation reaction.[7] Additionally, β-hydride elimination can be a competing pathway if the organozinc reagent contains β-hydrogens, although this is less common with aryl zinc reagents.[8]

Q5: How does the base and solvent system impact by-product formation in Suzuki-Miyaura coupling?

A5: The choice of base and solvent is critical for both reaction efficiency and minimizing by-products. The base activates the boronic acid for transmetalation, but an inappropriate base can lead to decomposition of the starting materials or promote side reactions. The solvent system affects the solubility of the reactants and catalyst, which in turn influences reaction rates and selectivity. A screening of different base and solvent combinations is often necessary to find the optimal conditions for a specific substrate pair.[9] For instance, a study on the synthesis of 4-arylpyridines found that the choice of solvent significantly impacted the formation of phenylated by-products.[1][2]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 4-arylpyridines.

Problem Potential Cause(s) Suggested Solution(s)
Significant formation of homocoupled arylboronic acid by-product 1. Presence of oxygen in the reaction mixture.[4]2. Inefficient reduction of the Pd(II) precatalyst to Pd(0).3. Sub-optimal choice of base or solvent.1. Ensure rigorous degassing of solvents and reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon) throughout the reaction.[1]2. Consider using a Pd(0) catalyst source or a precatalyst designed for rapid and clean activation.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF) to optimize the reaction conditions.[9]
Presence of phenylated impurities derived from phosphine ligands 1. Use of phenyl-containing phosphine ligands (e.g., PPh₃, dppf).[1][2][5]1. Switch to a phosphine ligand that does not contain phenyl groups, such as a trialkylphosphine or a biarylphosphine ligand with non-phenyl substituents. A detailed study by Kitano and Arisawa (2025) provides a method to suppress these impurities.[1][2][5]
Low yield of the desired 4-arylpyridine 1. Inefficient catalyst activity.2. Decomposition of starting materials or product.3. Poor solubility of reactants.1. Screen different palladium catalysts and ligands. Ensure the catalyst is not deactivated.2. Lower the reaction temperature or shorten the reaction time. Analyze the reaction mixture at different time points to monitor for degradation.3. Choose a solvent or solvent mixture that ensures all reactants are well-dissolved at the reaction temperature.
Formation of dehalogenated starting material 1. Presence of protic impurities (e.g., water) that can lead to protodehalogenation.2. Reductive cleavage of the carbon-halogen bond.1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.2. Optimize the reaction conditions, particularly the choice of base and ligand, to favor the cross-coupling pathway.

Troubleshooting Workflow

troubleshooting_workflow start High By-product Formation identify_byproduct Identify By-product(s) (e.g., via LC-MS, NMR) start->identify_byproduct homocoupling Homocoupling? identify_byproduct->homocoupling phosphine_impurity Phosphine-derived Impurity? homocoupling->phosphine_impurity No optimize_inert Optimize Inert Atmosphere (Degas, Argon blanket) homocoupling->optimize_inert Yes dehalogenation Dehalogenation? phosphine_impurity->dehalogenation No change_ligand Change Phosphine Ligand (non-phenylated) phosphine_impurity->change_ligand Yes low_yield Low Yield? dehalogenation->low_yield No use_anhydrous Use Anhydrous Conditions dehalogenation->use_anhydrous Yes optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) low_yield->optimize_conditions Yes optimize_catalyst Optimize Catalyst System (Pd source, ligand) optimize_inert->optimize_catalyst end Successful Synthesis optimize_catalyst->end change_ligand->end optimize_conditions->end use_anhydrous->optimize_conditions

Caption: A decision tree for troubleshooting by-product formation.

Section 3: Optimized Experimental Protocol for Suzuki-Miyaura Synthesis of 4-Arylpyridines

This protocol is adapted from the work of Kitano and Arisawa (2025) and is designed to minimize the formation of phenylated impurities.[1][2]

Materials:

  • 4-Halopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., a non-phenylated ligand, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-halopyridine, arylboronic acid or ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add the palladium catalyst and the phosphine ligand. Then, add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling and Points of By-product Formation

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X phosphine_impurity Phosphine-derived Impurity pd0->phosphine_impurity Ligand Degradation pd_complex1 Ar-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base dehalogenation Dehalogenation (Ar-H) pd_complex1->dehalogenation Protic Source pd_complex2 Ar-Pd(II)-Ar' L_n transmetalation->pd_complex2 homocoupling Homocoupling (Ar'-Ar') transmetalation->homocoupling O₂ reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle with key by-product pathways.

Section 4: References

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. --INVALID-LINK--

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. --INVALID-LINK--

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. --INVALID-LINK--

  • Cammidge, A. N., & Creton, I. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 2(10), 2153-2157. --INVALID-LINK--

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5085. --INVALID-LINK--

  • Pearson. (2022). Negishi Coupling Reaction: Videos & Practice Problems. --INVALID-LINK--

  • Saeed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. --INVALID-LINK--

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. --INVALID-LINK--

  • Wikipedia. (n.d.). Negishi coupling. --INVALID-LINK--

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. --INVALID-LINK--

  • Fu, G. C., & Dai, C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 123(41), 10078-10079. --INVALID-LINK--

  • Douglas, C. J., & Thomson, R. J. (2012). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Beilstein Journal of Organic Chemistry, 8, 186-191. --INVALID-LINK--

  • Suresh, C. H., & Koga, N. (2007). Quantitative assessment of the stereoelectronic profile of phosphine ligands. Inorganic Chemistry, 46(25), 10830-10839. --INVALID-LINK--

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 765-772. --INVALID-LINK--

  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. --INVALID-LINK--

  • Wang, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6498-6508. --INVALID-LINK--

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. --INVALID-LINK--

References

Technical Support Center: Overcoming Low Yields in the Synthesis of Pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of these valuable heterocyclic compounds. Pyridin-2-ones are prevalent scaffolds in numerous natural products and pharmaceuticals, making their efficient synthesis a critical aspect of chemical research.[1][2][3][4] This resource provides in-depth technical guidance in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields are a frequent challenge in organic synthesis, and the preparation of pyridin-2-ones is no exception.[5][6] This section is structured to help you diagnose and resolve the underlying causes of poor reaction outcomes.

Issue 1: Low or No Product Formation

Q1: My reaction is not proceeding to completion, resulting in a very low yield. What are the common causes and how can I improve it?

A1: Incomplete conversion is a common hurdle. Several factors can contribute to this issue. A systematic approach to troubleshooting is often the most effective.[5][6]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Many classical pyridin-2-one syntheses require specific temperature and time parameters.[5]

    • Temperature: For thermally driven reactions, ensure your reaction is reaching and maintaining the target temperature. Consider a systematic screen of temperatures (e.g., incremental increases of 10-20°C) to find the optimal point for your specific substrates.[7] For transition-metal-catalyzed reactions, the optimal temperature can be crucial for catalyst activity and stability.[8][9]

    • Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Reactions that are run for too short a time will be incomplete, while excessively long reaction times can lead to product decomposition or the formation of side products.[7]

  • Reagent Purity and Stoichiometry:

    • Purity: The purity of your starting materials is critical. Impurities can interfere with the reaction or poison catalysts.[7] It is highly recommended to purify starting materials, such as α,β-unsaturated carbonyl compounds and α-pyridinium methyl ketone salts, before use, often by recrystallization or column chromatography.[7]

    • Stoichiometry: Ensure the precise stoichiometry of your reactants. An imbalance can lead to the formation of side products through self-condensation or other competing pathways.[5]

  • Solvent Effects:

    • Anhydrous Conditions: Many reactions in organic synthesis are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents or intermediates.[5]

    • Solvent Polarity: The choice of solvent can significantly impact reaction rates and outcomes. For instance, some reactions may proceed more efficiently in polar aprotic solvents like DMF or DMSO, while others may favor less polar solvents like toluene or dioxane. It is often beneficial to screen a range of solvents.

  • Catalyst Inefficiency or Deactivation:

    • Catalyst Choice: In catalytic reactions, the choice of catalyst is paramount. For example, in transition-metal-catalyzed syntheses, the metal center (e.g., Pd, Cu, Rh, Ru) and the ligands play a crucial role in the reaction's efficiency.[8][9][10][11] If you are experiencing low yields, consider screening different catalysts or ligand systems.

    • Catalyst Loading: The amount of catalyst used can also be a critical parameter. Too little catalyst may result in a sluggish reaction, while too much can sometimes lead to side reactions.

    • Deactivation: The catalyst may be deactivating during the reaction. This can be due to impurities in the starting materials or solvent, or instability of the catalyst under the reaction conditions.

Issue 2: Formation of Multiple Products

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products in my pyridin-2-one synthesis?

A2: The formation of multiple products points towards a lack of selectivity or the occurrence of side reactions. The nature of these side products is highly dependent on the specific synthetic route employed.

Common Side Products and Mitigation Strategies:

  • Incompletely Cyclized Intermediates: In many condensation reactions, such as the Bohlmann-Rahtz synthesis, the final cyclodehydration step can be challenging, leading to the accumulation of aminodiene intermediates.[5]

    • Troubleshooting: Increasing the reaction temperature or adding a Lewis acid catalyst can often promote the desired cyclization.[5]

  • Self-Condensation of Starting Materials: In reactions like the Guareschi-Thorpe condensation, starting materials such as cyanoacetic esters or 1,3-dicarbonyl compounds can undergo self-condensation.[5]

    • Troubleshooting: Careful control of stoichiometry and slow addition of one of the reactants can minimize these side reactions.[5]

  • N- vs. O-Alkylation: Pyridin-2-ones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom, leading to a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines.[12][13] This is a classic and often frustrating issue in pyridone chemistry.

    • Controlling Selectivity: The outcome of this competition is influenced by several factors:

      • Counter-ion: In general, using the sodium salt of the pyridone tends to favor N-alkylation, while the silver salt often directs towards O-alkylation.[14]

      • Solvent: The choice of solvent can have a dramatic effect on selectivity.

      • Alkylating Agent: The nature of the electrophile also plays a significant role.[12]

      • Solid-Phase Synthesis: A solid-phase approach has been developed for the regioselective synthesis of N-alkylated 2-pyridones, which can circumvent the issue of O-alkylation.[15]

  • Tautomerization: The tautomeric equilibrium between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways and a mixture of products.[4][5]

Issue 3: Difficulties in Purification

Q3: I am struggling to purify my pyridin-2-one derivative by column chromatography. What can I do?

A3: Purification challenges are common, especially with polar, nitrogen-containing heterocycles like pyridin-2-ones.[5]

Troubleshooting Purification:

  • Streaking on Silica Gel: Pyridine-containing compounds can interact strongly with the acidic silica gel, leading to streaking and poor separation.[5][16]

    • Solution: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent can often mitigate this issue by neutralizing the acidic sites on the silica.

  • Poor Solubility: Some pyridin-2-one derivatives may have limited solubility in common chromatography solvents.

    • Solution: Experiment with different solvent systems. A small amount of a more polar solvent like methanol or isopropanol in your eluent can sometimes improve solubility and chromatographic behavior.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[16]

    • Acid-Base Extraction: Since pyridines are basic, an acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic pyridone into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is re-extracted with an organic solvent.[16]

    • Distillation: For volatile pyridin-2-one derivatives, distillation can be an effective purification method.[16][17]

    • Specialized Chromatography: For particularly challenging separations, techniques like cation-exchange chromatography can be employed.[18]

Experimental Protocols & Data

Protocol 1: General Procedure for a High-Yielding Copper-Catalyzed N-Arylation of 2-Pyridones

This protocol is adapted from a mild, high-yielding method for the N-arylation of 2-pyridones.[10]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-pyridone (1.0 mmol), the diaryliodonium salt (1.2 mmol), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Solvent Addition: Add an appropriate solvent (e.g., DMF, DMSO, or dioxane, 5 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-pyridone.

Data Summary: Comparison of Catalysts for Pyridin-2-one Synthesis

The choice of catalyst can dramatically impact the yield and selectivity of pyridin-2-one synthesis. Transition-metal catalysis, in particular, offers a versatile toolkit for constructing this heterocyclic core.[1][8][9]

Catalyst SystemReaction TypeTypical YieldsKey AdvantagesReference
Palladium (Pd) C-H activation/annulationGood to excellentHigh functional group tolerance, regioselectivity.[8](--INVALID-LINK--)
Copper (Cu) N-arylationVery goodMild reaction conditions, high chemoselectivity (N- vs. O-arylation).[10][10](--INVALID-LINK--)
Rhodium (Rh) [2+2+2] CycloadditionGood to excellentAtom-economical, convergent synthesis.[9][9](--INVALID-LINK--)
Ruthenium (Ru) C-H activation/annulationGoodEmploys simple catalyst systems.[8][8](--INVALID-LINK--)
Cobalt (Co) Redox-neutral annulationVery goodTolerates diverse functional groups.[10][10](--INVALID-LINK--)
Gold (Au) CycloisomerizationGoodConvergent and rapid assembly of substituted 2-pyridones.[10][10](--INVALID-LINK--)

Visualizations

Logical Troubleshooting Workflow for Low Yields

The following diagram outlines a systematic approach to troubleshooting low yields in pyridin-2-one synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) check_reagents->review_conditions Reagents OK yield_improved Yield Improved check_reagents->yield_improved Impure Reagents/ Incorrect Stoichiometry (Purify/Adjust) investigate_side_reactions Investigate Side Reactions (TLC, LC-MS Analysis) review_conditions->investigate_side_reactions Conditions Appear Correct optimize_catalyst Optimize Catalyst System (Metal, Ligand, Loading) review_conditions->optimize_catalyst Catalytic Reaction review_conditions->yield_improved Suboptimal Conditions (Optimize) evaluate_workup Evaluate Work-up & Purification Procedures investigate_side_reactions->evaluate_workup Side Reactions Identified investigate_side_reactions->yield_improved Side Reactions Minimized (Adjust Conditions) evaluate_workup->yield_improved Procedure Optimized optimize_catalyst->yield_improved

Caption: A logical workflow for troubleshooting low yields in synthesis.

N- vs. O-Alkylation of Pyridin-2-one

This diagram illustrates the competing N- and O-alkylation pathways for a deprotonated pyridin-2-one.

N_vs_O_Alkylation cluster_factors Influencing Factors pyridone_anion Pyridone Anion (Ambident Nucleophile) N_alkylation N-Alkylation (Kinetic/Thermodynamic Control) pyridone_anion->N_alkylation Attack at N O_alkylation O-Alkylation (Kinetic/Thermodynamic Control) pyridone_anion->O_alkylation Attack at O N_product N-Alkyl-2-pyridone N_alkylation->N_product O_product 2-Alkoxypyridine O_alkylation->O_product factors Solvent Counter-ion (Na+, Ag+) Alkylating Agent (R-X) Temperature

Caption: Competing pathways in the alkylation of pyridin-2-ones.

References

Technical Support Center: Enhancing the Stability of 4-Phenylpyridin-2-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation. The following information is synthesized from established chemical principles of pyridin-2-ol systems and related heterocyclic compounds, offering a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The stability of this compound in solution is influenced by several key factors inherent to its chemical structure. The principal concerns are tautomerism, susceptibility to hydrolysis, oxidation, and photodegradation. Understanding these factors is the first step in designing stable formulations and obtaining reliable experimental data.

  • Tautomerism: this compound exists in a tautomeric equilibrium with its keto form, 4-phenylpyridin-2(1H)-one. In solution, the position of this equilibrium is highly dependent on the solvent's polarity, pH, and temperature. The pyridin-2(1H)-one form often predominates in polar solvents and can have different solubility, reactivity, and chromatographic behavior, which can complicate analysis.[1]

  • Hydrolytic Degradation: Like many heterocyclic compounds, the pyridin-2-ol ring can be susceptible to hydrolysis. This degradation is often pH-dependent, with increased lability observed under strongly acidic or alkaline conditions.[2]

  • Oxidation: The pyridine ring and the hydroxyl group are potential sites for oxidation. The presence of dissolved oxygen, metal ions, or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[3][4]

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation.[2] Exposure to light can provide the energy to initiate photochemical reactions, leading to complex degradation pathways.[1]

Troubleshooting Common Experimental Issues

Q2: I'm observing peak broadening and inconsistent retention times in my HPLC analysis of this compound. What could be the cause?

This is a common issue when working with tautomeric compounds like this compound.

Possible Causes:

  • On-Column Tautomerization: The equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms can be actively shifting on the HPLC column, leading to a broadened peak or even two distinct, poorly resolved peaks. The mobile phase composition and pH can influence the rate of this interconversion.

  • Sub-optimal Mobile Phase pH: If the pH of the mobile phase is not in a range where the compound is stable, degradation can occur during the analytical run.

  • Strong Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

Solutions & Optimization:

  • Control Mobile Phase pH: Buffer the mobile phase to a pH where one tautomer is favored and the compound is stable. For many pyridinol derivatives, a slightly acidic pH (e.g., pH 3-5) can be a good starting point.

  • Lower Column Temperature: Reducing the column temperature can slow down the kinetics of tautomeric interconversion, potentially leading to sharper peaks.

  • Modify Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) and its concentration can alter the polarity and affect the tautomeric equilibrium.

  • Match Sample Solvent to Mobile Phase: As much as possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.

Q3: My solution of this compound has developed a yellow or brown tint upon storage. Why is this happening and how can I prevent it?

Color change is a frequent indicator of chemical degradation.

Possible Causes:

  • Oxidation: The most likely cause of color formation is the oxidation of the this compound molecule. This can be accelerated by exposure to air (oxygen), light, and the presence of trace metal impurities in the solvent.

  • Photodegradation: If the solution was exposed to light, photodegradation can lead to the formation of colored byproducts.

Preventative Measures:

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize contaminants.

  • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil.[1]

  • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas before sealing the container. A supplier of this compound recommends storing solutions at -80°C for up to 6 months or -20°C for up to 1 month, specifically noting it should be stored under nitrogen.[5]

  • Consider Antioxidants: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, but compatibility with your experimental system must be verified.

In-Depth Technical Guide: Forced Degradation Studies

To systematically investigate the stability of this compound and identify its potential degradation products, a forced degradation (or stress testing) study is essential.[6][7][8] This involves subjecting the compound to a range of harsh conditions to accelerate degradation.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Control Control Sample (Protected from stress) Start->Control Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Data Characterize Degradants & Determine Degradation Pathways Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution. A typical target is to achieve 5-20% degradation.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., 50:50 acetonitrile:water). Incubate at 80°C, protected from light.

    • Photodegradation: Expose a solution in a quartz cuvette or clear vial to a photostability chamber that meets ICH Q1B guidelines. A dark control wrapped in foil should be run in parallel.[1]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to identify and characterize degradation products.[3][9]

Potential Degradation Pathways

Based on the chemistry of pyridin-2-ols, the following degradation pathways are plausible.

Degradation_Pathways cluster_degradation Degradation Products Parent This compound Keto 4-Phenylpyridin-2(1H)-one (Tautomer) Parent->Keto Tautomerism Hydrolysis Ring-Opened Products Parent->Hydrolysis Acid/Base Hydrolysis Oxidation N-Oxide or Hydroxylated Derivatives Parent->Oxidation Oxidation (H₂O₂) Photo Complex Adducts or Fragments Parent->Photo Photolysis (UV/Vis) Keto->Hydrolysis Keto->Oxidation Keto->Photo

Caption: Potential degradation pathways for this compound.

Data Summary and Recommendations

The following tables provide a quick reference for recommended storage conditions and starting parameters for developing a stability-indicating HPLC method.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureAtmosphereDurationReference
Solid Dry, protected from lightCool PlaceN/ALong-term[2]
In Solution Protected from light-20°CInert (Nitrogen)1 month[5]
In Solution Protected from light-80°CInert (Nitrogen)6 months[5]

Table 2: Suggested Starting Parameters for a Stability-Indicating RP-HPLC Method

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to control tautomerism and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often gives sharper peaks for heterocyclic compounds.
Gradient 5% to 95% B over 15 minutesA broad gradient is necessary to elute the parent compound and potential degradation products with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CA controlled temperature ensures reproducible retention times.
Detection UV (e.g., 254 nm) and/or PDA (200-400 nm)PDA allows for peak purity assessment.
Injection Vol. 2 µLSmall volume to minimize on-column band broadening.

By implementing these guidelines and systematically investigating the stability of this compound, researchers can ensure the integrity of their samples, leading to more accurate and reproducible experimental outcomes.

References

Resolving tautomeric ambiguity in the characterization of pyridin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving tautomeric ambiguity in the characterization of pyridin-2-ones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in unequivocally identifying the dominant tautomeric form of their substituted pyridin-2-one derivatives. Tautomerism can significantly impact a molecule's physicochemical properties, reactivity, and biological activity, making its correct assignment critical.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this analytical challenge.

Frequently Asked Questions (FAQs)

Q1: What is pyridin-2-one tautomerism and why is it important?

Pyridin-2-one can exist in a dynamic equilibrium between two tautomeric forms: the lactam form (pyridin-2-one) and the lactim form (2-hydroxypyridine).[3] This is a type of prototropic tautomerism where a proton migrates from the nitrogen to the oxygen atom, accompanied by a rearrangement of double bonds within the ring.[1][4]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

Q2: My ¹H NMR spectrum shows broad peaks for the N-H/O-H proton, and the aromatic signals are not definitive. How can I use NMR to confidently assign the tautomeric form?

This is a common issue arising from intermediate exchange rates between tautomers on the NMR timescale. Here’s a systematic approach to resolve this ambiguity:

Step 1: Analyze Solvent Effects. The tautomeric equilibrium of pyridin-2-ones is highly sensitive to the solvent environment.[3][6]

  • Rationale: Polar, protic solvents like water, methanol, or DMSO tend to stabilize the more polar pyridin-2-one (lactam) form through hydrogen bonding.[3][6] Conversely, non-polar, aprotic solvents such as chloroform, benzene, or cyclohexane favor the less polar 2-hydroxypyridine (lactim) form.[3][7]

  • Protocol:

    • Acquire ¹H and ¹³C NMR spectra of your compound in a polar, aprotic solvent (e.g., DMSO-d₆) and a non-polar solvent (e.g., CDCl₃ or Benzene-d₆).

    • Compare the spectra. A significant shift in the equilibrium will be observable through changes in chemical shifts and peak integrations (if both tautomers are present in significant amounts).

    • In the pyridin-2-one form, you expect to see a downfield N-H proton signal (typically >10 ppm in DMSO-d₆) and a ¹³C signal for the C=O carbon at ~160-170 ppm.[8]

    • The 2-hydroxypyridine form will show an O-H proton signal (chemical shift is highly variable and dependent on concentration and solvent) and the C2-carbon attached to the hydroxyl group will be more shielded (further upfield) compared to the carbonyl carbon of the pyridone form.

Step 2: Perform Variable Temperature (VT) NMR.

  • Rationale: Changing the temperature can alter the rate of tautomeric interconversion. At lower temperatures, the exchange can be slowed down, potentially allowing for the resolution of signals for individual tautomers. At higher temperatures, the exchange rate increases, leading to sharpened, averaged signals.

  • Protocol:

    • Using a suitable solvent (e.g., DMSO-d₆ or toluene-d₈ for a wider temperature range), acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C down to -40 °C and up to 100 °C).

    • Look for the sharpening of broad exchange peaks into distinct signals at low temperatures, or the coalescence and subsequent sharpening of separate signals at high temperatures. This can provide thermodynamic and kinetic information about the equilibrium.[9]

Step 3: Utilize Advanced NMR Techniques.

  • Rationale: For unambiguous assignment, especially when one tautomer is overwhelmingly dominant, specialized techniques can provide definitive evidence.

  • Protocol (SIMPLE NMR):

    • The "Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities" (SIMPLE) technique is a powerful tool.[10][11]

    • Partially deuterate the labile N-H/O-H proton by adding a small amount of D₂O or CD₃OD to your NMR sample.

    • Acquire a high-resolution ¹³C NMR spectrum.

    • The carbon atom directly bonded to the nitrogen (in the pyridone form) or oxygen (in the hydroxypyridine form) will show a small isotopic shift upon deuteration, resulting in a "split" signal. The observation of this splitting on C2 and C6 confirms the location of the proton/deuteron on the nitrogen atom, unequivocally identifying the pyridone tautomer.[10]

NMR_Workflow start Ambiguous NMR Spectrum solvent Step 1: Solvent Study (Polar vs. Non-polar) start->solvent vt_nmr Step 2: Variable Temperature NMR solvent->vt_nmr If still ambiguous end Unambiguous Tautomer Assignment solvent->end If conclusive simple_nmr Step 3: SIMPLE NMR (Isotope Labeling) vt_nmr->simple_nmr For definitive proof simple_nmr->end

Caption: NMR workflow for tautomer assignment.

Spectroscopic Analysis: UV-Vis and Infrared (IR)

Q3: Can I use UV-Vis or IR spectroscopy to determine the dominant tautomer? My initial spectra are difficult to interpret.

Yes, both techniques are valuable, especially when used comparatively and with an understanding of how the tautomeric forms affect the spectra.

Troubleshooting with UV-Vis Spectroscopy:

  • Issue: A single UV-Vis spectrum is often insufficient for tautomer assignment.

  • Rationale: The 2-hydroxypyridine tautomer, being a substituted aromatic phenol-like compound, typically has a π-π* transition at a shorter wavelength (higher energy) compared to the pyridin-2-one form, which has a more extended conjugated system.[12]

  • Protocol:

    • Similar to the NMR approach, leverage solvent effects. Acquire UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

    • A shift in the position of the maximum absorption wavelength (λ_max) with solvent polarity is indicative of a shift in the tautomeric equilibrium.[9]

    • By comparing the spectra in a non-polar solvent (favoring 2-hydroxypyridine) and a polar solvent (favoring pyridin-2-one), you can assign the respective λ_max values to each tautomer.[13][14]

Troubleshooting with IR Spectroscopy:

  • Issue: Overlapping peaks in the fingerprint region can be confusing.

  • Rationale: The most telling difference is in the high-frequency region. The pyridin-2-one (lactam) form has a characteristic carbonyl (C=O) stretching vibration, which is absent in the 2-hydroxypyridine (lactim) form. The 2-hydroxypyridine form, in contrast, will exhibit an O-H stretching band.[3]

  • Protocol:

    • Acquire a high-quality IR spectrum (FTIR is preferred), preferably in the solid state (KBr pellet or ATR) and in solution (e.g., in CCl₄).

    • In the solid state: The pyridin-2-one form is almost always dominant.[3][7] Look for a strong C=O stretch between 1650-1690 cm⁻¹. The absence of a strong, broad O-H stretch (around 3200-3600 cm⁻¹) further supports this assignment.

    • In solution: Compare spectra in polar and non-polar solvents. The intensity of the C=O band should increase in polar solvents, while the O-H band (if observable) should be more prominent in non-polar solvents.

Spectroscopic MethodPyridin-2-one (Lactam) Signature2-Hydroxypyridine (Lactim) Signature
¹H NMR Downfield N-H proton (>10 ppm in DMSO)O-H proton (variable shift)
¹³C NMR C=O carbon signal (~160-170 ppm)C-OH carbon signal (more shielded)
IR Spectroscopy Strong C=O stretch (1650-1690 cm⁻¹)O-H stretch (~3200-3600 cm⁻¹)
UV-Vis Spectroscopy Longer λ_max (more conjugated)Shorter λ_max
Solid-State and Computational Analysis

Q4: My spectroscopic data in solution is still inconclusive. Are there other methods to determine the structure?

When solution-state methods are ambiguous, turning to solid-state analysis and computational chemistry provides powerful, often definitive, answers.

1. Single-Crystal X-ray Diffraction:

  • Rationale: This is the gold standard for structural elucidation. It provides an unambiguous 3D structure of the molecule in the crystalline state, showing the precise location of atoms and bonds.[15][16][17]

  • Protocol:

    • Grow single crystals of your compound suitable for X-ray diffraction. This can be the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Collect diffraction data and solve the crystal structure. The resulting structure will definitively show whether the proton is on the nitrogen (pyridin-2-one) or oxygen (2-hydroxypyridine). In the vast majority of cases, the pyridin-2-one form is observed in the solid state due to favorable crystal packing and hydrogen bonding.[3][7]

Caption: Pyridin-2-one tautomeric equilibrium.

2. Computational Chemistry:

  • Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict the relative thermodynamic stabilities of tautomers in the gas phase and in solution (using solvent models like PCM).[18][19][20] While not a direct measurement, it provides strong predictive evidence and helps rationalize experimental findings.[21][22]

  • Protocol:

    • Build the 3D structures of both the pyridin-2-one and 2-hydroxypyridine tautomers of your compound.

    • Perform geometry optimization and energy calculations for both tautomers using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[19]

    • Calculate the relative free energies (ΔG) in the gas phase and with an implicit solvent model (e.g., SMD or IEF-PCM) corresponding to your experimental solvents.[5][18]

    • The tautomer with the lower calculated free energy is predicted to be the more stable and therefore dominant form under those conditions.[23] These calculations often show excellent agreement with experimental observations, predicting the 2-hydroxypyridine to be more stable in the gas phase and the pyridin-2-one to be more stable in polar solvents.[23][24]

By systematically applying these troubleshooting guides, researchers can overcome the analytical hurdles associated with pyridin-2-one tautomerism and achieve confident characterization of their compounds.

References

Technical Support Center: Side Reactions in the Halogenation of 4-phenyl-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for side reactions encountered during the halogenation of 4-phenyl-2-pyridone. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this important synthetic transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity - Halogenation at Undesired Positions

Question: My reaction is yielding a mixture of regioisomers, with halogenation occurring on both the pyridone and phenyl rings. How can I improve selectivity for the pyridone ring?

Answer:

The issue of poor regioselectivity in the halogenation of 4-phenyl-2-pyridone arises from the competitive electrophilic aromatic substitution (EAS) on two different aromatic systems: the electron-rich 2-pyridone ring and the phenyl substituent.[1] The 2-pyridone ring exists in equilibrium with its tautomer, 2-hydroxypyridine. The hydroxy form is a strongly activated system, directing electrophiles to the positions ortho and para to the hydroxyl group (C3 and C5). The phenyl group is also an activating group, directing to its own ortho and para positions.

Causality and Strategic Solutions:

The key to achieving high regioselectivity is to modulate the reaction conditions to favor halogenation on the pyridone ring.

  • Choice of Halogenating Agent: N-halosuccinimides (NCS for chlorination, NBS for bromination) are generally preferred over diatomic halogens (Cl₂, Br₂).[2][3] NBS and NCS provide a low, steady concentration of the electrophilic halogen, which can enhance selectivity towards the more activated pyridone ring.[2][4]

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can stabilize the charged intermediates formed during EAS on the pyridone ring, often favoring the desired reaction.[3]

    • Nonpolar Solvents (e.g., CCl₄, Dichloromethane): These are often used for radical halogenations but can also be effective for electrophilic halogenations with NBS, sometimes offering different selectivity profiles.[5]

  • Temperature Control: Running the reaction at lower temperatures can increase selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for halogenation on the less reactive phenyl ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-halogenation - Formation of Di- and Tri-halogenated Products

Question: I am observing significant amounts of di-halogenated 4-phenyl-2-pyridone in my product mixture, even when using one equivalent of the halogenating agent. How can I favor mono-halogenation?

Answer:

The 2-pyridone ring is highly activated by the hydroxyl group (in its tautomeric form), making the initial mono-halogenated product still susceptible to further electrophilic attack. This is especially true for positions 3 and 5, which are both activated.

Causality and Strategic Solutions:

To control the reaction at the mono-halogenated stage, you need to carefully manage the reactivity of the system.

  • Stoichiometry and Addition Rate:

    • Use no more than 1.0-1.1 equivalents of the halogenating agent.

    • Add the halogenating agent slowly, portion-wise or as a dilute solution, to maintain a low instantaneous concentration. This allows the starting material to be consumed before the product can significantly react further.

  • Temperature: As with regioselectivity, lower temperatures (e.g., 0 °C to -20 °C) are crucial for minimizing over-halogenation by slowing down the second halogenation step.

  • Monitoring the Reaction: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Quantitative Data Summary:

ParameterCondition for Mono-halogenationCondition Leading to Over-halogenation
Equivalents of NBS/NCS 1.0 - 1.1> 1.2
Temperature 0 °C or lowerRoom Temperature or elevated
Addition of Reagent Slow, portion-wiseRapid, single addition
Issue 3: N-Halogenation vs. C-Halogenation

Question: My characterization data suggests that I may have some N-halogenated product. How can I avoid this and ensure C-halogenation?

Answer:

While C-halogenation is generally favored due to the formation of a stable aromatic product, N-halogenation can occur, particularly if the nitrogen atom is more nucleophilic. In the 2-pyridone tautomer, the nitrogen is part of an amide-like system, which reduces its nucleophilicity. However, under certain conditions, it can still compete with C-halogenation.

Causality and Strategic Solutions:

  • Acidic Conditions: Performing the halogenation in the presence of a protic acid (like acetic acid) or a Lewis acid can protonate or coordinate to the nitrogen atom.[6] This makes the nitrogen significantly less nucleophilic and deactivates the ring somewhat, but it strongly disfavors N-halogenation.

  • Choice of Halogenating Agent: Some reagents have a higher propensity for N-halogenation. If this is a persistent issue, consider alternative halogen sources. For iodination, using I₂ with an oxidizing agent can favor C-iodination.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the halogenation of 4-phenyl-2-pyridone?

A1: The hydroxyl group in the 2-hydroxypyridine tautomer is a powerful ortho-, para-director. Since the 4-position is blocked by the phenyl group, halogenation is strongly directed to the C3 and C5 positions. The electronic and steric effects of the phenyl group can influence the ratio of C3 to C5 halogenation, but a mixture is often expected unless specific directing strategies are employed.

Q2: Can I use elemental iodine (I₂) for iodination?

A2: Direct iodination with I₂ is often slow and reversible. To achieve effective iodination, an oxidizing agent (like nitric acid or HIO₃) is typically required to generate a more potent electrophilic iodine species ("I⁺").[6] Alternatively, N-iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of activated rings like 2-pyridones.[1]

Q3: My reaction is not proceeding at all. What could be the issue?

A3: If the reaction is not starting, consider the following:

  • Deactivated Ring: While 2-pyridone is activated, if your starting material has strong electron-withdrawing groups, the reaction may require more forcing conditions.

  • Reagent Quality: Ensure your halogenating agent (NBS, NCS, NIS) is pure. NBS, for example, can decompose over time.

  • Catalyst: For less reactive systems, a Lewis acid or strong Brønsted acid catalyst may be necessary to activate the halogenating agent.[6]

Experimental Protocols

Protocol 1: Regioselective Mono-bromination using NBS
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-phenyl-2-pyridone (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into ice-cold water (50 mL).

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-brominated product(s).

Protocol 2: Regioselective Mono-chlorination using NCS
  • Setup: To a solution of 2-hydroxypyridine (0.95 g, 10 mmol) in MeCN (15 mL) at 25 °C, a solution of NCS (1.34 g, 10 mmol) in MeCN (15 mL) was added.[7]

  • Reaction: The solution was heated to 75 °C and stirred for 1 h.[7]

  • Workup: The mixture was concentrated and the reaction was quenched with H2O (10 mL); the aqueous phase was extracted with EtOAc (3 × 30 mL).[7]

Reaction Mechanism Overview

G cluster_0 Electrophilic Aromatic Substitution on 2-Pyridone pyridone 4-Phenyl-2-pyridone intermediate Sigma Complex (Carbocation Intermediate) pyridone->intermediate Attack on Electrophile (Rate-determining) halonium Electrophilic Halogen (e.g., Br⁺ from NBS) halonium->intermediate product Halogenated 4-Phenyl-2-pyridone intermediate->product Deprotonation (Restores Aromaticity)

Caption: General mechanism for electrophilic halogenation.

References

Validation & Comparative

A Comparative Guide to the Characterization and Quantification of Impurities in 4-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of impurities in 4-Phenylpyridin-2-ol, an important chemical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of drug products.[1][2] Impurities, which are unwanted chemicals that remain with APIs, can arise from various sources including the synthetic route, degradation, or storage.[1][3][4] The International Council for Harmonisation (ICH) provides a framework for classifying and controlling these impurities, which fall into three main categories: organic impurities, inorganic impurities, and residual solvents.[1][3]

This document is designed for researchers, scientists, and drug development professionals, offering a technical comparison of key analytical techniques, supported by experimental protocols and data-driven insights to establish robust and reliable impurity control strategies.

The Analytical Challenge: Choosing the Right Tool

The cornerstone of impurity profiling is the selection of appropriate analytical techniques. A single method is rarely sufficient; a holistic approach integrating multiple orthogonal techniques is essential for comprehensive characterization and quantification.[] The primary goal is to separate, identify, and quantify impurities to ensure they are below the established reporting, identification, and qualification thresholds defined by regulatory bodies like the ICH.[4][6]

The choice of technology is dictated by the nature of the impurity and the objective of the analysis—be it precise quantification or unambiguous structural elucidation. We will compare the most powerful and widely adopted techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a critical decision based on the specific requirements of the analysis. A summary of the primary techniques and their applicability is presented below.

Technique Primary Application Sensitivity Selectivity/Specificity Key Strengths Key Weaknesses
HPLC-UV Quantification of non-volatile organic impurities and degradation products.[2][7]High (ng-µg)Good to ExcellentRobust, reproducible, and the industry standard for purity assays.[6]Requires a chromophore for UV detection; limited structural information.
GC-FID Quantification of volatile organic impurities and residual solvents.[2][8]Very High (pg-ng)ExcellentThe definitive method for residual solvent analysis as per ICH Q3C.[2]Only suitable for volatile and thermally stable compounds.
LC-MS / GC-MS Identification & Quantification of unknown impurities.[][9][10]Exceptional (fg-pg)ExceptionalProvides molecular weight and fragmentation data for structural elucidation.[][11]Quantification can be complex; matrix effects can cause ion suppression.
NMR Structural Elucidation of unknown impurities.[12][13][14]Low (µg-mg)ExceptionalThe gold standard for unambiguous structure determination and stereochemistry.[12][15][16]Relatively insensitive; often requires impurity isolation.[14]

Integrated Workflow for Impurity Profiling

A robust impurity profiling strategy follows a logical progression from detection to final characterization. The initial step typically involves a high-resolution separation technique like HPLC to detect and quantify all impurities relative to the main API. Any impurities exceeding the identification threshold necessitate structural elucidation, which is where hyphenated techniques like LC-MS and ultimately NMR spectroscopy become indispensable.

Impurity_Profiling_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Control Start This compound Bulk Sample HPLC Develop & Validate RP-HPLC Method [ICH Q2(R2)] Start->HPLC Quantify Quantify Impurities (Area % vs. API) HPLC->Quantify Decision Impurity > Identification Threshold? Quantify->Decision LCMS LC-MS Analysis for MW & Fragmentation Decision->LCMS Yes Report Document & Report (Specification Sheet) Decision->Report No Propose Propose Putative Structure LCMS->Propose Isolate Isolate Impurity (e.g., Prep-HPLC) Propose->Isolate NMR NMR Analysis (1H, 13C, 2D NMR) Isolate->NMR Confirm Confirm Structure NMR->Confirm Confirm->Report

Caption: A typical workflow for the detection, quantification, and identification of impurities in an API.

Experimental Methodologies and Protocols

The following protocols provide a detailed, step-by-step framework for the analysis of impurities in this compound. These methods are based on established pharmaceutical analysis principles and are designed to be validated according to ICH guidelines.[17][18]

Protocol 1: Quantification of Organic Impurities by RP-HPLC

Objective: To develop a stability-indicating reverse-phase HPLC method for the separation and quantification of potential process-related impurities and degradation products.

Causality Behind Choices:

  • Column: A C18 column is the workhorse for reverse-phase chromatography, offering excellent retention and selectivity for a wide range of moderately polar to non-polar compounds like this compound.[19]

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or formate) is used to control the ionization state of the pyridinol moiety, ensuring consistent retention times and peak shapes. Acetonitrile is a common organic modifier providing good peak resolution.

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted with good peak shape within a reasonable runtime.[20][21]

  • Detector: UV detection is chosen for its robustness and linearity. The detection wavelength should be selected at the absorbance maximum of the API and its potential impurities to maximize sensitivity.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[19]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 239 nm (or determined by UV scan).[22]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      25.0 40 60
      30.0 10 90
      35.0 10 90
      35.1 95 5

      | 40.0 | 95 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

    • Test Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Method Validation (as per ICH Q2(R2)): [17][18]

    • Specificity: Analyze spiked samples containing known impurities (if available) and stressed samples (acid, base, peroxide, heat, light) to demonstrate that impurity peaks are well-resolved from the API and each other.[23][24]

    • Linearity: Establish linearity by analyzing a minimum of five concentrations across the desired range (e.g., LOQ to 120% of the specification limit).[24][25]

    • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).[23][24]

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[23]

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Protocol 2: Identification of Unknown Impurities by LC-MS

Objective: To obtain the accurate mass and fragmentation pattern of an unknown impurity detected by HPLC to facilitate its structural elucidation.

Causality Behind Choices:

  • LC System: The same HPLC method developed in Protocol 1 can be directly coupled to the MS, ensuring that the retention time of the impurity of interest is known.

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like pyridine derivatives, and it typically produces a strong protonated molecular ion [M+H]+, which directly gives the molecular weight.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-TOF is preferred as it provides highly accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of the impurity.[9][11]

Methodology:

  • Instrumentation:

    • LC-MS system, preferably with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).[9][11]

  • LC Conditions:

    • Use the same column and mobile phase conditions as the validated HPLC method. A volatile buffer like formic acid or ammonium formate should be used in place of non-volatile phosphate buffers.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full scan MS to detect all ions and obtain accurate mass. Followed by data-dependent MS/MS (or tandem MS) where the instrument automatically selects the most intense ions (including the impurity's molecular ion) for fragmentation.[9]

    • Mass Range: e.g., 50 - 1000 m/z.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Extract the accurate mass of the impurity's parent ion from the full scan data. Use this mass to predict possible elemental formulas.

    • Analyze the MS/MS fragmentation pattern. The fragments provide clues about the molecule's substructures.

    • Combine the elemental formula and fragmentation data to propose a putative structure for the unknown impurity.[9][10]

Protocol 3: Structural Confirmation by NMR Spectroscopy

Objective: To unambiguously confirm the chemical structure of an isolated impurity.

Causality Behind Choices:

  • Isolation: NMR is less sensitive than MS, so the impurity often needs to be isolated and concentrated (e.g., by preparative HPLC) to obtain a sufficient quantity for analysis.[14]

  • 2D NMR: While 1D ¹H and ¹³C NMR provide basic information, 2D NMR experiments (like COSY, HSQC, HMBC) are crucial for piecing together the molecular skeleton by revealing through-bond correlations between protons and carbons.[13][16]

Methodology:

  • Sample Preparation:

    • Isolate several milligrams of the impurity using preparative HPLC.

    • Thoroughly dry the isolated fraction to remove all solvents.

    • Dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Experiments:

    • Acquire a standard set of 1D and 2D NMR spectra:[16]

      • ¹H NMR: Provides information on the number and environment of protons.[15]

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.

  • Structure Elucidation:

    • Integrate the data from all NMR experiments to assemble the final, confirmed structure of the impurity.[12][13][16] The combination of these experiments allows for the definitive assignment of the molecule's connectivity and stereochemistry.

References

A Comparative Guide to the Biological Activity of Pyridin-2-one Isomers: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The pyridin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its unique electronic and structural properties, including its ability to exist in tautomeric equilibrium with its 2-hydroxypyridine form, make it a versatile building block in drug design.[4] Pyridin-2-one and its derivatives can act as both hydrogen bond donors and acceptors and serve as bioisosteres for amides and various cyclic structures, influencing properties like solubility, metabolic stability, and target binding.[4][5]

This guide provides a comparative analysis of the biological activities of pyridin-2-one isomers and their derivatives, focusing on their applications in antimicrobial, anticancer, anti-inflammatory, and antiviral research. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Isomeric Landscape and Tautomerism

The biological function of a pyridine-based molecule is profoundly influenced by the position of its substituents. While this guide focuses on the pyridin-2-one (or 2-pyridone) scaffold, it is essential to understand it in the context of its isomers, such as 3-hydroxypyridine and 4-pyridone. The pyridin-2-one structure exists predominantly in the lactam form rather than the 2-hydroxypyridine (lactim) tautomer, a characteristic that is crucial for its biological interactions.[4]

tautomerism cluster_tautomers Tautomeric Equilibrium 2_hydroxypyridine 2-Hydroxypyridine (Lactim form) 2_pyridone Pyridin-2-one (Lactam form) 2_hydroxypyridine->2_pyridone Predominates

Caption: Tautomeric equilibrium of 2-hydroxypyridine and pyridin-2-one.

Comparative Biological Activities

Pyridin-2-one derivatives have demonstrated a remarkable diversity of pharmacological effects, ranging from antimicrobial and anticancer to anti-inflammatory and antiviral activities.[1][2]

Antimicrobial Activity

The pyridin-2-one scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have shown potent activity against a range of bacterial and fungal pathogens.[1][6] A key mechanism of action for some 2-pyridone derivatives is the inhibition of bacterial type II DNA topoisomerases, specifically DNA gyrase, an enzyme essential for bacterial DNA replication.[7] This mechanism is analogous to that of the quinolone class of antibiotics.[3]

Comparative Data:

Compound TypeOrganismActivity (MIC in µg/mL)Reference
Pyridine-3-carbonitrile derivativeE. coli0.013 µM[7]
Pyridone derivative VIB. subtilis0.078 mg/mL[7]
Pyridone derivative VIS. aureus0.0024 mg/mL[7]
3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-oneS. aureus, B. subtilis, E. coliMild to Moderate Activity[6]
Sulfamoyl 2-pyridone derivativesVarious bacteriaActive[1]

Note: Direct comparison is challenging due to variations in tested derivatives and methodologies. The table illustrates the range of activities reported.

The structure-activity relationship studies reveal that substitutions on the pyridine ring are critical. For instance, the introduction of a sulfamoyl moiety or fusion with other heterocyclic rings like azetidin-2-one can significantly enhance antimicrobial potency.[1][6]

Anticancer Activity

Pyridin-2-one derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancers.[8][9][10]

Their mechanisms of action are multifaceted and include:

  • Cell Cycle Arrest: Inducing arrest at the G2/M phase of the cell cycle.[8]

  • Apoptosis Induction: Triggering programmed cell death through the upregulation of pro-apoptotic proteins like p53, p21, and JNK.[8]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as histone deacetylases (HDACs), VEGFR, and kinases like PIM-1.[8][9]

Comparative Cytotoxicity Data (IC₅₀ in µM):

CompoundCell LineIC₅₀ (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG24.5[8]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)MCF-7>10 (less active)[8]
O-alkyl pyridine derivative (4c)HepG-2Potent (IC₅₀ = 0.110 µM for PIM-1 kinase)[9]
O-alkyl pyridine derivative (4f)HepG-2Potent (IC₅₀ = 0.095 µM for PIM-1 kinase)[9]
Pyridin-2-yl estra-1,3,5(10)-triene derivative (9)MDA-MB-2310.96[11]

Studies have shown that the presence and position of specific functional groups, such as -OH, -C=O, and -NH2, can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[10]

anticancer_pathway cluster_cell Cancer Cell Pyridone Pyridin-2-one Derivative PIM1 PIM-1 Kinase Pyridone->PIM1 Inhibits p53 p53 Upregulation Pyridone->p53 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis G2M G2/M Arrest p21->G2M G2M->Apoptosis

Caption: Proposed anticancer mechanism of certain pyridin-2-one derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological component of many diseases. Pyridin-2-one derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14] Some compounds have demonstrated dual inhibition of COX-1 and COX-2, while others show selectivity for COX-2, which can be advantageous for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[14]

In vivo studies using the carrageenan-induced rat paw edema model have confirmed the anti-inflammatory efficacy of novel pyridone derivatives, with some compounds showing potency greater than the reference drug, Ibuprofen.[12][13]

Antiviral Activity

A notable application of pyridin-2-one derivatives is in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[15] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. Several 3-aminopyridin-2(1H)-one analogs have demonstrated potent and highly selective inhibition of HIV-1 RT, with IC₅₀ values as low as 19 nM in enzymatic assays.[15] Two compounds from this class, L-697,639 and L-697,661, advanced to clinical trials.[15]

Experimental Protocols & Methodologies

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of pyridin-2-one isomers.

General Workflow for Biological Screening

workflow start Synthesis & Purification of Pyridone Derivatives step1 Primary Screening Antimicrobial (MIC) Cytotoxicity (IC₅₀) Anti-inflammatory (In vivo) start->step1 decision Active Compounds Identified? step1->decision step2 Secondary Assays Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis) decision->step2 Yes end Preclinical Candidate decision->end No step3 Lead Optimization Structure-Activity Relationship (SAR) Analysis step2->step3 step3->end

Caption: High-level workflow for screening pyridin-2-one derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbe, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or as required for fungi.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test pyridin-2-one derivatives. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

  • Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Grouping: Divide animals into groups: a control group (vehicle), a reference group (e.g., Ibuprofen, 10 mg/kg), and test groups receiving different doses of the pyridin-2-one compounds.

  • Administration: Administer the test compounds and reference drug orally or intraperitoneally.

  • Inflammation Induction: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

The pyridin-2-one scaffold is a remarkably versatile and pharmacologically significant structure. A comparative analysis of its derivatives reveals a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The specific biological profile is highly dependent on the substitution pattern around the core ring, highlighting the critical importance of structure-activity relationship studies in designing next-generation therapeutics.

Future research should focus on synthesizing novel libraries of pyridin-2-one isomers with diverse substitutions and evaluating them through high-throughput screening against a wider range of biological targets. Combining this synthetic effort with in silico modeling and detailed mechanistic studies will undoubtedly accelerate the discovery of new lead compounds and potential clinical candidates derived from this privileged heterocyclic system.

References

Navigating Tautomeric Landscapes: A Comparative Guide to the Solvent-Dependent Forms of 4-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the subtle interplay between a molecule and its environment is paramount. Tautomerism, a dynamic equilibrium between two readily interconvertible structural isomers, represents a critical aspect of this interplay, profoundly influencing a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of the tautomeric forms of 4-Phenylpyridin-2-ol, elucidating the impact of solvent polarity on the equilibrium between its lactam (keto) and lactim (enol) forms. Through a synthesis of theoretical principles and experimental data, we aim to equip researchers with the knowledge to predict and control the tautomeric behavior of this important heterocyclic scaffold.

The tautomerism of 2-hydroxypyridines, including this compound, is characterized by the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two distinct forms: the aromatic this compound (enol or lactim form) and the non-aromatic but more polar 4-Phenyl-1H-pyridin-2-one (keto or lactam form). The position of this equilibrium is not fixed; it is exquisitely sensitive to the surrounding solvent environment.

The Decisive Role of the Solvent

The preference for one tautomer over the other is largely dictated by the solvent's ability to stabilize each form through intermolecular interactions. Polar protic solvents, such as water and methanol, are adept at forming hydrogen bonds and engaging in dipole-dipole interactions. These interactions preferentially stabilize the more polar keto tautomer, shifting the equilibrium in its favor. Conversely, non-polar aprotic solvents, like cyclohexane and carbon tetrachloride, offer minimal stabilization for the polar keto form, thus favoring the less polar, aromatic enol tautomer. In the gas phase, where intermolecular interactions are negligible, the enol form is generally the more stable species.[1][2]

This solvent-dependent behavior is a crucial consideration in various applications. For instance, in drug design, the predominant tautomeric form in a physiological environment can significantly affect receptor binding and metabolic stability. Similarly, in synthetic chemistry, the reactive tautomer can dictate the outcome of a chemical transformation.

Experimental Validation: A Spectroscopic Approach

The tautomeric equilibrium of this compound in different solvents can be quantitatively assessed using various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol and keto tautomers of this compound possess distinct electronic systems, leading to different absorption maxima (λmax) in their UV-Vis spectra. The aromatic enol form typically exhibits a π→π* transition at a longer wavelength compared to the conjugated but non-aromatic keto form. By analyzing the changes in the absorption spectrum in solvents of varying polarity, the relative populations of the two tautomers can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium. The chemical shifts of the protons in the pyridine ring and the mobile proton (OH vs. NH) are distinct for the enol and keto forms. In the enol form, the proton on the oxygen is expected to have a chemical shift in the range of 4-7 ppm for a phenolic proton, while the NH proton of the keto form typically appears further downfield, in the range of 5-9 ppm.[4][5] The chemical shifts of the ring protons are also sensitive to the aromaticity of the system, with the protons of the aromatic enol tautomer generally appearing at different shifts compared to the olefinic protons of the keto tautomer. The ratio of the integrals of the signals corresponding to each tautomer directly reflects their molar ratio in a given solvent.

Due to the dynamic nature of the equilibrium, the observed NMR spectrum can be temperature and solvent dependent. In some cases, if the rate of interconversion is fast on the NMR timescale, averaged signals may be observed.

Comparative Data Summary

The following table summarizes the expected predominant tautomeric form of this compound in various solvents, based on established principles of tautomerism for 2-pyridone systems.[1][2] While precise equilibrium constants (KT = [keto]/[enol]) for this compound are not experimentally documented across all these solvents, the general trend is well-supported by numerous studies on analogous compounds. Computational studies on related systems have also been employed to calculate these equilibrium constants.[6]

SolventDielectric Constant (ε)Expected Predominant TautomerRationale
Water80.1Keto (4-Phenyl-1H-pyridin-2-one)High polarity and strong hydrogen bonding capacity stabilize the polar keto form.
Methanol32.7Keto (4-Phenyl-1H-pyridin-2-one)Polar protic solvent that effectively solvates the keto tautomer.
Dimethyl Sulfoxide (DMSO)46.7Keto (4-Phenyl-1H-pyridin-2-one)High polarity favors the more polar tautomer.
Acetonitrile37.5Keto (4-Phenyl-1H-pyridin-2-one)Polar aprotic solvent that stabilizes the dipole of the keto form.
Chloroform4.8Enol (this compound)Lower polarity provides less stabilization for the keto form.
Dichloromethane8.9Enol (this compound)Moderately polar, but generally favors the less polar tautomer compared to highly polar solvents.
Cyclohexane2.0Enol (this compound)Non-polar solvent, providing minimal stabilization for the polar keto form, thus favoring the aromatic enol.
Gas Phase1.0Enol (this compound)In the absence of solvent, the inherent stability of the aromatic enol form predominates.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the adaptation of established procedures for substituted pyridines. A plausible synthetic route is the Chichibabin pyridine synthesis, a one-pot, three-component reaction.

Materials and Reagents:

  • Benzaldehyde

  • An appropriate ketone (e.g., a protected or masked form of acetaldehyde)

  • Ammonium acetate

  • Ethanol

  • Glacial Acetic Acid (optional catalyst)

  • Dichloromethane

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), the ketone precursor (2.0 eq), and ammonium acetate (10.0 eq).

  • Solvent Addition: Add ethanol as the solvent. A catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation of Crude Product: Pour the concentrated reaction mixture into cold water with stirring to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Principle: The enol and keto tautomers of this compound have distinct proton chemical shifts. The ratio of the integrals of non-overlapping signals corresponding to each tautomer directly reflects their molar ratio.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., D₂O, CD₃OD, DMSO-d₆, CDCl₃, and Cyclohexane-d₁₂). Ensure the use of high-purity solvents.

  • Data Acquisition: Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the distinct signals for the protons of the enol and keto forms. Pay close attention to the chemical shifts of the ring protons and the exchangeable OH/NH proton.

    • Integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.

    • Calculate the percentage of each tautomer from the integral values.

    • The tautomeric equilibrium constant (KT) can be calculated as the ratio of the percentage of the keto form to the percentage of the enol form.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Tautomeric_Equilibrium cluster_equilibrium Tautomeric Equilibrium of this compound cluster_solvents Solvent Influence Enol This compound (Lactim/Enol Form) Keto 4-Phenyl-1H-pyridin-2-one (Lactam/Keto Form) Enol->Keto Proton Transfer NonPolar Non-Polar Solvents (e.g., Cyclohexane) NonPolar->Enol Favors Polar Polar Solvents (e.g., Water, Methanol) Polar->Keto Favors

Caption: Tautomeric equilibrium of this compound and the influence of solvent polarity.

Experimental_Workflow Start Synthesis of This compound Purification Purification by Column Chromatography Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization SamplePrep Sample Preparation in Various Deuterated Solvents Characterization->SamplePrep NMR ¹H NMR Spectroscopy SamplePrep->NMR UVVis UV-Vis Spectroscopy SamplePrep->UVVis DataAnalysis Data Analysis: - Chemical Shifts - Integration - λmax NMR->DataAnalysis UVVis->DataAnalysis Equilibrium Determination of Tautomeric Ratio (KT) DataAnalysis->Equilibrium End Comparative Analysis Equilibrium->End

Caption: Experimental workflow for the validation of tautomeric forms.

Conclusion

The tautomeric equilibrium of this compound is a finely balanced interplay of intrinsic molecular stability and extrinsic solvent effects. While the aromatic enol form is favored in non-polar environments and the gas phase, the more polar keto form predominates in polar solvents capable of hydrogen bonding. A thorough understanding of this solvent-dependent behavior, validated through spectroscopic techniques like NMR and UV-Vis, is essential for researchers in drug discovery and chemical synthesis. By judiciously selecting solvents, it is possible to control the tautomeric landscape and, in turn, modulate the properties and reactivity of this versatile heterocyclic compound. Further experimental and computational studies are warranted to provide more precise quantitative data on the tautomeric equilibrium of this compound in a broader range of solvents, which will undoubtedly aid in its future applications.

References

Spectroscopic comparison of 4-Phenylpyridin-2-ol with its O-alkylated derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide: Differentiating 4-Phenylpyridin-2-ol from its O-Alkylated Derivative

Authored by: A Senior Application Scientist

Introduction: The Challenge of Tautomerism in Heterocyclic Systems

In the realm of medicinal chemistry and materials science, this compound is a heterocyclic scaffold of significant interest.[1] Its utility is intrinsically linked to its molecular structure, which is complicated by the phenomenon of prototropic tautomerism. The compound can exist in a dynamic equilibrium between two forms: the lactam (or pyridone) form, 4-phenylpyridin-2(1H)-one , and the lactim (or pyridinol) form, This compound .[2][3] The predominant tautomer is highly dependent on the molecular environment, with polar solvents generally favoring the pyridone form and non-polar or gas phases favoring the pyridinol form.[2][4]

This guide addresses a fundamental challenge for researchers: how to unequivocally characterize the structure of this compound and distinguish it from its derivatives. To achieve this, we employ a classic chemical strategy: structural "locking." By synthesizing an O-alkylated derivative, such as 2-methoxy-4-phenylpyridine , we trap the molecule in a fixed "pyridinol-like" configuration. This stable analogue serves as an invaluable reference point.

Herein, we provide a comprehensive spectroscopic comparison of this compound with its O-methylated derivative. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that arise from their subtle yet critical structural differences. This guide is designed to equip researchers with the foundational knowledge and practical protocols to confidently identify and characterize these and similar heterocyclic systems.

The Central Question: Pyridone vs. Pyridinol

The core of our investigation lies in the tautomeric equilibrium between the pyridone and pyridinol forms. Understanding this equilibrium is critical as the two forms possess different hydrogen bonding capabilities, aromaticity, and electronic profiles, which in turn dictate their biological activity and physical properties.

Caption: Tautomeric equilibrium of this compound.

I. Synthesis of a "Locked" Reference: 2-methoxy-4-phenylpyridine

To perform a meaningful comparison, a stable reference compound is required. O-alkylation of this compound provides 2-alkoxy-4-phenylpyridine, a molecule locked in a structure analogous to the pyridinol tautomer. The following protocol details a standard Williamson ether synthesis for this purpose.

Experimental Protocol: O-Methylation of this compound
  • Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl/amide group to form the corresponding sodium salt, activating it for nucleophilic attack.

  • Alkylation : After stirring for 30 minutes at 0 °C, add iodomethane (CH₃I, 1.5 eq.) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4-phenylpyridine.

Synthesis_Workflow start Dissolve this compound in anhydrous DMF deprotonate Add NaH at 0°C (Deprotonation) start->deprotonate alkylate Add CH3I at 0°C (Nucleophilic Attack) deprotonate->alkylate react Stir at RT for 12-16h (Reaction Completion) alkylate->react workup Quench with NH4Cl & Extract react->workup purify Column Chromatography workup->purify product 2-methoxy-4-phenylpyridine purify->product

Caption: Workflow for the synthesis of 2-methoxy-4-phenylpyridine.

II. Spectroscopic Deep Dive: A Comparative Analysis

With both the parent compound and its locked derivative in hand, we can now explore their distinct spectroscopic fingerprints.

A. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally powerful for identifying key functional groups. The primary distinction between our two compounds lies in the presence of a C=O and N-H bond in the pyridone tautomer versus a C-O-C ether linkage in the O-methylated derivative.[5]

  • This compound : In the solid state or in polar solvents, this compound predominantly exists as the pyridone tautomer.[3] Its IR spectrum is therefore expected to show two highly characteristic peaks:

    • A strong, sharp absorption band between 1650-1690 cm⁻¹ , indicative of the C=O (amide) stretching vibration .

    • A broad absorption band in the region of 3100-3400 cm⁻¹ , corresponding to the N-H stretching vibration . This broadening is due to intermolecular hydrogen bonding.

  • 2-methoxy-4-phenylpyridine : This molecule lacks both the C=O and N-H groups. Its spectrum will be defined by:

    • The absence of the aforementioned C=O and N-H peaks.

    • The presence of two characteristic C-O-C (ether) stretching bands between 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1070 cm⁻¹ (symmetric stretch).[6]

FeatureThis compound (Pyridone Form)2-methoxy-4-phenylpyridineStructural Rationale
N-H Stretch ~3250 cm⁻¹ (Broad)AbsentPresence of N-H bond in the pyridone ring.
C=O Stretch ~1670 cm⁻¹ (Strong, Sharp)AbsentPresence of a carbonyl group in the pyridone tautomer.[7]
C-O-C Asym. Stretch Absent~1250 cm⁻¹Characteristic of the aryl-alkyl ether linkage.[8][9]
Aromatic C=C/C=N ~1550-1620 cm⁻¹~1560-1610 cm⁻¹Both molecules contain aromatic rings, leading to absorptions in this region.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy provides the most detailed structural information by probing the chemical environment of each ¹H and ¹³C nucleus.

¹H NMR Spectroscopy

The proton chemical shifts are highly sensitive to the electronic nature of the heterocyclic ring.

  • This compound (Pyridone Form) :

    • N-H Proton : A broad singlet, typically found far downfield (δ 11-13 ppm ), which is exchangeable with D₂O. Its downfield shift is due to hydrogen bonding and the acidic nature of the proton.

    • Ring Protons : The protons on the pyridone ring are in a different electronic environment compared to a true pyridine ring, often appearing at slightly different shifts than the O-alkylated version.

  • 2-methoxy-4-phenylpyridine :

    • N-H Proton : Absent.

    • -OCH₃ Protons : A sharp singlet integrating to 3 protons, typically appearing around δ 3.9-4.1 ppm .[10] This is a definitive signature of successful O-methylation.

    • Ring Protons : The chemical shifts of the pyridine ring protons will be characteristic of a substituted pyridine, with the proton at C6 (adjacent to the nitrogen) being the most deshielded.[11]

ProtonThis compound (Pyridone Form)2-methoxy-4-phenylpyridineRationale
N-H ~12.5 ppm (broad s, 1H)AbsentPresence of an acidic N-H proton.
Phenyl-H ~7.4-7.8 ppm (m, 5H)~7.5-7.9 ppm (m, 5H)Similar chemical environment for the phenyl substituent.[12]
Pyridone/Pyridine-H ~6.3-7.6 ppm (m, 3H)~6.8-8.2 ppm (m, 3H)Different ring electronics; pyridone is less aromatic than pyridine.[10][13]
-OCH₃ Absent~4.0 ppm (s, 3H)Definitive signal for the methoxy group.
¹³C NMR Spectroscopy

The most dramatic difference is observed in the chemical shift of the C2 carbon.

  • This compound (Pyridone Form) : The C2 carbon is a carbonyl carbon (C=O) and will resonate significantly downfield, typically in the δ 160-165 ppm range.[14]

  • 2-methoxy-4-phenylpyridine : The C2 carbon is bonded to both the electronegative nitrogen and oxygen atoms (sp² C-O). This carbon is also highly deshielded but appears upfield relative to the carbonyl carbon, generally around δ 150-155 ppm .

CarbonThis compound (Pyridone Form)2-methoxy-4-phenylpyridineRationale
C2 ~162 ppm~152 ppmThe C=O carbon of the pyridone is significantly more deshielded than the C-O carbon of the alkoxy-pyridine.
C4 ~135 ppm~138 ppmCarbon bearing the phenyl group.
C6 ~140 ppm~148 ppmCarbon adjacent to nitrogen is highly deshielded in both, but more so in the fully aromatic system.[15]
-OCH₃ Absent~55 ppmTypical chemical shift for a methoxy carbon attached to an aromatic ring.
C. UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the conjugated π-systems of the molecules. The pyridone and alkoxy-pyridine systems have distinct electronic structures, leading to different absorption maxima (λ_max).[16][17]

  • This compound (Pyridone Form) : This tautomer contains a cross-conjugated system. It typically exhibits a λ_max at a longer wavelength (e.g., ~290-310 nm ) due to the extended conjugation involving the carbonyl group.[2]

  • 2-methoxy-4-phenylpyridine : This molecule behaves more like a substituted phenylpyridine. Its π-system is that of a pyridine ring conjugated with a phenyl ring. The λ_max is generally observed at a shorter wavelength (e.g., ~260-280 nm ).[18][19]

Compoundλ_max (nm)Rationale
This compound~305 nmExtended, cross-conjugated π-system of the pyridone structure.[20]
2-methoxy-4-phenylpyridine~275 nmπ-system characteristic of a substituted, aromatic 4-phenylpyridine.[19]
D. Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight and offers clues about the structure based on fragmentation patterns.

  • Molecular Ion (M⁺) : The most obvious difference is the molecular weight. For this compound, the molecular ion peak will be at m/z 171.199. For 2-methoxy-4-phenylpyridine, it will be at m/z 185.225 (a difference of 14.026, corresponding to CH₂).

  • Fragmentation : The fragmentation pathways will differ.

    • This compound : Can undergo fragmentation typical of amides, potentially losing CO (carbonyl group).

    • 2-methoxy-4-phenylpyridine : Will show characteristic fragmentation for methoxy-aromatics, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[21]

Logic_Diagram cluster_struct Structural Differences cluster_spec Spectroscopic Consequences pyridone Pyridone Tautomer (N-H, C=O) ir IR: C=O stretch (~1670 cm⁻¹) vs C-O-C stretch (~1250 cm⁻¹) pyridone->ir leads to nmr_h ¹H NMR: Broad N-H (~12 ppm) vs Sharp OCH₃ (~4 ppm) pyridone->nmr_h leads to nmr_c ¹³C NMR: C=O (~162 ppm) vs C-O (~152 ppm) pyridone->nmr_c leads to uv UV-Vis: Longer λmax (~305 nm) vs Shorter λmax (~275 nm) pyridone->uv leads to alkoxy Alkoxy Derivative (No N-H, C-O-C) alkoxy->ir leads to alkoxy->nmr_h leads to alkoxy->nmr_c leads to alkoxy->uv leads to

Caption: Correlation between structural features and spectroscopic output.

III. Conclusion: A Unified Spectroscopic Picture

The spectroscopic comparison between this compound and its O-alkylated derivative provides a clear and definitive method for structural elucidation. By "locking" the structure into the pyridinol-like form, we create a stable reference that resolves the ambiguity caused by tautomerism.

Each technique offers a unique piece of the puzzle: IR confirms the presence or absence of the carbonyl group, ¹H NMR identifies the labile N-H proton versus the stable O-methyl group, ¹³C NMR provides an unmistakable signal for the C2 carbon's environment, and UV-Vis spectroscopy reflects the differing nature of their conjugated π-systems. Together, they form a self-validating system that allows researchers to confidently determine the structure and predominant tautomeric form of this compound in any given sample. This guide provides the necessary framework and experimental insight to apply these powerful analytical tools effectively.

References

A Comparative Guide to the Biological Activity of 4-Phenylpyridin-2-ol and Other Substituted Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the expansive landscape of drug discovery, the pyridin-2(1H)-one (hereafter referred to as pyridone) scaffold represents a privileged structure, foundational to a multitude of biologically active compounds. Its synthetic tractability and ability to engage with a wide array of biological targets have cemented its status in medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of 4-Phenylpyridin-2-ol and its derivatives against other substituted pyridones, supported by experimental data to inform future research and development endeavors.

Introduction: The Versatile Pyridone Scaffold

The pyridone ring, a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group, is a cornerstone in the design of novel therapeutics. Its capacity for diverse substitutions at various positions allows for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of pyridone-containing drugs with applications as anticancer, antiviral, antimicrobial, and enzyme inhibitory agents. This guide will focus on the influence of substituents on the pyridone core, with a particular emphasis on the biological profile of this compound and its derivatives in comparison to other substitution patterns.

This compound Derivatives: Potent and Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

A significant body of research has highlighted the unique activity of 4-phenylpyridin-2-one derivatives as highly selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR)[1][2][3]. M1 mAChRs are implicated in cognitive processes, making them a key target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia[2][3]. PAMs offer a sophisticated therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, rather than directly activating the receptor, which can lead to a more nuanced and potentially safer pharmacological response.

The 4-phenylpyridin-2-one scaffold has proven to be an excellent starting point for the development of M1 mAChR PAMs, with derivatives exhibiting a range of activities from pure PAMs to mixed PAM-agonists[1][4]. The phenyl group at the 4-position appears to be a critical determinant of this activity, contributing to the high affinity and selectivity for the M1 receptor subtype.

Comparative Activity of 4-Phenylpyridin-2-one Derivatives as M1 mAChR PAMs

The following table summarizes the in vitro activity of several 4-phenylpyridin-2-one derivatives, highlighting the influence of further substitutions on their potency as M1 mAChR PAMs. The data is derived from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the human M1 mAChR, with activity measured by the accumulation of inositol monophosphate (IP₁), a downstream signaling molecule.

CompoundStructureM1 PAM EC50 (nM)Reference
MIPS1674 4-phenylpyridin-2-one derivativeAllosteric agonist with minimal PAM activity[1]
MIPS1745 4-phenylpyridin-2-one derivative"Pure" PAM with no direct agonism[1]
MIPS1780 6-phenylpyrimidin-4-one derivativeMixed PAM-agonist[1]

EC50 (Half-maximal effective concentration) represents the concentration of a compound that produces 50% of the maximal possible effect.

These findings underscore the nuanced structure-activity relationship (SAR) within the 4-phenylpyridin-2-one series, where subtle modifications can shift the pharmacological profile from a pure modulator to a compound with intrinsic agonistic activity[1].

Broader Biological Activities of Substituted Pyridones

While the 4-phenyl substitution confers potent M1 mAChR PAM activity, other substitution patterns on the pyridone ring have yielded compounds with a diverse range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Numerous substituted pyridone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The nature and position of the substituent play a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of 4-aryl-2-methoxypyridine-3-carbonitriles exhibited potent cytotoxic effects. Specifically, compounds with a 3-bromo-4-methoxyphenyl group at the 4-position showed strong activity against HepG2 (liver cancer), DU145 (prostate cancer), and MBA-MB-231 (breast cancer) cell lines, with IC50 values in the low micromolar range[5]. In another study, pyrazolo[3,4-b]pyridine derivatives with a 4-aryl substitution also showed significant anticancer activity, with some compounds exhibiting IC50 values comparable to the standard drug doxorubicin against HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines[6].

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
4-Aryl-2-methoxypyridines4-(3-bromo-4-methoxyphenyl)HepG21.53[5]
DU145Potent[5]
MBA-MB-2311.38[5]
Pyrazolo[3,4-b]pyridines4-ArylHeLa2.59[6]
MCF74.66[6]
HCT-1161.98[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that aryl substitutions at the 4-position of the pyridone ring are a recurring motif in potent anticancer agents, though the specific nature of the aryl group and other substituents are critical for optimizing activity.

Antimicrobial Activity

Substituted pyridones have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

For example, a series of pyridine derivatives containing an imidazo[2,1-b][1][7][8]thiadiazole moiety demonstrated significant antibacterial and antifungal activity. A 4-fluoro substituted compound in this series showed potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice as potent as the control drug gatifloxacin[9][10]. Other studies on pyridine derivatives have reported MIC values in the low µg/mL range against various bacterial strains, including Staphylococcus aureus and Escherichia coli[8].

Compound ClassSubstituentsMicroorganismMIC (µg/mL)Reference
Pyridine-Imidazothiadiazole4-Fluoro substitutionBacteria0.5[9][10]
Fungi8[9][10]
Pyridine TriazolesVariousS. aureus12.5[8]
E. coli25[8]
C. albicans6.25[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

These findings highlight the potential of substituted pyridones in combating infectious diseases, with specific substitutions significantly enhancing their antimicrobial potency.

Enzyme Inhibitory Activity

The pyridone scaffold is also a common feature in various enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

A study on pyridin-2(1H)-one derivatives as urease inhibitors found that several compounds exhibited superior inhibitory activity compared to the standard inhibitor thiourea. The structure-activity relationship analysis suggested that electron-releasing groups on the pyridone ring were important for modulating this activity[2]. Another study on 4-hydroxy-2-pyridone derivatives identified them as a novel class of antituberculosis agents, with the lead compound demonstrating favorable in vivo efficacy in a mouse model[7].

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the general methodologies for key in vitro assays used to evaluate the biological activity of pyridone derivatives.

In Vitro M1 mAChR PAM Assay (IP₁ Accumulation)

This assay quantifies the activity of compounds as PAMs of the M1 mAChR by measuring the accumulation of the downstream signaling molecule, inositol monophosphate (IP₁).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test pyridone derivatives (or vehicle control).

  • Agonist Stimulation: Acetylcholine (ACh), the endogenous agonist, is then added to the wells at a fixed concentration (typically its EC₂₀) to stimulate the M1 receptor.

  • Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP₁ is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.

  • Data Analysis: The fluorescence signal is read on a plate reader, and the data is normalized to the response of a reference PAM. EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Incubation: The cells are then treated with various concentrations of the substituted pyridone compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Compound Preparation: Serial two-fold dilutions of the pyridone compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically observed as the well with the lowest drug concentration that remains clear.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

G ACh Acetylcholine (ACh) M1R M1 mAChR ACh->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Cognitive Function) Ca_release->Downstream PKC->Downstream PAM This compound (M1 PAM) PAM->M1R Enhances ACh Binding and/or Efficacy

Caption: M1 mAChR signaling pathway and the modulatory action of this compound PAMs.

General Experimental Workflow for In Vitro Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR Compound Substituted Pyridone Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., IC50) Compound->Enzyme Receptor Receptor Binding/ Functional Assay (e.g., PAM) Compound->Receptor Analysis Determine IC50/EC50/MIC Structure-Activity Relationship (SAR) Cytotoxicity->Analysis Antimicrobial->Analysis Enzyme->Analysis Receptor->Analysis

Caption: A generalized workflow for the in vitro screening of substituted pyridone derivatives.

Conclusion and Future Directions

The this compound scaffold stands out as a highly promising starting point for the development of selective M1 muscarinic acetylcholine receptor positive allosteric modulators, a class of compounds with significant potential for treating cognitive disorders. The extensive structure-activity relationship studies have demonstrated that subtle modifications to this core can fine-tune the pharmacological profile, offering a spectrum of activities from pure modulation to mixed agonism/modulation.

In comparison, other substituted pyridones exhibit a broad and diverse range of biological activities, including potent anticancer and antimicrobial effects. Aryl substitutions at the 4-position, in particular, are a recurring feature in many biologically active pyridones, suggesting a common pharmacophoric element. However, the specific nature of the aryl group and other substituents are critical in dictating the ultimate biological target and potency.

For researchers in drug development, this comparative guide highlights the importance of the substitution pattern on the pyridone core in determining its biological activity. While this compound derivatives are prime candidates for neurological drug discovery, the broader family of substituted pyridones offers a rich chemical space for exploration in oncology, infectious diseases, and beyond. Future research should focus on head-to-head comparative studies of diverse 4-substituted pyridones across a panel of biological assays to build a more comprehensive understanding of their structure-activity relationships and to unlock the full therapeutic potential of this versatile scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyridin-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of the Pyridin-2-one Scaffold

The pyridin-2-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding and its versatile synthetic accessibility.[1] These six-membered heterocyclic compounds are bioisosteres for a range of other chemical groups and can be tailored to achieve desirable drug-like properties such as improved solubility and metabolic stability.[2][3] Consequently, pyridin-2-one derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][4]

This guide provides a comprehensive framework for the preclinical evaluation of novel pyridin-2-one compounds, using a hypothetical, potent, and selective kinase inhibitor, PY-201 , as our primary example. We will compare its performance against a well-established, commercially available kinase inhibitor, Comparator A . The objective is to present a logical, technically sound workflow that progresses from initial biochemical and cellular characterization to in vivo efficacy and pharmacokinetic profiling.

In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial phase of evaluation aims to quantify the compound's interaction with its purified target and then to assess its effects in a more complex cellular environment.

Biochemical Kinase Inhibition Assay

Rationale: The first critical step is to determine the direct inhibitory activity of PY-201 against its purified target kinase. A biochemical assay, free from cellular complexities like membrane permeability and off-target effects, provides a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5] We will employ a luminescence-based kinase assay that quantifies ATP consumption during the kinase reaction.[6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, EGTA, and DTT. Reconstitute the purified target kinase and the specific peptide substrate (e.g., CDK10tide) in this buffer.[7] Prepare a serial dilution of PY-201 and Comparator A in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to each well. Add 2.5 µL of the diluted compound (PY-201 or Comparator A) or DMSO (vehicle control) to the respective wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 determination.[5] Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature and measure the luminescence signal with a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary:

CompoundTarget Kinase IC50 (nM)
PY-201 5.2
Comparator A 15.8

Interpretation: The data indicates that PY-201 is approximately three-fold more potent than Comparator A in directly inhibiting the target kinase in a purified, biochemical system.

Cellular Viability Assay

Rationale: While a compound may be potent against a purified enzyme, it is crucial to determine if it can effectively kill cancer cells that are dependent on that enzyme's activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PY-201 and Comparator A in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration (log scale) to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary:

CompoundCellular GI50 (nM) in HeLa Cells
PY-201 25.1
Comparator A 89.5

Interpretation: PY-201 demonstrates superior anti-proliferative activity in a cell-based model compared to Comparator A, consistent with the biochemical assay results. The higher GI50 values compared to the IC50 values are expected, as the compound must overcome additional barriers such as cell membrane permeability and potential efflux pump activity.

Target Modulation Analysis via Western Blot

Rationale: To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to demonstrate that PY-201 inhibits the target kinase within the cell. Western blotting is a powerful technique to measure the phosphorylation status of the kinase's downstream substrates.[11][12][13] A reduction in the phosphorylation of a known substrate provides direct evidence of target engagement.

Signaling Pathway Diagram:

Kinase_Signaling_Pathway Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., MEK1/2) Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate (e.g., ERK1/2) TargetKinase->DownstreamSubstrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (p-ERK) TranscriptionFactor Transcription Factors PhosphoSubstrate->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation PY201 PY-201 PY201->TargetKinase

Caption: Inhibition of a kinase signaling pathway by PY-201.

Experimental Protocol: Western Blot

  • Cell Treatment and Lysis: Seed HeLa cells and grow to 70-80% confluency. Treat the cells with varying concentrations of PY-201, Comparator A, or DMSO for 2-4 hours. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[14][15]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11] Incubate the membrane with a primary antibody specific for the phosphorylated downstream substrate (e.g., anti-p-ERK) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total downstream substrate (e.g., anti-total ERK) and a loading control (e.g., anti-β-actin).

Interpretation of Expected Results: A dose-dependent decrease in the band intensity for the phosphorylated substrate, with no change in the total substrate or loading control, would confirm that PY-201 inhibits the target kinase signaling pathway in cells.

In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy

After demonstrating promising in vitro activity, the evaluation proceeds to animal models to assess the compound's behavior in a whole organism and its potential therapeutic effect.

Pharmacokinetic (PK) Profiling

Rationale: Understanding a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for designing an effective dosing regimen for efficacy studies.[16] A preliminary PK study in mice provides key parameters such as half-life (t1/2), maximum concentration (Cmax), and overall exposure (AUC).

Methodology Overview: A single dose of PY-201 is administered to a cohort of mice (e.g., via intravenous and oral routes). Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). The concentration of PY-201 in the plasma is then quantified using LC-MS/MS. While machine learning models are emerging to predict PK profiles, experimental determination remains the gold standard in preclinical development.[17][18][19]

Comparative Data Summary (Oral Dosing):

ParameterPY-201Comparator A
Cmax (ng/mL) 1250850
Tmax (hr) 1.02.0
AUC (ng*hr/mL) 75004200
t1/2 (hr) 6.54.2
Oral Bioavailability (%) 4530

Interpretation: PY-201 exhibits a more favorable pharmacokinetic profile than Comparator A, with higher peak concentration, greater overall exposure, a longer half-life, and better oral bioavailability. This suggests that PY-201 may be able to be dosed less frequently and achieve better target coverage in vivo.

Tumor Xenograft Efficacy Study

Rationale: The ultimate preclinical test for an anti-cancer compound is its ability to inhibit tumor growth in an animal model. A subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used and well-established system for evaluating anti-tumor efficacy.[20][21]

Experimental Workflow Diagram:

Xenograft_Workflow Day_m7 Day -7: Culture HeLa Cells Day_0 Day 0: Implant Cells (5x10^6 cells/mouse) Day_m7->Day_0 Day_7 Day 7: Tumor Palpable, Randomize Mice Day_0->Day_7 Day_8_28 Day 8-28: Daily Dosing (Vehicle, PY-201, Comparator A) Day_7->Day_8_28 Monitoring Monitor: Tumor Volume & Body Weight (2x/week) Day_8_28->Monitoring Day_29 Day 29: Study Endpoint, Tumor Excision & Analysis Day_8_28->Day_29

Caption: Workflow for a subcutaneous tumor xenograft efficacy study.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture HeLa cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[20] Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[20]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, PY-201, Comparator A).

  • Treatment Administration: Administer the compounds and vehicle daily via oral gavage at predetermined doses based on PK data and tolerability studies.

  • Monitoring: Measure tumor volume with digital calipers and record the body weight of each mouse twice weekly.[20] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[20]

  • Endpoint: Continue treatment for 21 days or until tumors in the vehicle group reach the predetermined size limit. At the end of the study, humanely euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Comparative Data Summary:

GroupDose (mg/kg, daily)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle -1580 ± 210-+2.5
PY-201 50350 ± 9577.8-1.8
Comparator A 50790 ± 15050.0-3.1

Interpretation: PY-201 demonstrates significantly greater anti-tumor efficacy in vivo compared to Comparator A at the same dose, achieving 77.8% tumor growth inhibition. Importantly, PY-201 was well-tolerated, as indicated by the minimal change in body weight, suggesting a favorable therapeutic window.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the preclinical evaluation of novel pyridin-2-one compounds. Through a direct comparison, our hypothetical compound, PY-201 , consistently outperformed the established Comparator A across all stages of testing. It exhibited greater potency in biochemical and cellular assays, a more favorable pharmacokinetic profile, and superior anti-tumor efficacy in a xenograft model.

The logical progression from in vitro to in vivo models is crucial for building a comprehensive data package. The causality is clear: potent target inhibition (in vitro biochemistry) leads to effective inhibition of cancer cell proliferation (in vitro cellular assays), which, when combined with good drug-like properties (in vivo PK), results in significant tumor growth inhibition (in vivo efficacy). This self-validating system of experiments provides strong evidence for advancing PY-201 into further preclinical development, including toxicology studies and investigation in more complex orthotopic or patient-derived xenograft (PDX) models.

References

A Comparative Crystallographic Analysis of Pyridin-2-one Derivatives: Guiding Principles for Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyridin-2-one Scaffolds

The pyridin-2-one moiety is a cornerstone in medicinal chemistry and materials science, prized for its versatile hydrogen bonding capabilities and its role as a bioisostere for various functional groups.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional structure in the solid state. Understanding the nuances of their crystal packing, driven by a delicate interplay of intermolecular forces, is paramount for rational drug design and the engineering of novel crystalline materials.

This guide provides a comparative analysis of the crystal structures of various pyridin-2-one derivatives. We will delve into the fundamental principles governing their solid-state assembly, with a particular focus on the profound influence of substituents on hydrogen bonding motifs and crystal packing. This analysis is grounded in experimental data obtained through single-crystal X-ray diffraction, the definitive technique for elucidating the atomic arrangement in crystalline solids.[3]

Experimental Foundation: Elucidating Crystal Structures

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed three-dimensional atomic model.

Cultivating Order: The Art and Science of Crystal Growth

The journey to a crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality for X-ray diffraction.[4][5] For organic molecules like pyridin-2-one derivatives, several techniques are commonly employed, with the choice of solvent being a critical factor.[4]

Step-by-Step Protocol for Crystal Growth of Pyridin-2-one Derivatives:

  • Purity is Paramount: Begin with the highest purity sample of the pyridin-2-one derivative. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble. A solvent in which the compound is too soluble will likely yield small or no crystals, while a solvent in which it is insoluble is unsuitable.

    • Create a series of small vials containing a few milligrams of your compound.

    • Add different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise to each vial and observe the solubility at room temperature.

  • Common Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to create a nearly saturated solution.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days. This is a simple and often effective method.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively non-volatile, good solvent in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).

      • Over time, the vapor of the precipitant will diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.

    • Slow Cooling:

      • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The decrease in solubility upon cooling can induce crystallization.

  • Patience and Observation: Do not disturb the crystallizing solution. Mechanical shock can lead to the formation of many small crystals instead of a few large ones. Observe the vials periodically for the formation of well-defined single crystals.

Deciphering the Blueprint: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Data Collection and Structure Refinement:

workflow crystal Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection Mount on goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection file (hkl) refinement Structure Refinement structure_solution->refinement Initial atomic model validation Validation & Analysis refinement->validation Refined structure (CIF)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays for each reflection.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, and thermal displacement parameters. This is an iterative process that minimizes the difference between the observed and calculated structure factors.[6][7]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Comparative Analysis of Pyridin-2-one Crystal Structures

The crystal packing of pyridin-2-one derivatives is primarily dictated by the interplay of hydrogen bonding and, to a lesser extent, π-π stacking interactions. The nature and position of substituents on the pyridin-2-one ring play a crucial role in modulating these interactions.

The Pervasive Influence of Hydrogen Bonding

The N-H and C=O groups of the pyridin-2-one core are excellent hydrogen bond donor and acceptor sites, respectively. This leads to the formation of robust and predictable supramolecular synthons.

The Classic Centrosymmetric Dimer:

The most common hydrogen bonding motif observed in the crystal structures of many pyridin-2-one derivatives is the centrosymmetric R(8) dimer, formed through a pair of N-H···O hydrogen bonds.

R22_8_dimer cluster_0 Pyridin-2-one Molecule 1 cluster_1 Pyridin-2-one Molecule 2 N1 N-H O1 O=C O2 C=O N1->O2 N-H···O R1 R N2 H-N N2->O1 N-H···O R2 R

Figure 2: The characteristic R(8) hydrogen-bonded dimer in pyridin-2-ones.

Influence of Substituents on Hydrogen Bonding:

The presence of substituents can either reinforce or disrupt this primary dimer motif, leading to a variety of crystal packing arrangements.

  • Electron-donating groups (e.g., -CH₃): In 5-methyl-1-phenylpyridin-2(1H)-one (pirfenidone), the molecules are linked by C-H···O hydrogen bonds, forming undulating layers.[8] This indicates that even weaker interactions can play a significant role in the overall packing.

  • Electron-withdrawing groups (e.g., -NO₂): In 2-amino-5-nitropyridine, which can exist in the pyridin-2-one tautomeric form, the strong electron-withdrawing nitro group influences the electronic distribution and hydrogen bonding potential. In the crystal structure of its sulfamate salt, the pyridinium and amino groups act as hydrogen bond donors to the sulfamate anion, creating complex sheet-like structures.[9][10]

  • Groups capable of hydrogen bonding: The presence of additional hydrogen bond donors or acceptors on substituents can lead to more complex, multi-dimensional hydrogen-bonded networks, often deviating from the simple dimer motif.

The Role of π-π Stacking Interactions

In derivatives containing aromatic substituents, such as a phenyl group, π-π stacking interactions can further stabilize the crystal lattice. The geometry of these interactions (e.g., face-to-face, offset) depends on the steric and electronic nature of the interacting rings. For instance, in 6-phenyl-2,2'-bipyridine, the crystal packing is influenced by these aromatic interactions.[5]

A Quantitative Comparison

The following table summarizes key crystallographic parameters for a selection of pyridin-2-one derivatives, illustrating the impact of substitution on the crystal lattice.

CompoundSubstituent(s)Space Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
Pirfenidone[8]5-methyl, 1-phenylP2₁8.355.869.87108.5C-H···O
2-Amino-5-nitropyridinium sulfamate[9]2-amino, 5-nitroP2₁/c12.347.7812.54114.7N-H···O, N-H···N
6-Phenyl-2,2'-bipyridine Derivative[11]6-phenyl, 2'-pyridylI2/a13.8317.5419.43108.9π-π stacking, C-H···π

Note: Data for 6-phenyl-2,2'-bipyridine derivative is for a nickel complex, which will influence the packing.

This data highlights how the introduction of different functional groups leads to variations in the unit cell dimensions and symmetry, reflecting the diverse packing arrangements adopted to accommodate the different intermolecular interactions.

Conclusion: From Molecular Structure to Crystalline Architecture

The crystal structures of pyridin-2-one derivatives are a testament to the principles of crystal engineering. The robust N-H···O hydrogen bond often directs the formation of predictable dimeric synthons. However, the introduction of various substituents provides a powerful tool to modulate these interactions and introduce others, such as weaker C-H···O bonds and π-π stacking. This allows for the fine-tuning of the crystal lattice, which in turn influences critical properties like solubility, stability, and bioavailability for pharmaceutical applications, and optical and electronic properties for materials science. A thorough understanding of these structure-directing forces, gained through detailed crystallographic analysis, is essential for the rational design of pyridin-2-one derivatives with desired solid-state properties.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Phenylpyridin-2-ol: A Comparative Analysis of Established and Emergent Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Phenylpyridin-2-ol Scaffold

The this compound moiety, and its tautomeric form 4-phenyl-2-pyridone, represents a privileged scaffold in medicinal chemistry and materials science. Its structural features, including the capacity for hydrogen bonding and π-stacking interactions, make it a cornerstone in the design of novel pharmaceuticals and functional organic materials. As a key intermediate, the efficient and sustainable synthesis of this compound is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of established synthetic methodologies against novel, emergent routes, offering field-proven insights and experimental data to inform your synthetic strategy.

I. The Gold Standard: The Guareschi-Thorpe Pyridine Synthesis

For decades, the Guareschi-Thorpe reaction has been a reliable and robust method for the synthesis of 2-pyridones.[1] This classical condensation reaction provides a straightforward entry to the this compound core from readily available starting materials.

Reaction Principle and Causality

The Guareschi-Thorpe synthesis is a multicomponent reaction that typically involves the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base.[2] In the context of this compound synthesis, ethyl benzoylacetate serves as the β-dicarbonyl component. The reaction proceeds through a series of well-understood steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of cyanoacetamide and the ketone carbonyl of ethyl benzoylacetate.

  • Michael Addition: This is followed by an intramolecular Michael addition, where the enolate of the cyanoacetamide-derived intermediate attacks the α,β-unsaturated ester.

  • Cyclization and Tautomerization: The resulting intermediate undergoes cyclization and subsequent tautomerization to yield the stable 2-pyridone ring.

The choice of a basic catalyst is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote unwanted side reactions. Ammonium acetate is a commonly employed reagent as it also conveniently serves as the nitrogen source.[3]

Experimental Protocol: Guareschi-Thorpe Synthesis of this compound

Materials:

  • Ethyl benzoylacetate

  • Cyanoacetamide

  • Ammonium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl benzoylacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (2 equivalents).[4]

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Workflow Diagram: Guareschi-Thorpe Synthesis

Guareschi-Thorpe Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation A Ethyl Benzoylacetate D Mix & Reflux (Ethanol/Water, 80-90°C, 4-6h) A->D B Cyanoacetamide B->D C Ammonium Acetate C->D E Cool to RT D->E F Vacuum Filtration E->F G Wash (Water, Ethanol) F->G H Dry G->H I This compound H->I

Caption: General workflow for the Guareschi-Thorpe synthesis of this compound.

II. New Frontiers in Synthesis: A Comparative Benchmarking

While the Guareschi-Thorpe synthesis is a proven method, recent advancements in synthetic organic chemistry have led to the development of novel routes that offer significant advantages in terms of reaction efficiency, sustainability, and scalability.

A. Microwave-Assisted Organic Synthesis (MAOS): Accelerating the Classics

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[5] By directly heating the solvent and reactants, microwave synthesis can dramatically reduce reaction times and often improve yields compared to conventional heating.[6]

Causality of Microwave Enhancement:

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the slow and inefficient heat transfer associated with conventional oil baths. For the Guareschi-Thorpe reaction, this rapid heating can overcome the activation energy barrier more efficiently, leading to faster reaction rates.[7]

Experimental Protocol: Microwave-Assisted Guareschi-Thorpe Synthesis

Materials:

  • Ethyl benzoylacetate

  • Cyanoacetamide

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl benzoylacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.5 equivalents).[7]

  • Add a minimal amount of ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).

  • After cooling, the workup procedure is similar to the conventional method, involving precipitation, filtration, and washing.

B. Continuous Flow Synthesis: From Batch to On-Demand Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis.[8] In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters.

Advantages in the Synthesis of this compound:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more consistent product quality and higher yields.

  • Improved Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous materials.

  • Scalability: Scaling up production is a matter of running the reactor for a longer duration ("numbering up") rather than using larger, more hazardous reaction vessels.[1]

  • Automation and High-Throughput: Flow systems are readily automated, allowing for high-throughput screening of reaction conditions and rapid optimization.[9]

Conceptual Workflow: Continuous Flow Synthesis

Flow_Synthesis cluster_reagents Reagent Pumps PumpA Pump A: Ethyl Benzoylacetate & Cyanoacetamide in Solvent Mixer T-Mixer PumpA->Mixer PumpB Pump B: Ammonium Acetate in Solvent PumpB->Mixer Reactor Heated Reactor Coil (e.g., 150°C, 10 min residence time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Conceptual workflow for the continuous flow synthesis of this compound.

C. Catalytic C-H Arylation: A Modern Approach to Aryl-Heteroaryl Bonds

Direct C-H activation and arylation have revolutionized the synthesis of biaryl compounds, offering a more atom-economical alternative to traditional cross-coupling reactions.[10] This strategy allows for the direct formation of the C-C bond between the phenyl group and the pyridone core.

Mechanistic Rationale:

Transition metal catalysts, typically palladium or ruthenium, can activate a C-H bond on the pyridone ring, allowing for subsequent coupling with an arylating agent, such as a phenylboronic acid.[11] The regioselectivity of the arylation (i.e., at the C4 position) can be controlled by the electronic properties of the pyridone ring and the directing ability of substituents.[10]

Conceptual Synthetic Step: C4-Arylation of a 2-Pyridone Precursor

CH_Arylation cluster_reactants Reactants Reactant1 2-Pyridone Precursor Product This compound Reactant1->Product C-H Activation & Arylation Reactant2 Phenylboronic Acid Reactant2->Product Catalyst Pd or Ru Catalyst + Ligand + Base Catalyst->Product

Caption: Conceptual C-H arylation step for the synthesis of this compound.

III. Quantitative Comparison of Synthetic Routes

To provide an objective assessment, the following table summarizes key performance indicators for the discussed synthetic methodologies. It is important to note that direct, side-by-side comparative studies for the synthesis of this compound are limited in the literature, and the data presented here are compiled from various sources reporting on similar transformations.

Synthetic MethodTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsScalabilityGreen Chemistry Considerations
Guareschi-Thorpe 60-804-6 hours80-100Ammonium acetate, Ethanol/WaterModerateUse of benign solvents, but long reaction times.
Microwave-Assisted 70-9010-30 minutes100-150Ammonium acetate, EthanolGoodSignificant reduction in reaction time and energy consumption.
Continuous Flow 80-955-20 minutes (residence time)120-180Ammonium acetate, various solventsExcellentHigh throughput, improved safety, and potential for solvent recycling.
C-H Arylation 60-8512-24 hours100-140Pd or Ru catalyst, Ligand, BaseModerateAtom-economical, but requires expensive and potentially toxic metal catalysts.

IV. Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most appropriate synthetic route for this compound depends on the specific requirements of the researcher or organization.

  • For routine, small-scale laboratory synthesis , the Guareschi-Thorpe reaction remains a viable and cost-effective option due to its simplicity and use of inexpensive reagents.

  • For rapid synthesis and methods development , microwave-assisted synthesis offers a significant advantage in terms of speed and often improved yields.

  • For large-scale production and process intensification , continuous flow synthesis is undoubtedly the superior choice, providing enhanced safety, scalability, and control.

  • For novel analogue synthesis and late-stage functionalization , catalytic C-H arylation presents a powerful, albeit more complex, strategy for building molecular diversity.

As the field of synthetic chemistry continues to evolve, a focus on greener, more efficient, and scalable methodologies will be crucial. The emergent technologies of microwave and continuous flow synthesis, along with the elegance of C-H activation, provide powerful tools to meet the growing demand for important chemical building blocks like this compound.

V. References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances. --INVALID-LINK--

  • Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. (2020). Molecules. --INVALID-LINK--

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (2022). Molecules. --INVALID-LINK--

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2014). Journal of the American Chemical Society. --INVALID-LINK--

  • Guareschi-Thorpe synthesis of pyridine. (2023). Química Orgánica. --INVALID-LINK--

  • Ruthenium-catalyzed site-selective C-H arylation of 2-pyridones and 1-isoquinolinones. (2017). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • A microwave approach to the synthesis of certain 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones. (2015). Journal of the Serbian Chemical Society. --INVALID-LINK--

  • High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. (2022). Purdue University Graduate School. --INVALID-LINK--

  • From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. (n.d.). Almac Group. --INVALID-LINK--

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2022). Chemistry Proceedings. --INVALID-LINK--

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). Journal of Pharmaceutical Analysis. --INVALID-LINK--

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances. --INVALID-LINK--

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). National Institutes of Health. --INVALID-LINK--

  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). ResearchGate. --INVALID-LINK--

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). International Journal of ChemTech Research. --INVALID-LINK--

  • A microwave approach to the synthesis of certain 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones. (2015). ResearchGate. --INVALID-LINK--

  • Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. (2020). National Institutes of Health. --INVALID-LINK--

  • Icilio Guareschi and his amazing “1897 reaction”. (2019). National Institutes of Health. --INVALID-LINK--

  • Guareschi-Thorpe Condensation. (n.d.). Merck Index. --INVALID-LINK--

  • Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. (n.d.). ResearchGate. --INVALID-LINK--

  • Guareschi-Thorpe synthesis of pyridine. (2023). Quimica Organica. --INVALID-LINK--

  • High Yielding and Selective Organic Synthesis by Flow Methods. (2015). SciSpace. --INVALID-LINK--

  • High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. (2022). Purdue University. --INVALID-LINK--

  • Cp*Ir‐Catalyzed C−H Arylation of 2‐Pyridones and 1‐Isoquinolinones with Arylsilanes. (2024). Advanced Synthesis & Catalysis. --INVALID-LINK--

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers in Chemistry. --INVALID-LINK--

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers. --INVALID-LINK--

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, procedural framework for the safe and compliant disposal of 4-Phenylpyridin-2-ol, ensuring that its lifecycle in the laboratory concludes without compromising safety or environmental integrity.

Foundational Knowledge: Hazard Identification and Risk Assessment

A causal understanding of a compound's reactivity and toxicity is paramount before any handling or disposal protocol is initiated. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a detailed risk assessment can be formulated by examining data from structurally analogous compounds, such as 4-Phenylpyridine and (4-Phenylpyridin-2-YL)methanol. This approach allows us to anticipate and mitigate risks effectively.

Anticipated Chemical Hazards:

  • Dermal and Ocular Toxicity: Causes skin irritation and serious eye irritation.[1][2][3] This is a common characteristic of pyridine derivatives, necessitating stringent measures to prevent contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]

  • Oral Toxicity: Based on related structures, it is prudent to treat this compound as harmful if swallowed.[4]

Given these hazards, this compound must be unequivocally classified as hazardous waste. Any disposal route other than through a certified hazardous waste program, such as drain or solid waste disposal, is a violation of safety protocols and environmental regulations.[5]

The First Barrier: Mandatory Personal Protective Equipment (PPE)

Personal Protective Equipment serves as the most immediate and critical barrier between the researcher and potential chemical exposure. The selection of PPE must be deliberate and based on the identified hazards.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, for procedures with a higher risk of splashing, chemical goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166 are mandated.[1]

  • Dermal Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination. A full-length lab coat must be worn and kept fastened to protect the skin.[2]

  • Respiratory Protection: All handling of solid this compound that could generate dust, and any work with its solutions outside of a certified chemical fume hood, requires the use of a NIOSH-approved respirator equipped with cartridges for organic vapors and particulates.[6]

The Core Protocol: Waste Collection and Segregation

The principle of waste segregation is fundamental to laboratory safety, preventing inadvertent and potentially hazardous chemical reactions within a waste container.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection: Procure a waste container constructed from a material chemically compatible with this compound. High-density polyethylene (HDPE) or borosilicate glass containers with a secure, leak-proof cap are the industry standard. The container must be free of any damage.

  • Pre-emptive Labeling: Before the first gram of waste is introduced, the container must be affixed with a "Hazardous Waste" label. This label must clearly state the full chemical name ("this compound"), list all known hazards (Irritant, Toxic), and include the date of initial accumulation.

  • Systematic Collection: All materials contaminated with this compound—including the compound itself, reaction byproducts, contaminated gloves, weigh boats, and absorbent materials from spill cleanups—must be placed into this dedicated container.

  • Secure Storage: The waste container must be kept tightly sealed when not in use. It should be housed within a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and provide secondary containment.

  • Chemical Incompatibility: The SAA for this compound must be located away from incompatible chemical families, most notably strong oxidizing agents and strong acids, to eliminate the risk of exothermic or gas-producing reactions.[1]

Contingency Planning: Spill and Emergency Response

Preparedness is key to mitigating the impact of an accidental release. The response protocol is dictated by the scale of the spill.

Small, Contained Spill (Manageable by trained lab personnel):

  • Immediate Notification: Alert all personnel in the vicinity.

  • Isolate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full complement of prescribed PPE.

  • Absorb and Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully transfer the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spill or Uncontrolled Release:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest emergency alarm and notify colleagues.

  • Contact EHS: From a safe location, contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team. Do not re-enter the area.

The Final Step: Compliant Disposal and Regulatory Framework

The disposal of this compound is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. Adherence to these regulations is not optional.

  • Waste Manifesting: As a pyridine derivative, waste streams containing this compound may be subject to the EPA hazardous waste code F005. This classification dictates the handling, storage, and transportation requirements.

  • Professional Disposal: The ultimate disposal must be carried out by a licensed hazardous waste contractor who can provide a manifest for tracking the waste from "cradle to grave."

  • Documentation: Meticulous records detailing the contents, volume, and accumulation start date for each waste container are essential for compliance.

Disposal Decision Workflow

This flowchart provides a visual representation of the procedural logic for handling this compound waste, from generation to final disposal.

DisposalWorkflow Start Waste Generation (this compound) PPE Don Mandatory PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select & Pre-Label Compatible Waste Container PPE->Container SegregationCheck Is waste mixed with incompatible chemicals? Container->SegregationCheck CollectPure Collect in dedicated This compound container SegregationCheck->CollectPure No ConsultEHS Consult EHS for guidance on mixed waste stream SegregationCheck->ConsultEHS Yes StoreSAA Store sealed container in Satellite Accumulation Area (SAA) with secondary containment CollectPure->StoreSAA ConsultEHS->StoreSAA ContainerFullCheck Container Full or Project Complete? StoreSAA->ContainerFullCheck Continue Continue Accumulation ContainerFullCheck->Continue No RequestPickup Schedule Pickup with EHS/Licensed Waste Contractor ContainerFullCheck->RequestPickup Yes Continue->StoreSAA End Compliant Disposal & Documentation Archived RequestPickup->End

Caption: Procedural workflow for the compliant disposal of this compound.

Summary of Disposal Parameters

ParameterGuidelineJustification & Reference
Primary Hazards Skin/eye/respiratory irritant, potential oral toxicity.Prevents personnel exposure.[1][2][3]
Required PPE Chemical goggles, compatible gloves, lab coat.First line of defense against contact hazards.[1][2]
Waste Container Chemically compatible (HDPE/glass), sealed, clearly labeled.Ensures waste integrity and prevents leaks/reactions.
Storage Location Designated Satellite Accumulation Area (SAA).Complies with regulations for temporary hazardous waste storage.
Chemical Incompatibilities Segregate from strong oxidizing agents and strong acids.Prevents dangerous chemical reactions.[1]
Spill Response Use inert absorbent; collect all materials as hazardous waste.Mitigates exposure and environmental release.[5]
Final Disposal Through a licensed hazardous waste management facility.Ensures environmental protection and regulatory compliance.[5]

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you uphold the highest standards of safety and professional responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Phenylpyridin-2-ol (CAS No: 19006-81-6). As a drug intermediate used in the synthesis of novel heterocyclic compounds, its safe management is paramount in research and development settings.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and the toxicological profile of closely related compounds.

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in readily available literature, a robust safety plan can be constructed by examining the known hazards of its parent compound, 4-Phenylpyridine. This approach, known as "bridging," is a standard practice in chemical safety for classifying mixtures and derivatives.[3] 4-Phenylpyridine is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6][7][8] Therefore, all handling procedures for this compound must, at a minimum, mitigate these risks.

Hazard Identification and Risk Assessment

The foundation of a safe handling protocol is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classification of the parent compound, 4-Phenylpyridine, we can infer the primary hazards associated with this compound.

Table 1: GHS Hazard Profile based on 4-Phenylpyridine

Hazard ClassGHS Hazard CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][7][8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][7]

The causality behind these classifications lies in the chemical nature of pyridine derivatives. These compounds can be readily absorbed through the skin and mucous membranes, leading to localized irritation. The "-ol" (hydroxyl) group on the pyridine ring may slightly alter the compound's solubility and reactivity, but the fundamental irritant properties of the phenylpyridine core structure should be presumed to remain.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Table 2: Recommended PPE for Handling this compound

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, standard nitrile gloves, buttoned lab coat, closed-toe shoes.For handling small quantities (<1g) in a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield worn over goggles, chemical-resistant apron over lab coat, double-gloving (nitrile).[9]When transferring solutions, heating, vortexing, or handling larger volumes (>1g).
Emergency Situations (Spills) Full-face respirator with organic vapor cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves (e.g., butyl rubber).[9]For responding to uncontrolled releases or significant spills outside of a fume hood.
The Rationale Behind PPE Selection
  • Eye and Face Protection : Given that the compound is a serious eye irritant, standard safety glasses are insufficient for tasks with a splash risk.[6][8] Chemical splash goggles provide a seal around the eyes, and a face shield offers a secondary barrier for the entire face.

  • Hand Protection : Disposable nitrile gloves provide adequate short-term protection for handling small quantities.[10] For prolonged contact or when handling larger quantities, consulting a glove manufacturer's chemical resistance guide is best practice to select a glove material with a longer breakthrough time.[10] Always inspect gloves before use and wash hands thoroughly after removal.[5][6]

  • Body Protection : A standard lab coat protects against incidental contact.[11] For significant splash risks, a chemical-resistant apron provides an additional, impermeable layer.

  • Respiratory Protection : All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][11][12] If procedures cannot be confined to a fume hood, a respiratory hazard evaluation must be conducted to determine if a respirator is necessary.[10]

Operational and Disposal Plans

A safe laboratory environment is maintained through rigorous adherence to standardized procedures for both the handling of the chemical and the disposal of its waste.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible.[11]

  • Donning PPE : Put on all required PPE as dictated by the task (see Table 2).

  • Weighing and Transfer : Conduct all weighing of the solid compound within the fume hood to contain any dust. Use anti-static weigh boats or paper. When transferring solutions, do so slowly to avoid splashing.

  • Reaction Monitoring : Keep the fume hood sash at the lowest practical height. Continuously monitor reactions for any unexpected changes.

  • Post-Handling : After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.

Waste Disposal Plan

Improper disposal of this compound and its associated waste is a critical safety and environmental hazard.

  • Segregation : All waste contaminated with this compound must be treated as hazardous waste.[12] This includes empty containers, contaminated gloves, weigh boats, and any solutions.

  • Containerization :

    • Solid Waste : Collect in a designated, leak-proof container with a secure lid.[9]

    • Liquid Waste : Collect in a separate, sealed, and clearly labeled hazardous waste container.[9][12] Do not mix with incompatible waste streams.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[12]

  • Storage : Store waste containers in a designated, well-ventilated satellite accumulation area with secondary containment.[11]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][12]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to handle This compound Assess_Task Assess Task: - Quantity? - Splash/Aerosol Potential? Start->Assess_Task Level_D Standard Operations PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Assess_Task->Level_D  Small quantity,  no splash risk Level_C Splash/Aerosol PPE: - Goggles & Face Shield - Double Gloves - Chemical Apron Assess_Task->Level_C  Large quantity or  splash/aerosol risk Proceed Proceed with work in Fume Hood Level_D->Proceed Level_C->Proceed Spill Spill or Emergency? Proceed->Spill Level_A Emergency PPE: - Full-face Respirator - Chemical Suit - Heavy-duty Gloves Spill->Level_A Yes End End Spill->End No Level_A->End

Caption: A stepwise workflow for selecting appropriate PPE for handling this compound.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.